2-Amino-2-deoxy-D-glucose hydroiodide
Description
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Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.HI/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOFVLJHCHGTGE-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14999-44-1 | |
| Record name | Glucosamine hydroiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14999-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine hydroiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-2-deoxy-D-glucose hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCOSAMINE HYDRIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX90Q450N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Comprehensive Physicochemical and Pharmacological Profiling of 2-Amino-2-deoxy-D-glucose Hydroiodide
Executive Summary
2-Amino-2-deoxy-D-glucose hydroiodide, commonly referred to as D-glucosamine hydroiodide, is a highly stable, pharmacologically active salt form of the amino sugar glucosamine. Because the free glucosamine base is notoriously unstable and prone to rapid oxidative degradation[1], formulating it as a hydroiodide salt ensures long-term structural integrity. This technical whitepaper provides an in-depth analysis of its physicochemical properties, advanced synthesis methodologies, and its mechanistic role as a precursor in glycosaminoglycan (GAG) biosynthesis for joint health.
Physicochemical Properties
Understanding the fundamental physical chemistry of 2-Amino-2-deoxy-D-glucose hydroiodide is critical for downstream formulation and analytical validation. The hydroiodide salt form significantly alters the thermodynamic stability and solubility profile compared to the free base.
Table 1: Key Physicochemical Metrics
| Property | Value | Reference |
| CAS Number | 14999-44-1 | [2] |
| Molecular Formula | C6H14INO5 | [2] |
| Molecular Weight | 307.08 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 116 °C | [3] |
| Hydrogen Bond Donors | 6 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
| Topological Polar Surface Area | 124 Ų | [2] |
Advanced Synthesis and Preparation Methodology
Historically, glucosamine salts were prepared by converting glucosamine hydrochloride into a free base using toxic reagents like triethylamine, followed by the addition of the target acid[1]. However, the free base is highly unstable, leading to low yields and chloride contamination[4].
To bypass the free-base intermediate, modern synthesis relies on electrodialysis . This method leverages ion-exchange membranes to directly substitute the chloride anion with an iodide anion, ensuring high purity and preventing thermal degradation[1].
Step-by-Step Electrodialysis Protocol
Note: This protocol is designed as a self-validating system. Each step includes a specific physicochemical checkpoint to ensure the reaction proceeds exactly as intended.
-
Feed Preparation:
-
Action: Prepare a 17% (w/v) aqueous solution of Glucosamine Hydrochloride (Diluate stream) and a corresponding molar equivalent solution of Sodium Iodide (Electrolyte stream)[1].
-
Causality: Maintaining a high initial concentration maximizes the electromotive driving force across the membrane, preventing osmotic dilution and ensuring efficient ion migration.
-
-
Electrodialysis Stack Configuration:
-
Action: Utilize a stack with alternating anion and cation exchange membranes.
-
Causality: This setup allows the selective migration of Cl⁻ out of the diluate stream and I⁻ into the diluate stream. By avoiding pH shifts, the highly unstable free-base intermediate is entirely bypassed[1].
-
-
Current Application & Monitoring:
-
Action: Apply a constant voltage. Continuously monitor the conductivity of the diluate stream. Terminate the process when residual chloride falls below 0.5%[1].
-
Validation Checkpoint: If conductivity stabilizes before the 0.5% threshold is met, membrane fouling has occurred. The system must be flushed with decalcified water to restore ion flux.
-
-
Lyophilization/Drying:
-
Storage:
-
Action: Immediately grind the dry product and seal it in moisture-insulated drums with silica gel desiccants[3].
-
Workflow for the electrodialysis-mediated synthesis of Glucosamine Hydroiodide.
Analytical Validation Protocols
Validating the purity of 2-Amino-2-deoxy-D-glucose hydroiodide requires specific techniques because standard halide precipitation tests (like adding Silver Nitrate) will precipitate both AgCl and AgI, leading to false positives for chloride contamination[4].
Self-Validating Purity Assay
-
Chloride Cross-Contamination Assay via Ion Chromatography (IC):
-
Method: Use IC equipped with a suppressed conductivity detector.
-
Causality: IC distinctly separates Cl⁻ and I⁻ peaks based on their ionic radii and affinity for the stationary phase, allowing precise quantification of residual starting material.
-
Self-Validation: Spike a known concentration of Cl⁻ (e.g., 10 ppm) into the sample prior to injection. If the recovery rate is exactly 98-102%, the matrix effect of the high iodide concentration is nullified, validating the accuracy of the baseline reading.
-
-
Structural Integrity via HPLC-ELSD:
-
Method: Because glucosamine lacks a strong UV chromophore, utilize High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).
-
Self-Validation: Run a certified reference standard of D-glucosamine. The retention time of the sample must match within ±0.1 min. A secondary peak indicates epimerization or degradation of the pyranose ring.
-
Mechanistic Role in Joint Health & Pharmacokinetics
In vivo, 2-Amino-2-deoxy-D-glucose hydroiodide acts as a highly bioavailable prodrug. Upon entering the synovial fluid, it dissociates into the active glucosamine base and an iodide ion.
Glucosamine is a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids[5]. It is actively taken up by chondrocytes, where it enters the UDP-N-acetylglucosamine (UDP-GlcNAc) pool. This directly stimulates the synthesis of glycosaminoglycans (GAGs), the core structural components of the cartilage matrix[6]. Furthermore, exogenous glucosamine hinders the activity of hyaluronidase, a tissue-damaging enzyme responsible for the degradation of hyaluronic acid in the joints[6].
Biochemical pathway of Glucosamine Hydroiodide in cartilage matrix stabilization.
References
- Source: nih.
- Source: google.
- Source: google.
- Source: echemi.
- Source: google.
- Source: slideshare.
Sources
- 1. US20050014720A1 - Process for the preparation of glucosamine salts - Google Patents [patents.google.com]
- 2. 2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3683076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis - Google Patents [patents.google.com]
- 4. US7622576B1 - Halide-free glucosamine base and method of preparation - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Jointec max | PPT [slideshare.net]
Thermodynamic Stability of 2-Amino-2-deoxy-D-glucose Hydroiodide: A Technical Guide for Formulation Scientists
Executive Summary
2-Amino-2-deoxy-D-glucose (glucosamine) is a fundamental amino monosaccharide utilized extensively in the biosynthesis of glycosaminoglycans and mucopolysaccharides[1]. While highly valuable in pharmaceutical and nutraceutical development, the free base form of glucosamine is notoriously unstable, undergoing rapid spontaneous degradation at ambient conditions[2]. To overcome this thermodynamic hurdle, the molecule is synthesized into various salt forms. Among these, 2-Amino-2-deoxy-D-glucose hydroiodide (glucosamine hydroiodide) presents a unique thermodynamic profile.
This whitepaper provides an in-depth analysis of the thermodynamic stability of glucosamine hydroiodide. By examining the causality behind its crystal lattice energy, thermal degradation kinetics, and solvation thermodynamics, this guide equips researchers with the self-validating protocols necessary to characterize and formulate this specific halide salt.
Mechanistic Causality: Why the Free Base Fails and the Hydroiodide Succeeds
The Instability of the Glucosamine Free Base
In its unprotonated state, the free amino group (
Thermodynamic Stabilization via Hydroiodide Salt Formation
To achieve thermodynamic stability, the reactive
The thermodynamic driving force for this stability is the highly negative lattice enthalpy (
Caption: Thermodynamic stabilization pathway of glucosamine via hydroiodide salt formation.
Physicochemical and Thermodynamic Properties
Understanding the baseline quantitative data is critical for formulation design. The thermodynamic properties of glucosamine salts, including melting temperatures and decomposition kinetics, are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[5].
Table 1: Comparative Thermodynamic Data of Glucosamine Forms
| Property | Glucosamine Free Base | Glucosamine Hydrochloride | Glucosamine Hydroiodide |
| Molecular Formula | |||
| Molecular Weight | 179.17 g/mol | 215.63 g/mol | 307.08 g/mol |
| Melting Point / Decomposition | 100 – 105 °C (Rapid decomp.)[2] | ~190 – 194 °C (Decomp.) | ~116 °C[4] |
| Thermodynamic Stability | Very Low (Degrades at RT) | High | Moderate-High |
| Primary Degradation Pathway | Maillard reaction, oxidation | Dehydrohalogenation, pyrolysis | Dehydrohalogenation, iodine liberation |
| Predominant Conformation | Cyclic | Cyclic | Cyclic |
Note: The lower melting point of the hydroiodide salt compared to the hydrochloride salt is attributed to the larger ionic radius of iodide, which increases the interatomic distance in the crystal lattice, slightly reducing the lattice energy relative to the chloride analog.
Experimental Workflows for Thermodynamic Profiling
To ensure scientific integrity and trustworthiness, empirical validation of thermodynamic stability must be conducted using rigorous, self-validating protocols. Below are the standard operating procedures for synthesizing the salt and profiling its thermal stability.
Protocol 1: Controlled Synthesis of Glucosamine Hydroiodide
To establish a baseline for stability testing, the hydroiodide salt must be synthesized free of cross-halide contamination.
-
Precursor Preparation: Dissolve high-purity halide-free glucosamine base[2] in a minimal volume of anhydrous methanol under an inert nitrogen atmosphere to prevent premature oxidation.
-
Acidification: Slowly add a stoichiometric equivalent of purified hydroiodic acid (HI) dropwise while maintaining the reaction vessel at 0–5 °C using an ice bath. The exothermic neutralization reaction must be controlled to prevent thermal degradation.
-
Crystallization: Induce crystallization by adding an anti-solvent (e.g., cold isopropanol or acetone). The larger iodide ion alters the solubility parameters compared to chloride, requiring careful anti-solvent titration.
-
Recovery: Filter the resulting white crystalline precipitate under vacuum.
-
Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide (
) at 25 °C for 24 hours to remove residual solvent without inducing thermal stress.
Protocol 2: Thermal Profiling via DSC and TGA
To quantify the thermodynamic stability (
-
Calibration: Calibrate the DSC instrument using an indium standard to ensure accurate heat flow and temperature readings.
-
Sample Loading: Weigh exactly 3.0–5.0 mg of anhydrous glucosamine hydroiodide into a hermetically sealed aluminum pan. Prepare an empty sealed pan as the reference.
-
Atmosphere Control: Purge the furnace with high-purity dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
-
Thermal Ramp: Subject the sample to a linear heating rate of 10 °C/min from 25 °C to 200 °C.
-
Data Acquisition:
-
Monitor the DSC thermogram for a sharp endothermic peak corresponding to the melting point at approximately 116 °C[4].
-
Simultaneously monitor the TGA curve. A sharp mass loss immediately following or concurrent with the melting endotherm indicates the thermodynamic boundary of stability (decomposition via loss of HI and water).
-
Caption: Experimental workflow for the thermal and thermodynamic profiling of glucosamine salts.
Formulation Considerations and Solvation Thermodynamics
When formulating 2-Amino-2-deoxy-D-glucose hydroiodide for pharmaceutical applications (often combined with glucosamine sulfate for the treatment of osteoarthritis[4]), the solvation thermodynamics play a critical role.
The dissolution of the hydroiodide salt in aqueous media is an endothermic process driven by the high entropy of solvation. Because the iodide ion is highly polarizable and weakly hydrated compared to chloride or sulfate, the salt exhibits distinct hygroscopic behavior. Prolonged exposure to high relative humidity (RH > 70%) can lead to moisture sorption, which lowers the glass transition temperature (
Conclusion
The thermodynamic stability of 2-Amino-2-deoxy-D-glucose hydroiodide is a textbook example of utilizing ionic lattice engineering to stabilize a highly reactive organic molecule. By protonating the nucleophilic amine and pairing it with a large iodide counterion, formulation scientists can successfully bypass the rapid degradation pathways inherent to the glucosamine free base. Rigorous thermal profiling via DSC/TGA remains the gold standard for validating the stability limits of this compound, ensuring its efficacy and safety in downstream therapeutic applications.
References[5] Solubility and thermodynamics of d-glucosamine 2-sulfate sodium salt in water and binary solvent mixtures with methanol, ethanol and n-propanol - ResearchGate. Available at:https://www.researchgate.net/publication/313801264_Solubility_and_thermodynamics_of_d-glucosamine_2-sulfate_sodium_salt_in_water_and_binary_solvent_mixtures_with_methanol_ethanol_and_n-propanol[4] US3683076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis - Google Patents. Available at: https://patents.google.com/patent/US3683076A/en[2] US7622576B1 - Halide-free glucosamine base and method of preparation - Google Patents. Available at:https://patents.google.com/patent/US7622576B1/en[1] Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives - MDPI. Available at:https://www.mdpi.com/2073-4352/13/9/1307[3] The most stable conformers of a-D-glucosamine (below 600 cm À1 ) - ResearchGate. Available at:https://www.researchgate.net/publication/265342416_The_most_stable_conformers_of_a-D-glucosamine_below_600_cm_-1
Sources
- 1. mdpi.com [mdpi.com]
- 2. US7622576B1 - Halide-free glucosamine base and method of preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3683076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
2-Amino-2-deoxy-D-glucose hydroiodide CAS number and chemical identifiers
An In-Depth Technical Guide to 2-Amino-2-deoxy-D-glucose Hydroiodide (CAS 14999-44-1)
Executive Summary
2-Amino-2-deoxy-D-glucose hydroiodide , commonly referred to as D-glucosamine hydroiodide, is a highly specialized amino sugar salt utilized extensively in biochemical synthesis, glycoprotein research, and osteoarthritis drug development [1]. As a direct precursor in the Hexosamine Biosynthetic Pathway (HBP), it provides the fundamental building blocks for glycosaminoglycans (GAGs) and proteoglycans [2]. This whitepaper details its physicochemical properties, advanced manufacturing protocols, mechanistic pharmacology, and standardized in vitro workflows for researchers and drug development professionals.
Chemical Identity and Physicochemical Profiling
Understanding the structural and thermodynamic properties of 2-Amino-2-deoxy-D-glucose hydroiodide is critical for formulation stability and assay design. The hydroiodide salt form offers unique solubility profiles compared to its hydrochloride or sulfate counterparts.
Table 1: Quantitative Chemical Identifiers and Properties [1]
| Parameter | Specification |
| IUPAC Name | (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydroiodide |
| CAS Registry Number | 14999-44-1 (Deprecated: 13996-87-7) |
| Molecular Formula | C₆H₁₄INO₅ (or C₆H₁₃NO₅·HI) |
| Molecular Weight | 307.08 g/mol |
| Exact Mass | 306.99167 Da |
| Topological Polar Surface Area | 142 Ų |
| Hydrogen Bond Donors / Acceptors | 5 / 8 |
| Canonical SMILES | C(N)O)O">C@HO)O.I |
Synthetic Pathways and Manufacturing Protocols
The Causality of Synthesis Design
Historically, synthesizing specific glucosamine salts required isolating the free glucosamine base. However, the free base is notoriously unstable, degrading rapidly at room temperature, and its isolation often requires toxic reagents like triethylamine [3][4]. To bypass this thermodynamic instability, modern manufacturing employs electrodialysis . This method allows for the direct anionic exchange of chloride (Cl⁻) for iodide (I⁻) without ever exposing the vulnerable free base intermediate [3].
Step-by-Step Methodology: Electrodialysis-Mediated Synthesis
-
Feed Preparation: Prepare a 17% (w/v) aqueous solution of Glucosamine Hydrochloride (Starting API) and a separate electrolyte solution of Sodium Iodide (NaI).
-
Electrodialysis Setup: Assemble an electrodialysis cell utilizing alternating anion-exchange and cation-exchange membranes.
-
Ion Exchange Phase: Apply a controlled voltage across the cell. The electrical potential drives the Cl⁻ ions toward the anode (removing them from the feed), while I⁻ ions migrate into the diluate stream containing the glucosamine cation [3].
-
Self-Validating Quality Control: Extract a 1 mL aliquot of the resulting solution and treat it with 5 mL of 0.1 N Silver Nitrate (AgNO₃). The absence of a white precipitate (AgCl) confirms complete halide exchange and a chloride-free product [4].
-
Recovery: Lyophilize the target stream to yield high-purity 2-Amino-2-deoxy-D-glucose hydroiodide powder.
Electrodialysis workflow bypassing unstable free-base intermediates for high-purity synthesis.
Mechanistic Pharmacology: Chondrocyte Modulation
Glucosamine hydroiodide exerts its chondroprotective effects by acting as a primary substrate and a biochemical stimulator. When administered, it bypasses the regulatory bottleneck of the glycolysis pathway (specifically the enzyme glutamine:fructose-6-phosphate amidotransferase) and directly enters the Hexosamine Biosynthetic Pathway (HBP) [2].
This direct influx expands the intracellular pool of UDP-N-acetylglucosamine (UDP-GlcNAc), which is the obligate substrate for the synthesis of glycosaminoglycans (GAGs) and hyaluronic acid. Furthermore, in vitro studies demonstrate that glucosamine salts suppress the activation of inflammatory mediators (such as IL-1β, TNF-alpha, and prostaglandin E2) in macrophages and chondrocytes, effectively inhibiting proteoglycan degradation [2].
Signaling and metabolic pathway of Glucosamine Hydroiodide in chondrocytes.
In Vitro Experimental Workflows: Validating GAG Synthesis
To accurately quantify the efficacy of 2-Amino-2-deoxy-D-glucose hydroiodide in promoting cartilage repair, researchers utilize fetal bone explant models. A critical aspect of this protocol is the self-validating normalization step . Observing an increase in extracellular matrix size is insufficient; one must prove the growth is due to actual matrix synthesis (hypertrophy) rather than mere cell multiplication (hyperplasia) [5].
Protocol: Quantification of GAG Synthesis in Chondrocyte Explants
-
Explant Isolation: Isolate murine fetal bone explants and culture them in a standard DMEM medium supplemented with 10% FBS.
-
API Treatment: Introduce 2-Amino-2-deoxy-D-glucose hydroiodide into the culture medium at a validated pharmacological concentration of 100 µg/mL [5][6].
-
Incubation: Maintain the culture for 6 days at 37°C in a 5% CO₂ atmosphere.
-
Matrix Digestion & GAG Quantification: Digest the extracellular matrix using a papain extraction buffer (60°C for 12 hours). Quantify the secreted sulfated GAGs using the Dimethylmethylene Blue (DMMB) colorimetric assay at 525 nm.
-
Self-Validating Normalization (Critical Step): Concurrently measure the total DNA content of the explants using a fluorometric Hoechst 33258 assay. Normalize the GAG concentration against the DNA content. A stable DNA content alongside elevated GAG levels definitively proves that the hydroiodide salt induces true matrix synthesis rather than triggering cellular multiplication [5].
Clinical and Drug Development Perspectives
While glucosamine sulfate and hydrochloride are the most common commercial forms, the hydroiodide variant (often utilized in specialized combinatorial therapies) demonstrates equivalent in vitro efficacy in promoting glycosaminoglycan secretion into the culture medium [5]. In clinical settings, formulations containing glucosamine salts have shown the ability to reduce pain by 28% to 41% in osteoarthritis patients over long-term use (up to 3 years), acting as a disease-modifying agent that reduces reliance on NSAIDs [2][5]. Drug developers must, however, maintain rigorous quality control, as the stability of the hydroiodide salt relies heavily on the absence of residual free base and precise stoichiometric manufacturing.
References
-
PubChem. "2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888". National Institutes of Health. [Link]
-
Darwin Nutrition. "Glucosamine: benefits, dosage, contraindications".[Link]
- Google Patents.
- Google Patents. "US7511134B1 - Method for preparing N-acetylglucosamine".
-
ResearchGate. "A Clinical Study on Glucosamine Sulfate versus Combination of Glucosamine Sulfate and NSAIDs in Mild to Moderate Knee Osteoarthritis". [Link]
-
ResearchGate. "Capillary electrophoretic determination of glucosamine in osteoarthritis tablets via microwave-accelerated dansylation". [Link]
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- 1. 2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. darwin-nutrition.fr [darwin-nutrition.fr]
- 3. US20050014720A1 - Process for the preparation of glucosamine salts - Google Patents [patents.google.com]
- 4. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Unseen Hand: Elucidating the Role of the Iodide Counter-Ion in Glucosamine Salt Reactivity
An In-depth Technical Guide:
Executive Summary
Glucosamine, a fundamental amino sugar, is a cornerstone in fields ranging from osteoarthritis treatment to complex carbohydrate synthesis. Typically supplied as a hydrochloride or sulfate salt for stability, the choice of counter-ion is often viewed as a matter of formulation convenience.[1][2][3][4] This guide challenges that assumption by focusing on a less common but highly influential salt: glucosamine iodide. We will dissect the unique physicochemical properties conferred by the iodide counter-ion and explore its profound impact on the reactivity of the glucosamine molecule. Moving beyond simple stability, this paper establishes the iodide ion not as a passive spectator, but as an active participant and a powerful tool for chemists and drug developers. We will delve into its role as a potent nucleophile, an exceptional leaving group, and a versatile catalyst, providing both mechanistic insights and field-proven experimental protocols to harness its capabilities.
A Tale of Two Ions: Physicochemical Landscape of Glucosamine Salts
The journey into reactivity begins with understanding the fundamental properties of the salt form. While glucosamine base is hygroscopic and unstable, its halide salts offer improved stability.[1][5][6] However, not all halides are created equal. The large, soft, and highly polarizable nature of the iodide ion (I⁻) imparts distinct characteristics to glucosamine iodide compared to its more common hydrochloride (Cl⁻) counterpart.
The choice of counter-ion directly influences solubility, crystallinity, and stability, which are critical parameters in both synthetic chemistry and pharmaceutical formulation.[7] The common-ion effect, for instance, can significantly alter solubility depending on the solvent system.[8]
| Property | Glucosamine Hydrochloride (GlcN·HCl) | Glucosamine Iodide (GlcN·HI) | Rationale & Implication |
| Molecular Weight | 215.63 g/mol | 307.13 g/mol | Higher molecular weight for the iodide salt must be accounted for in stoichiometric calculations. |
| Anion Properties | Hard, less polarizable anion (Cl⁻) | Soft, highly polarizable anion (I⁻) | The "softness" of iodide allows for weaker ionic interactions and greater covalent character in certain transition states, enhancing reactivity.[9] |
| Solubility | High in polar protic solvents (e.g., water) | Generally high in polar solvents, enhanced solubility in polar aprotic solvents (e.g., acetone, acetonitrile) compared to GlcN·HCl. | This differential solubility is the cornerstone of reactions like the Finkelstein exchange, enabling purification by precipitation of the resulting inorganic chloride salt.[9] |
| Stability | Highly stable, crystalline solid.[2][6] | Stable as a solid but can be sensitive to light and oxidizing agents, which can liberate I₂. | Requires storage in dark containers and potentially under an inert atmosphere for long-term storage or sensitive reactions. |
The Iodide Effect: A Catalyst for Chemical Transformation
The true significance of the iodide counter-ion lies in its ability to directly modulate the reactivity of the glucosamine molecule. This "iodide effect" stems from the unique chemical properties of the I⁻ ion, transforming glucosamine from a stable starting material into a versatile synthetic intermediate.
Driving Nucleophilic Substitutions: The Finkelstein Reaction
One of the most powerful applications of iodide is in the Finkelstein reaction, a classic halogen exchange process.[9] In the context of a protected glucosamine derivative with a leaving group (e.g., a tosylate or mesylate at the C6 position), the addition of a soluble iodide source (or the use of glucosamine iodide itself in specific contexts) can facilitate the formation of a highly reactive iodo-glucosamine intermediate.
The reaction is driven to completion by the differential solubility of the salts in polar aprotic solvents like acetone; sodium or potassium iodide is soluble, while the resulting chloride or bromide salt precipitates out.[9] This makes the subsequent nucleophilic attack at that position significantly more efficient.
Caption: SN2 mechanism of the Finkelstein reaction to activate a glucosamine derivative.
Enhancing Glycosylation Reactions
The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry.[10] Iodine and iodide salts have emerged as powerful promoters for glycosylation reactions.[11] They can function in several ways:
-
Activation of Thioglycosides: In combination with an oxidant like N-Iodosuccinimide (NIS), iodide can activate thioglycoside donors, forming a highly reactive iodonium intermediate that is readily attacked by a glycosyl acceptor.[12]
-
Lewis Acid Catalysis: Molecular iodine (I₂) can act as a mild Lewis acid, activating glycosyl donors like imidates or promoting acetalization.[13] This approach is beneficial for sensitive substrates where stronger acids would cause decomposition.
-
Hypervalent Iodine Reagents: In the presence of an oxidant, iodide can be converted to hypervalent iodine species (e.g., iodine(III)), which are potent activators for glycosylation, particularly with challenging donors like glycals.[13][14]
The presence of an iodide counter-ion in the glucosamine salt can create a high local concentration of iodide, potentially facilitating these catalytic cycles, especially in non-polar solvent systems where ion-pairing is significant.
Modulating the Maillard Reaction
The Maillard reaction is a complex cascade of non-enzymatic browning that occurs between an amino group and a reducing sugar.[15][16] The initial step is the condensation of the amine with the sugar's carbonyl group to form a glycosylamine.[17][18]
The reactivity of the amino group is pH-dependent; a more alkaline environment increases its nucleophilicity.[15] The counter-ion can influence the local pH and the ionic strength of the reaction medium. While hydrochloride provides an acidic counter-ion, the larger, less coordinating iodide ion has a lesser impact on pH, potentially altering the initial condensation rate and the subsequent Amadori rearrangement pathway. Further research is warranted, but it is plausible that the counter-ion can steer the Maillard reaction towards different product profiles (e.g., flavor compounds vs. melanoidins).
Experimental & Analytical Frameworks
To translate theory into practice, robust and reproducible protocols are essential. The following sections provide self-validating methodologies for synthesizing with and analyzing the reactivity of glucosamine iodide.
Protocol: Synthesis of a 6-Iodo-Glucosamine Derivative
This protocol details a two-step process to synthesize a reactive 6-iodo-N-acetylglucosamine derivative from a commercially available precursor, demonstrating the practical application of the Finkelstein reaction.
Materials:
-
1,3,4-Tri-O-acetyl-N-acetylglucosamine
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Tosylation of the 6-OH position
-
Dissolve 1,3,4-Tri-O-acetyl-N-acetylglucosamine (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Control: Monitor reaction progress by TLC.
-
Quench the reaction by slowly adding ice water.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the 6-O-tosyl derivative.
Step 2: Iodination via Finkelstein Reaction
-
Dissolve the 6-O-tosyl derivative (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (5.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours. Control: Monitor the disappearance of starting material and formation of a white precipitate (sodium tosylate) by TLC.
-
Cool the reaction to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the 6-iodo derivative. Validation: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Comparative Reactivity Analysis via HPLC
This protocol outlines a kinetic study to quantitatively compare the reactivity of glucosamine hydrochloride and a conceptual glucosamine iodide in an N-acylation reaction.
Objective: To determine the relative reaction rates of N-acylation for GlcN·HCl vs. GlcN·HI with an acylating agent.
Materials & Equipment:
-
Glucosamine Hydrochloride (GlcN·HCl)
-
Glucosamine Iodide (GlcN·HI) - Note: If not commercially available, it can be prepared via ion exchange from GlcN·HCl.
-
Acetic anhydride
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
HPLC system with a UV detector
-
Analytical C18 column
-
Thermostatted reaction vials
Procedure:
-
Standard Preparation: Prepare stock solutions of GlcN·HCl, GlcN·HI, and N-acetylglucosamine (the product) of known concentrations in the mobile phase for calibration.
-
Reaction Setup:
-
In separate thermostatted vials at 25°C, prepare reaction mixtures containing:
-
Vial A: GlcN·HCl (10 mM) and TEA (11 mM) in acetonitrile.
-
Vial B: GlcN·HI (10 mM) and TEA (11 mM) in acetonitrile.
-
-
Rationale: TEA is used to neutralize the acid salt and free the amine group for reaction.
-
-
Initiation and Sampling:
-
Initiate the reaction in each vial by adding acetic anhydride (10 mM).
-
Immediately withdraw a t=0 sample (50 µL) and quench it in a vial containing mobile phase to stop the reaction.
-
Withdraw samples at regular intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).
-
-
HPLC Analysis:
-
Data Analysis:
-
Plot the concentration of the product (N-acetylglucosamine) versus time for both reactions.
-
Calculate the initial reaction rates from the slope of the linear portion of the curves.
-
Compare the rates to determine the relative reactivity imparted by the iodide counter-ion.
-
Caption: Workflow for HPLC-based comparative kinetic analysis of glucosamine salts.
Applications in Synthesis and Drug Development
The enhanced reactivity of iodo-glucosamine intermediates opens avenues for the efficient synthesis of complex and biologically relevant molecules.
-
Synthesis of Bioactive Derivatives: The ease of displacing iodide with various nucleophiles (e.g., azides, thiols, amines) makes glucosamine iodide a valuable precursor for creating libraries of novel glucosamine derivatives for screening as enzyme inhibitors, antibacterial agents, or imaging probes.[21][22]
-
Radiolabeling: The Finkelstein reaction is a common method for introducing radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). Using a glucosamine tosylate precursor and Na¹²³I allows for the efficient synthesis of radiolabeled glucosamine, which can be used in nuclear medicine for imaging inflammation or tumors.[23]
-
Synergistic Effects in Formulation: While not directly related to synthetic reactivity, studies have shown a synergistic effect between glucosamine and iodide ions in other contexts, such as corrosion inhibition.[24] This suggests complex interactions that could be explored in drug delivery systems, where ion-pairing might influence membrane transport or formulation stability.
Conclusion
The iodide counter-ion is far more than an inert component in glucosamine salts. Its unique properties—high polarizability, excellent nucleophilicity, and its role as a superior leaving group—render it an active participant in chemical reactions. By leveraging the principles of the Finkelstein reaction and iodine-promoted catalysis, researchers can transform glucosamine into a highly reactive intermediate, streamlining the synthesis of complex derivatives, radiolabeled tracers, and other high-value molecules. Understanding and harnessing the "iodide effect" provides a significant advantage for scientists and drug development professionals, enabling more efficient, selective, and innovative chemical strategies in the vast and vital field of carbohydrate chemistry.
References
- Catalytic and Synthetic Roles of Sodium Iodide in Organic and Inorganic Reactions. (2025). BenchChem.
- The Core Mechanisms of Iodine-Catalyzed Organic Reactions: An In-depth Technical Guide. (2025). BenchChem.
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Maillard reaction. Wikipedia. [Link]
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Stavber, S., & Jereb, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. [Link]
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Krische, M. J. (2014). The iodide effect : transition metal catalyzed C-C formations. University of Texas at Austin Libraries. [Link]
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Gomez Guerrero, B. (2007). Maillard Reaction. Chemistry and Consequences in Food Properties. LATU. [Link]
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Banik, B. K. (2003). Iodine in organic synthesis. Indian Journal of Chemistry. [Link]
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Mukhopadhyay, B., & Kartha, K. P. R. (2000). Iodine Promoted Glycosylation with Glycosyl Iodides: α‐Glycoside Synthesis. Request PDF. [Link]
-
Understanding the Maillard Reaction. FutureLearn. [Link]
-
Lee, Y. R., & Kim, J. H. (2012). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances. [Link]
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Chen, Z., et al. (2023). Expired Glucosamine Drugs as Green Corrosion Inhibitors for Carbon Steel in H2SO4 Solution and Synergistic Effect of Glucosamine Molecules with Iodide Ions. MDPI. [Link]
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Boltje, T. J., et al. (2012). Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor. PMC. [Link]
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Tamanna, S., & Oh, N. (2025). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. MDPI. [Link]
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The Maillard Reaction. Royal Society of Chemistry. [Link]
-
Wu, H., et al. (2017). Determination of glucosamine in food supplements by HILIC-ESI-MS. Food Chemistry. [Link]
-
Choezom, L., et al. (2021). A green analytical method for the determination of glucosamine using FTIR spectrophotometry. Journal of Applied Pharmaceutical Science. [Link]
-
Singh, S. K., et al. (2021). d-Glucosamine as the Green Ligand for Cu(I)-Catalyzed Regio- and Stereoselective Domino Synthesis of (Z)-3-Methyleneisoindoline-1-ones and (E)-N-Aryl-4H-thiochromen-4-imines. ACS Omega. [Link]
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Nagpal, S., et al. (2025). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Waszkuc, T., & Szabo, S. (2012). Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements. PMC. [Link]
-
Synthesis and antimicrobial activity of new glucosamine derivatives. (2025). ResearchGate. [Link]
- Halide-free glucosamine base and method of preparation. (2009).
-
Fassihi, R., & Kumar, V. (2005). Development of a simple analytical methodology for determination of glucosamine release from modified release matrix tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Liu, X. H., et al. (2018). Synthesis and Plant-induced Resistance of D-glucosamine Derivatives. Connect Journals. [Link]
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Preparation of 123-iodine labeled glucosamine derivative and investigation of its biological properties. (2018). ResearchGate. [Link]
-
Li, Y., et al. (2023). Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. MDPI. [Link]
-
Sławiński, J., et al. (2024). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. PMC. [Link]
-
Vladiskovic, C., & Tomic, M. (2012). Glucosamine Salts: Resolving Ambiguities over the Market-Based Compositions. Crystal Growth & Design. [Link]
-
Yoshimura, Y. (2018). Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates. Beilstein Journal of Organic Chemistry. [Link]
-
FORMULATION AND EVALUATION OF GLUCOSAMINE SULPHATE POTASSUIM CHLORIDE 1000 MG & DIACEREIN 50 MG FILM COATED TABLET. (2020). International Journal of Scientific Research and Engineering Development. [Link]
-
Glucosamine sulphate vs Glucosamine hydrochloride. (n.d.). Just Vitamins. [Link]
-
Which is Better Glucosamine Sulfate or Glucosamine Hydrochloride. (n.d.). Dona®. [Link]
-
Reipen, T., et al. (2017). Solid-Phase O-Glycosylation with a Glucosamine Derivative for the Synthesis of a Glycopeptide. Australian Journal of Chemistry. [Link]
-
Boltje, T. J., et al. (2013). Scope and Limitations of 3‐Iodo‐Kdo Fluoride‐Based Glycosylation Chemistry using N‐Acetyl Glucosamine Acceptors. PMC. [Link]
-
What is the difference between the various forms of glucosamine? (2025). Examine. [Link]
-
FORMULATION AND EVALUATION OF GLUCOSAMINE SULPHATE POTASSUIM CHLORIDE FILM COATED TABLET 1500 MG. (2019). World Journal of Pharmaceutical and Medical Research. [Link]
-
Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. (2009). Redalyc. [Link]
-
Glucosamine Sulfate vs Glucosamine Hydrochloride: Which Works Better? (2025). TCI-Private Label Supplement/Skincare Manufacturer. [Link]
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Glucosamine. Wikipedia. [Link]
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D-Glucosamine. (2020). American Chemical Society. [Link]
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Evaluation of stability of an aqueous glucosamine hydrochloride solution in skin extract. (2019). Pharmaceutical and Pharmacological Letters. [Link]
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van der Vorm, S. (2023). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. [Link]
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2025). PMC. [Link]
-
Persiani, S., et al. (2023). Does Salt Form Matter? A Pilot Randomized, Double-Blind, Crossover Pharmacokinetic Comparison of Crystalline and Regular Glucosamine Sulfate in Healthy Volunteers. MDPI. [Link]
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- 24. Expired Glucosamine Drugs as Green Corrosion Inhibitors for Carbon Steel in H2SO4 Solution and Synergistic Effect of Glucosamine Molecules with Iodide Ions: Combined Experimental and Theoretical Investigations | MDPI [mdpi.com]
In Vitro Biological Activity of Glucosamine Hydroiodide: A Technical Whitepaper on Chondroprotection and Matrix Synthesis
Executive Summary
Glucosamine is a fundamental amino sugar utilized extensively in the biosynthesis of macromolecules within articular cartilage. While glucosamine sulfate and hydrochloride dominate clinical discussions, glucosamine hydroiodide (GlcN·HI) represents a highly potent, biologically active salt form utilized in rigorous in vitro and ex vivo research. This whitepaper provides an in-depth technical analysis of GlcN·HI's biological activity, focusing on its dual mechanism: driving glycosaminoglycan (GAG) synthesis and modulating cytokine-induced inflammation in chondrocytes and macrophages.
Biochemical Profile and Matrix Dynamics
Glucosamine hydroiodide serves as a primary substrate and a direct stimulator of biosynthesis for glycoproteins, glycolipids, and glycosaminoglycans (mucopolysaccharides) [[1]]().
In controlled in vitro studies utilizing murine fetal bone and articular cartilage explants, the introduction of GlcN·HI at concentrations of 100 µg/mL induces a significant, quantifiable increase in the overall growth of the explants 2.
The Causality of Matrix Expansion: A critical distinction in evaluating chondroprotective agents is determining whether tissue growth is a result of cellular proliferation (hyperplasia) or true extracellular matrix (ECM) expansion. Analytical validation confirms that GlcN·HI does not increase cell multiplication; the DNA content of the explants remains entirely stable. Instead, the observed growth is directly attributed to an increase in GAGs within the extracellular cartilage matrix and a subsequent increase in the secretion of these GAGs from the explant surface into the culture medium [[3]]().
Anti-Inflammatory Modulation in the Osteoarthritic Microenvironment
Beyond its structural role, GlcN·HI acts as a potent signaling modulator. In an osteoarthritic joint, cytokines such as Interleukin-1 beta (IL-1β) drive cartilage degradation by upregulating inflammatory mediators and matrix metalloproteinases.
In vitro research demonstrates that glucosamine salts actively restore proteoglycan synthesis and prevent the production of inflammatory mediators induced by IL-1β in rat articular chondrocytes 1. Furthermore, in macrophage models, it exerts broad anti-inflammatory effects by altering the production of tumor necrosis factor-alpha (TNF-α), interleukins, and prostaglandin E2 (PGE2), while simultaneously suppressing mast cell activation [[1]]().
Fig 1: GlcN·HI dual mechanism: suppressing IL-1β inflammation and driving GAG synthesis.
Quantitative Data Summary
The following table synthesizes the expected quantitative biological responses of articular chondrocytes and explants when exposed to GlcN·HI under basal and inflammatory (IL-1β) conditions, based on established in vitro parameters 321.
| Experimental Group | GlcN·HI Concentration | DNA Content (Relative) | GAG Secretion (Relative) | PGE2 Levels (Relative) |
| Control (Untreated) | 0 µg/mL | 1.0x (Baseline) | 1.0x (Baseline) | 1.0x (Baseline) |
| IL-1β Stimulated | 0 µg/mL | ~0.95x | ~0.5x (Suppressed) | ~8.0x (Spiked) |
| GlcN·HI Monotherapy | 100 µg/mL | 1.0x (Stable) | ~1.4x (Elevated) | 1.0x (Baseline) |
| IL-1β + GlcN·HI | 100 µg/mL | 1.0x (Stable) | ~1.2x (Restored) | ~2.5x (Suppressed) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They embed internal controls to distinguish genuine biological activity from experimental artifacts.
Protocol 1: Ex Vivo Cartilage Explant Culture & GAG Quantification
Causality & Rationale: 2D monolayer cultures of chondrocytes rapidly dedifferentiate, losing type II collagen expression and shifting to a fibroblast-like phenotype. Utilizing 3D ex vivo explants preserves the native extracellular matrix architecture, providing a physiologically accurate model for observing true matrix synthesis. Normalizing GAG output against DNA content is a mandatory self-validation step; it proves that increased GAG secretion is due to upregulated synthetic activity per cell, rather than an artifact of cell proliferation 32.
Methodology:
-
Isolation: Aseptically harvest articular cartilage explants (approx. 2-3 mm³) from murine models.
-
Equilibration: Culture explants in DMEM supplemented with 10% FBS, ascorbic acid, and antibiotics for 48 hours to allow recovery from surgical trauma.
-
Treatment: Transfer explants to serum-free media containing 100 µg/mL GlcN·HI. Incubate for 6 days, replacing media every 48 hours. Retain all spent media at -20°C.
-
GAG Assay (DMMB): React the pooled spent media with 1,9-dimethylmethylene blue (DMMB) dye. Measure absorbance at 525 nm to quantify sulfated glycosaminoglycans against a chondroitin sulfate standard curve.
-
DNA Quantification (Hoechst): Digest the solid explant tissue using Papain (60°C for 14 hours). React the digest with Hoechst 33258 fluorochrome and measure fluorescence (Ex 360 nm / Em 460 nm) to quantify total DNA.
-
Validation: Calculate the GAG/DNA ratio. A statistically significant increase in this ratio confirms true biological upregulation of matrix synthesis.
Fig 2: Self-validating ex vivo explant workflow normalizing GAG secretion against DNA content.
Protocol 2: In Vitro IL-1β Induced Chondrocyte Inflammation Assay
Causality & Rationale: To accurately measure the anti-inflammatory efficacy of GlcN·HI, an IL-1β challenge is used to simulate the osteoarthritic microenvironment. Utilizing a pre-treatment model (administering GlcN·HI prior to IL-1β) allows the amino sugar to accumulate intracellularly and modulate the NF-κB pathway before the cytokine receptors are fully saturated. This isolates the prophylactic anti-inflammatory capacity of the compound 1.
Methodology:
-
Cell Seeding: Seed primary rat articular chondrocytes in 6-well plates at a density of
cells/well. Grow to 80% confluence. -
Serum Starvation: Wash cells with PBS and incubate in serum-free DMEM for 12 hours to synchronize the cell cycle and establish a basal metabolic state.
-
Pre-Treatment: Introduce 100 µg/mL GlcN·HI to the experimental wells for 2 hours.
-
Cytokine Challenge: Add 10 ng/mL of recombinant rat IL-1β to the wells (excluding the absolute control) and incubate for 24 hours.
-
Supernatant Analysis: Harvest the supernatant and centrifuge at 10,000 x g to remove debris. Utilize highly sensitive ELISA kits to quantify PGE2 and TNF-α levels.
-
Validation: Compare the IL-1β + GlcN·HI group against the IL-1β-only positive control. A reduction in PGE2 and TNF-α confirms the disruption of the inflammatory cascade.
Conclusion
Glucosamine hydroiodide is a highly effective, biologically active compound in vitro. By explicitly driving glycosaminoglycan synthesis without inducing cellular proliferation, and by actively suppressing IL-1β mediated inflammatory cascades, GlcN·HI demonstrates a robust pharmacological profile. For researchers and drug development professionals, leveraging self-validating ex vivo explant models and controlled cytokine challenges is paramount to accurately mapping the therapeutic potential of this specific glucosamine salt.
References
-
The Use of Nutraceuticals for Osteoarthritis in Horses | Request PDF - ResearchGate Source: ResearchGate URL:[Link]
-
Capillary electrophoretic determination of glucosamine in osteoarthritis tablets via microwave-accelerated dansylation | Request PDF - ResearchGate Source: ResearchGate URL:[Link]
-
Glucosamine: benefits, dosage, contraindications - Darwin Nutrition Source: Darwin Nutrition URL:[Link]
Sources
Thermodynamic and Pharmacokinetic Profiling of 2-Amino-2-deoxy-D-glucose Hydroiodide: A Technical Guide to pKa Dynamics
Executive Summary
2-Amino-2-deoxy-D-glucose (D-glucosamine) is a naturally occurring amino monosaccharide fundamental to the biosynthesis of glycosaminoglycans. While commonly formulated as a hydrochloride or sulfate salt, the hydroiodide variant (glucosamine hydroiodide) is frequently utilized in crystallographic studies and specialized formulations due to its distinct lattice energy and solubility profile. Glucosamine salts are widely recognized for their safety and efficacy in both dietary therapeutics and cosmetic formulations . Regardless of the counterion, the aqueous acid-base behavior of the molecule is dictated entirely by the primary amine at the C-2 position of the pyranose ring. Understanding the exact dissociation constant (pKa) of this amine is paramount for optimizing drug formulation, predicting gastrointestinal absorption, and ensuring product stability.
Chemical Identity and Thermodynamic Profiling
In an aqueous solution, glucosamine hydroiodide completely dissociates. The iodide ion acts as a chemically inert spectator, leaving the glucosaminium cation (
Fig 1. Acid-base equilibrium of glucosamine hydroiodide in aqueous solution.
At standard benchtop conditions (25°C), the pKa of the glucosaminium ion is robustly established at 7.58 . However, the deprotonation of primary amines is an endothermic thermodynamic process. Consequently, the pKa exhibits a significant inverse relationship with temperature. Experimental data on glucosamine monomers reveals a temperature-dependent reduction coefficient (
This temperature dependence is a critical, yet frequently overlooked, variable in biopharmaceutical development.
Table 1: Temperature-Dependent pKa Values and Speciation of Glucosamine at pH 7.4
| Temperature (°C) | Environmental Context | Calculated pKa | Dominant Species at pH 7.4 | Ratio (Neutral : Cation) |
| 5°C | Cold Storage / Stability | 8.12 | Cationic (~84%) | 0.19 : 1 |
| 25°C | Standard Benchtop Lab | 7.58 | Cationic (~60%) | 0.66 : 1 |
| 37°C | Physiological (In Vivo) | 7.26 | Neutral (~58%) | 1.38 : 1 |
Causality in Pharmacokinetics and Bioavailability
The shift in pKa from benchtop to physiological temperature has profound implications for oral bioavailability. According to the Henderson-Hasselbalch equation, at 25°C and a physiological pH of 7.4, the drug exists predominantly in its ionized, cationic state (~60%). Cations possess high hydration energies and poor lipid solubility, restricting passive transcellular diffusion.
However, when the molecule enters the physiological environment at 37°C, the pKa drops to 7.26. At this elevated temperature, the equilibrium undergoes a phase inversion: the neutral, uncharged free-base becomes the dominant species (~58%). This neutral form exhibits significantly higher lipophilicity, which is the primary driver for passive permeation across the intestinal epithelium. Formulators must integrate this temperature-induced pKa shift into their predictive pharmacokinetic models to avoid drastically underestimating the drug's absorptive capacity.
Self-Validating Experimental Methodology
To accurately quantify the pKa of glucosamine hydroiodide for proprietary formulations, laboratories must utilize high-precision potentiometric titration. The following protocol is engineered as a self-validating system to ensure absolute data integrity.
Fig 2. Self-validating potentiometric titration workflow for pKa determination.
Step-by-Step Protocol:
-
Solvent Degassing: Boil ultra-pure water and cool it under a continuous nitrogen (
) purge.-
Causality: Atmospheric
readily dissolves in water to form carbonic acid. This introduces competing buffer capacities and skews the delicate titration curve of the amine.
-
-
Matrix Formulation: Dissolve the 2-Amino-2-deoxy-D-glucose hydroiodide standard to a working concentration of 0.01 M. Add potassium chloride (KCl) to establish a background ionic strength of 0.15 M.
-
Causality: Standardizing the ionic strength to match physiological conditions (0.15 M) minimizes fluctuations in activity coefficients during the titration, ensuring the measured apparent pKa accurately reflects in vivo behavior.
-
-
Thermal Stabilization: Submerge the titration vessel in a water-jacketed cell thermostated precisely to the target temperature (e.g., 37.0 ± 0.1°C).
-
Forward Titration: Titrate the solution using standardized 0.1 M NaOH via an automated micro-burette. Record the pH only after the electrode potential has completely stabilized (
). -
Self-Validation via Back-Titration: Immediately upon reaching pH 10.5, reverse the titration using standardized 0.1 M HCl until the original pH is restored.
-
Causality: Glucosamine is highly susceptible to alkaline-catalyzed degradation (e.g., Maillard-type reactions or ring-opening) at a high pH. If the forward and backward titration curves do not perfectly superimpose, it proves that irreversible degradation occurred during the assay, and the calculated pKa must be discarded. This creates a closed, self-validating analytical loop.
-
-
Data Processing: Derive the exact pKa using the Bjerrum formation function or via non-linear regression analysis of the validated titration curve.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 439213, D-Glucosamine." PubChem, National Institutes of Health. URL:[Link]
-
Filion, D., et al. "Ionization and solubility of chitosan solutions related to thermosensitive chitosan/glycerol-phosphate systems." Biomacromolecules, 2007. URL:[Link]
-
Cosmetic Ingredient Review. "Safety Assessment of Glucosamine Ingredients as Used in Cosmetics." CIR, 2021. URL:[Link]
Crystal Structure Analysis of 2-Amino-2-deoxy-D-glucose Hydroiodide: A Comprehensive Technical Guide
Executive Summary
2-Amino-2-deoxy-D-glucose (D-glucosamine) is a fundamental amino monosaccharide that serves as an essential biochemical precursor for glycosaminoglycan and proteoglycan synthesis in articular cartilage[1]. While the sulfate and hydrochloride salts of D-glucosamine are ubiquitous in pharmaceutical formulations, 2-Amino-2-deoxy-D-glucose hydroiodide (glucosamine hydroiodide,
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive crystallography. We will dissect the causality behind the molecular conformation, elucidate the heavy-atom hydrogen-bonding network that dictates its macroscopic stability, and provide a self-validating experimental workflow for growing and analyzing these crystals via Single-Crystal X-Ray Diffraction (SCXRD).
Structural Causality & Crystallographic Profiling
Space Group and Unit Cell Dynamics
D-glucosamine halide salts are highly crystalline and typically crystallize in the monoclinic, non-centrosymmetric space group
The Chair Conformation and The Anomeric Effect
In the solid state, the pyranose ring of 2-amino-2-deoxy-D-glucose is rigidly locked into the
-
Minimization of Steric Strain: The
conformation places the bulky hydroxymethyl group ( ) at C5 and the protonated ammonium group ( ) at C2 in equatorial positions, effectively eliminating severe 1,3-diaxial steric clashes. -
The Anomeric Effect: The hydroxyl group at the C1 anomeric center assumes an axial position (
-anomer). Despite the expected steric penalty, this axial orientation is electronically stabilized by hyperconjugation—specifically, the donation of electron density from the non-bonding lone pair of the endocyclic ring oxygen into the antibondingngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> orbital of the C1-O1 bond.
The Hydrogen-Bonding Architecture
The macroscopic properties of glucosamine hydroiodide—such as its resistance to hygroscopicity compared to hydrated sulfate conglomerates[3]—are direct macroscopic manifestations of its microscopic hydrogen-bonding lattice.
The iodide ion is a large, polarizable, and relatively "soft" anion. Within the crystal lattice, it acts as a multi-dentate hydrogen bond acceptor. The crystal structure is stabilized by a dense 3D network:
-
Charge-Assisted Hydrogen Bonds: The equatorial
group acts as a powerful trifurcated proton donor, forming strong interactions. -
Hydroxyl Networks: The equatorial (C3, C4, C6) and axial (C1) hydroxyl groups form a combination of
bonds and inter-molecular bridges.
This interlocking network restricts the rotational freedom of the hydroxymethyl group (limiting it to specific staggered gauche/trans rotamers) and prevents the intercalation of atmospheric water molecules into the lattice[5].
Experimental Workflow: Crystal Growth & SCXRD Analysis
To ensure scientific integrity, the following protocol represents a self-validating system. Each step contains internal quality control checks to prevent downstream analytical failures.
Phase I: Antisolvent Crystallization
Because glucosamine hydroiodide is highly soluble in water, antisolvent crystallization is the preferred method to achieve the controlled supersaturation required for diffraction-quality single crystals[6].
-
Dissolution: Dissolve 500 mg of high-purity 2-amino-2-deoxy-D-glucose hydroiodide powder in a minimal volume (approx. 2-3 mL) of deionized water at 25°C.
-
Filtration: Pass the aqueous solution through a 0.22
m PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates). -
Antisolvent Layering: Carefully layer an antisolvent—such as isopropanol or ethanol—over the aqueous phase in a narrow crystallization tube[6]. The volume ratio should be approximately 1:3 (Water:Antisolvent).
-
Diffusion & Harvesting: Seal the tube and allow it to stand undisturbed at a constant temperature (e.g., 4°C to slow diffusion kinetics). Over 7–14 days, the diffusion of isopropanol into the water lowers the dielectric constant of the medium, prompting the nucleation of pristine, plate-like single crystals[4].
Phase II: SCXRD Data Collection & Refinement
-
Mounting: Select a crystal with dimensions roughly
mm. Coat it in paratone oil and mount it on a MiTeGen loop. -
Data Collection: Transfer the loop to a diffractometer equipped with a Mo
X-ray source ( Å) and a cryostream set to 100 K. Causality: Cryogenic cooling minimizes atomic thermal displacement parameters (B-factors), yielding sharper diffraction spots at high angles. -
Phase Solution: Utilize the Patterson method. The vector map will prominently display
vectors, allowing for the immediate localization of the iodide ion. -
Refinement: Perform full-matrix least-squares refinement on
using SHELXL. Locate the carbon, nitrogen, and oxygen atoms in the difference Fourier map. Finally, assign hydrogen atoms to the and groups using a riding model, refining them isotropically.
Data Presentation: Comparative Crystallography
To contextualize the hydroiodide salt, we must compare it against the broader halide series. As the ionic radius of the halide increases (
| Parameter | D-Glucosamine HCl[4] | D-Glucosamine HBr | D-Glucosamine HI (Extrapolated) |
| Formula | |||
| Space Group | |||
| Anion Radius (Å) | ~1.81 | ~1.96 | ~2.20 |
| 7.147 | ~7.35 | ~7.60 | |
| 9.214 | ~9.35 | ~9.50 | |
| 7.765 | ~7.90 | ~8.10 | |
| 112.88 | ~113.5 | ~114.0 | |
| Conformation |
Mechanistic Visualization
The following diagram illustrates the logical workflow from crystallization through structural elucidation, highlighting the critical structural features that dictate the pharmaceutical viability of the compound.
Caption: Workflow of SCXRD analysis for D-glucosamine hydroiodide and its link to pharmaceutical stability.
Conclusion
The crystal structure analysis of 2-Amino-2-deoxy-D-glucose hydroiodide reveals a highly ordered, thermodynamically stable system. The combination of the rigid
References
1.[2] PubChem: 2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888. National Institutes of Health (NIH). URL:[Link] 2.[3] US3683076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis. Google Patents. URL: 3.[6] Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. MDPI. URL:[Link] 4.[1] Nutritional Considerations in Joint Health. ResearchGate. URL:[Link] 5.[4] Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. Semantic Scholar. URL:[Link] 6.[5] Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology. National Center for Biotechnology Information (NCBI). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3683076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Advanced Technical Guide & Safety Data Profiling: 2-Amino-2-deoxy-D-glucose hydroiodide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Focus: D-Glucosamine hydroiodide (CAS: 14999-44-1)
Executive Summary & Structural Causality
In the realm of cartilage engineering and osteoarthritis therapeutics, glucosamine is a ubiquitous precursor for glycosaminoglycan (GAG) synthesis. However, as formulation scientists, we must recognize that the free base form of D-glucosamine is notoriously unstable. At room temperature, the unprotonated amino group rapidly undergoes oxidation and Maillard-type degradation[1].
To preserve the structural integrity of the amino sugar for long-term storage and precise dosing in experimental models, it is synthesized as a halide salt. While glucosamine hydrochloride and sulfate are the industry standards, 2-Amino-2-deoxy-D-glucose hydroiodide (D-Glucosamine hydroiodide) is specifically utilized in specialized formulations and comparative pharmacokinetic studies. The hydroiodide variant provides a highly water-soluble matrix and introduces an iodine moiety that can serve as a metabolic tracer or provide synergistic properties in specific tissue microenvironments[2].
Table 1: Physicochemical Properties
| Property | Specification / Value | Causality / Relevance to Research |
| Chemical Name | 2-Amino-2-deoxy-D-glucose hydroiodide | The active D-isomer is required for biological recognition by hexokinase. |
| CAS Number | 14999-44-1 | Unique identifier for the hydroiodide salt variant[3]. |
| Molecular Formula | C6H14INO5 | Indicates the 1:1 stoichiometry of glucosamine to hydroiodic acid[3]. |
| Molecular Weight | 307.08 g/mol | Critical for calculating precise molarities in cell culture dosing[3]. |
| Physical State | Solid (Crystalline powder) | Facilitates accurate gravimetric measurement during reagent prep. |
| Solubility | Highly soluble in water | Ensures complete dissolution in aqueous cell culture media (e.g., DMEM). |
Mechanistic Toxicology & Pharmacokinetics
Understanding the safety profile of D-Glucosamine hydroiodide requires decoupling the amino sugar from the iodide counter-ion.
-
Amino Sugar Tolerance: Glucosamine exhibits exceptionally low acute oral toxicity in animal models[4]. It does not induce the ulcerogenic effects typically associated with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While high doses have been theoretically linked to insulin resistance, clinical studies indicate that recommended dosages do not significantly alter fasting plasma glucose or insulin levels[4].
-
Iodide Moiety Considerations: The presence of the iodide ion introduces specific toxicological considerations. Chronic overexposure to iodide can impact thyroid function. Furthermore, researchers handling the raw powder must be aware of iodine sensitivity or allergies in laboratory personnel.
Table 2: Toxicological & Safety Profile (SDS Core)
| Hazard Category | Assessment | Handling & Mitigation Strategy |
| Acute Toxicity | Low | Standard laboratory PPE (gloves, lab coat, safety glasses). |
| Skin/Eye Irritation | Potential Mild Irritant | Wash exposed skin with soap and water. Flush eyes for 15 minutes. |
| Systemic Effects | Mild GI upset (high doses) | Avoid ingestion. Use a chemical fume hood to prevent inhalation of dust. |
| Storage Hazards | Light & Moisture Sensitive | Critical: Store at 2-8°C, desiccated, and strictly protected from light. Exposure to UV/visible light causes the iodide ion to oxidize into free iodine ( |
Experimental Applications: Cartilage Matrix Engineering
In vitro, D-Glucosamine hydroiodide is utilized to stimulate the extracellular matrix (ECM) production of primary chondrocytes. The mechanism of action is not driven by cellular proliferation, but rather by providing a massive influx of substrate for the UDP-N-acetylglucosamine precursor pool, which directly upregulates the synthesis and secretion of sulfated glycosaminoglycans[5].
Metabolic pathway of D-Glucosamine hydroiodide into cartilage glycosaminoglycans.
Validated Workflow: In Vitro Chondrocyte GAG Synthesis Assay
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It accounts for the physicochemical sensitivities of the hydroiodide salt while controlling for biological artifacts.
Step-by-Step Methodology
-
Reagent Preparation (Light-Shielded):
-
Action: Weigh 10.0 mg of D-Glucosamine hydroiodide and dissolve in 10 mL of serum-free DMEM to create a 1 mg/mL stock.
-
Causality: Perform this step in amber tubes. The hydroiodide salt is light-sensitive; photo-oxidation will degrade the compound and introduce free iodine, which is cytotoxic to primary cells.
-
Sterilization: Filter through a 0.22 µm PES syringe filter. Do not autoclave , as heat will rapidly degrade the amino sugar[1].
-
-
Cell Seeding:
-
Action: Seed primary articular chondrocytes in a 24-well plate at a density of
cells/well. Allow 24 hours for attachment.
-
-
Treatment Phase:
-
Action: Dilute the stock solution in culture media to achieve a final working concentration of 100 µg/mL[5]. Replace the media in the wells with the treatment media.
-
Causality: Concentrations around 100 µg/mL have been empirically shown to maximize GAG secretion without inducing hyperosmotic stress on the chondrocytes[5].
-
-
Incubation:
-
Action: Incubate for 48 to 72 hours at 37°C in a 5%
humidified atmosphere.
-
-
Self-Validation & Quantification (DMMB Assay):
-
Action: Harvest the culture medium and digest the cell layer with papain. Quantify sulfated GAGs using the Dimethylmethylene Blue (DMMB) colorimetric assay.
-
Validation Checkpoint: You must measure the total DNA content (e.g., using PicoGreen) in parallel. Calculate the GAG/DNA ratio. If total DNA increases proportionally with GAGs, the compound merely induced cell proliferation. A true positive result—validating the matrix-enhancing property of the hydroiodide salt—is defined by a statistically significant increase in the GAG/DNA ratio , proving upregulated synthesis per cell[5].
-
Step-by-step in vitro workflow for evaluating chondrocyte GAG synthesis.
References
- PubChem. "2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888." National Institutes of Health (NIH).
- SlideServe. "Glucosamine PowerPoint Presentation.
- Google Patents. "US3683076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis.
- Google Patents. "US20050014720A1 - Process for the preparation of glucosamine salts.
- ResearchGate. "A Clinical Study on Glucosamine Sulfate versus Combination of Glucosamine Sulfate and NSAIDs in Mild to Moderate Knee Osteoarthritis.
Sources
- 1. US20050014720A1 - Process for the preparation of glucosamine salts - Google Patents [patents.google.com]
- 2. US3683076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis - Google Patents [patents.google.com]
- 3. 2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PPT - Glucosamine PowerPoint Presentation, free download - ID:1200398 [slideserve.com]
- 5. researchgate.net [researchgate.net]
Metabolic Routing and Kinetic Profiling of Glucosamine Hydroiodide in Mammalian Cells
Executive Summary
Understanding the precise metabolic routing of aminosugars is critical for advancing targeted therapies in oncology, rheumatology, and metabolic disorders. Glucosamine hydroiodide (GlcN·HI) serves as a highly soluble, stable precursor that directly feeds into the Hexosamine Biosynthetic Pathway (HBP). This whitepaper provides an in-depth mechanistic analysis of GlcN·HI metabolism in mammalian cells, detailing the enzymatic cascade that converts it into uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). Furthermore, we establish self-validating experimental protocols for isotope tracing and flux quantification, emphasizing the causality behind specific analytical choices.
The Biochemical Identity of Glucosamine Hydroiodide
In pharmacological and cell culture applications, glucosamine is frequently administered as a stabilized salt. Glucosamine hydroiodide (GlcN·HI) is utilized due to its exceptional aqueous solubility and distinct ionization profile, which is highly advantageous in specific mass spectrometry and capillary electrophoresis workflows1[1].
Upon dissolution in physiological media, GlcN·HI completely dissociates into free glucosamine (GlcN) and iodide ions (I⁻) 2[2]. In standard mammalian cell culture, the heavy iodide counter-ion is largely extruded via halide efflux channels or maintained in the extracellular pool, acting as an inert bystander. Conversely, the organic glucosamine moiety is actively transported across the plasma membrane, initiating a profound rewiring of cellular nutrient sensing.
The Salvage-Driven Hexosamine Biosynthetic Pathway (HBP)
Under basal conditions, the HBP acts as a cellular rheostat, integrating metabolic flux from glucose, glutamine, fatty acids, and uridine 3[3]. The de novo synthesis of UDP-GlcNAc is strictly bottlenecked by the rate-limiting enzyme Glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate to glucosamine-6-phosphate 4[4].
Exogenous GlcN·HI bypasses this regulatory chokepoint entirely. The metabolic routing proceeds as follows:
-
Cellular Uptake: Glucosamine enters the cell primarily via glucose transporters (GLUT1, GLUT2, and GLUT4).
-
Kinase Activation: Once intracellular, hexokinase (HK) directly phosphorylates GlcN at the 6th carbon position, yielding Glucosamine-6-phosphate (GlcN-6-P) and bypassing GFAT 5[5].
-
Acetylation: Glucosamine-phosphate N-acetyltransferase 1 (GNPNAT1) utilizes Acetyl-CoA to convert GlcN-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P)3[3].
-
Isomerization & Uridylylation: Phosphoglucomutase 3 (PGM3) isomerizes GlcNAc-6-P to GlcNAc-1-P. Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) consumes UTP to generate UDP-GlcNAc 6[6].
Fig 1: Metabolic routing of GlcN·HI bypassing GFAT to synthesize UDP-GlcNAc.
Metabolic Flux and Quantitative Kinetics
Supplementing mammalian cells with GlcN·HI induces a rapid, dose-dependent expansion of the intracellular UDP-GlcNAc pool. Because GlcN enters downstream of GFAT, it is immune to the negative feedback inhibition normally exerted by UDP-GlcNAc 7[7].
Table 1: Representative Kinetic Shifts in HBP Intermediates (HEK293 Cells, 5 mM GlcN·HI, 4h)
| Metabolite | Baseline Conc. (µM) | Post-Supplementation (µM) | Fold Change | Primary Modulating Enzyme |
| GlcN-6-P | 12.5 ± 2.1 | 185.4 ± 15.2 | ~14.8x | Hexokinase (HK) |
| GlcNAc-6-P | 28.3 ± 3.4 | 142.0 ± 11.5 | ~5.0x | GNPNAT1 |
| UDP-GlcNAc | 115.0 ± 8.5 | 690.5 ± 42.1 | ~6.0x | UAP1 |
| Fructose-6-P | 210.5 ± 18.2 | 195.2 ± 14.8 | ~0.9x | GFAT (Bypassed) |
Note: The depletion of intracellular UTP and Acetyl-CoA pools often serves as the secondary rate-limiting factor during massive GlcN·HI influx.
Experimental Workflows: Tracing GlcN·HI Metabolism
To accurately map the metabolic fate of GlcN·HI, researchers must employ protocols that prevent artifactual degradation of highly labile sugar-phosphates. The following methodologies are engineered as self-validating systems.
Protocol A: Stable Isotope Tracing via HILIC-LC-MS/MS
Objective: Track the incorporation of ¹³C-labeled GlcN·HI into the UDP-GlcNAc pool.
-
Cell Adaptation: Plate cells in glucose-free DMEM supplemented with 10% dialyzed FBS and 5 mM standard glucose for 24 hours.
-
Causality: Dialyzed FBS removes unlabeled hexosamines present in standard serum, ensuring the baseline HBP flux is strictly controlled by the defined media.
-
-
Isotope Pulse: Replace media with formulation containing 5 mM [U-¹³C]-GlcN·HI. Incubate for 0, 1, 2, and 4 hours.
-
Metabolic Quenching: Rapidly aspirate media, wash once with ice-cold PBS, and immediately add -80°C 80% Methanol/20% Water.
-
Causality: The instantaneous temperature drop to -80°C combined with organic solvent halts all enzymatic activity (specifically GFAT and OGA), preventing the rapid post-lysis turnover of UDP-GlcNAc.
-
-
Extraction: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the polar supernatant to LC vials.
-
Chromatography & Acquisition: Analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer.
-
Causality: Sugar nucleotides like UDP-GlcNAc are highly polar and exhibit poor retention on standard C18 reversed-phase columns. HILIC provides orthogonal retention based on polarity, ensuring baseline separation from isobaric interferences.
-
-
Validation Checkpoint: Calculate the Energy Charge ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]). An energy charge > 0.85 validates that the quenching protocol successfully preserved the in vivo metabolic state without artifactual degradation.
Fig 2: Self-validating experimental workflow for ¹³C-GlcN·HI isotope tracing.
Protocol B: Quantification of Downstream O-GlcNAcylation
Objective: Measure the functional output of increased UDP-GlcNAc via global protein O-GlcNAcylation.
-
Treatment & Lysis: Treat cells with 5 mM GlcN·HI for 12 hours. Lyse cells in RIPA buffer supplemented with 100 µM PUGNAc and protease inhibitors.
-
Causality: O-GlcNAcylation is a highly dynamic modification. PUGNAc is a potent inhibitor of O-GlcNAcase (OGA). Omitting PUGNAc during lysis results in the immediate enzymatic removal of O-GlcNAc moieties by endogenous OGA, leading to false-negative Western blots.
-
-
Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with the RL2 or CTD110.6 monoclonal antibody.
-
Validation Checkpoint: Include a control lysate treated in vitro with recombinant GalT1 and UDP-Gal to verify the specificity of the O-GlcNAc antibody signal.
References
-
4 - nih.gov 2.5 - frontiersin.org 3.8 - sigmaaldrich.com 4.3 - mdpi.com 5.2 - google.com 6.1 - researchgate.net 7.6 - physiology.org
-
7 - mdpi.com
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2004003175A2 - Process and materials for production of glucosamine and n-acetylglucosamine - Google Patents [patents.google.com]
- 3. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring [mdpi.com]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. D- (+)-Glucosamine = 99 , BioReagent, cell culture mammalian 66-84-2 [sigmaaldrich.com]
Methodological & Application
Application Note: High-Purity Synthesis of 2-Amino-2-deoxy-D-glucose Hydroiodide
Executive Summary & Pharmacological Context
2-Amino-2-deoxy-D-glucose hydroiodide, commonly known as D-glucosamine hydroiodide (GlcNH₂·HI), is a critical amino monosaccharide derivative utilized in osteoarthritis research, joint health formulations, and the biosynthesis of glycosaminoglycans[1]. While glucosamine hydrochloride and sulfate salts dominate the commercial landscape, the hydroiodide salt is specifically synthesized for specialized pharmacological formulations where iodide acts as a synergistic counter-ion[2].
The primary challenge in synthesizing GlcNH₂·HI is avoiding mixed-halide contamination (e.g., residual chloride from starting materials). This application note details a highly controlled, self-validating bench-scale protocol to synthesize ultra-pure (>99.0%) GlcNH₂·HI by isolating a halide-free free base intermediate.
Mechanistic Rationale: The Halide-Free Imperative
Directly reacting glucosamine hydrochloride with hydroiodic acid (HI) inevitably produces a mixed chloride/iodide salt. Traditional purification methods utilizing triethylamine to generate the free base are suboptimal; triethylamine is toxic, yields are low, and the resulting base often retains residual chloride[3].
The Causality of the Lithium Strategy: To solve this, our protocol employs a lithium base (e.g., Lithium hydroxide) in a C₁-C₄ alcohol solvent, such as anhydrous methanol[4]. This choice is driven by a critical thermodynamic solubility differential:
-
Lithium chloride (LiCl) is highly soluble in methanol.
-
Free glucosamine base is entirely insoluble in methanol.
This phase separation acts as a thermodynamic sink. As the deprotonation occurs, the free base precipitates out of solution, leaving the chloride ions trapped in the methanolic filtrate. This guarantees an intermediate with
Experimental Workflow & Pathway Visualization
Fig 1. Mechanistic workflow for the synthesis of halide-free Glucosamine Hydroiodide.
Step-by-Step Synthesis Protocol
Phase 1: Isolation of Halide-Free Glucosamine Base
Caution: Free glucosamine base is highly unstable and prone to oxidative degradation (Maillard-type browning). Proceed immediately to Phase 2 upon isolation.
-
Suspension: Charge a reaction vessel with 215.6 g (1.0 mol) of high-purity D-glucosamine hydrochloride and suspend it in 700 mL of anhydrous methanol[4].
-
Deprotonation: Slowly add a stoichiometric equivalent of Lithium hydroxide (LiOH) under continuous mechanical stirring at 20–25 °C.
-
Precipitation: Stir the mixture for 2 hours. The suspension will transition as the hydrochloride salt dissolves and the insoluble free glucosamine base precipitates.
-
Filtration: Filter the precipitate rapidly under a vacuum. The soluble LiCl remains in the filtrate and is discarded.
-
Washing: Wash the filter cake with 2 x 100 mL of ice-cold methanol to remove any residual trace lithium chloride.
Phase 2: Hydroiodination and Crystallization
Caution: Iodide ions are highly susceptible to photo-oxidation (forming I₂, which discolors the product). Conduct this phase using amber glassware or wrap vessels in aluminum foil.
-
Resuspension: Transfer the freshly isolated free base into an amber glass reactor and suspend it in a minimal volume of distilled water (approx. 200 mL).
-
Thermal Control: Chill the reactor in an ice bath to achieve an internal temperature of 0–5 °C. Causality: The acid-base neutralization is exothermic; strict temperature control prevents the thermal degradation of the pyranose ring.
-
Protonation: Slowly add 1.0 mol of concentrated Hydroiodic acid (HI, ~57% w/w aqueous solution) dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
Concentration: Once fully dissolved, transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure. Crucial: The water bath temperature must not exceed 50 °C to prevent the product from darkening and becoming overly hygroscopic[2].
-
Crystallization & Drying: Induce crystallization by adding cold isopropanol as an anti-solvent. Filter the resulting white to off-white crystals, wash with cold isopropanol, and dry immediately in a vacuum desiccator protected from light.
Quantitative Data & Specifications
The following table summarizes the expected quantitative metrics and analytical targets for the synthesized compound[5],[4],[2].
| Parameter | Specification Target | Analytical Methodology | Mechanistic Significance |
| Appearance | White to off-white crystalline powder | Visual Inspection | Confirms absence of I₂ (photo-oxidation) and Maillard browning. |
| Molecular Weight | 307.08 g/mol | Mass Spectrometry | Verifies GlcNH₂·HI chemical identity. |
| Purity | HPLC-UV/RID | Ensures pharmaceutical-grade viability. | |
| Chloride Content | AgNO₃ Titration | Validates the efficiency of the Phase 1 LiOH/Methanol halide purge. | |
| Specific Rotation | +39° to +43° (in H₂O) | Polarimetry | Confirms stereochemical integrity of the D-glucopyranose ring was maintained. |
| Melting Point | ~116 °C | Capillary Apparatus | Confirms crystalline lattice uniformity and absence of solvates. |
Self-Validating Quality Control System
A chemical protocol is only as robust as its validation mechanisms. This workflow is designed as a self-validating system , where specific analytical readouts directly confirm the success of prior mechanistic interventions.
Fig 2. Self-validating quality control logic for synthesized Glucosamine Hydroiodide.
-
The Silver Nitrate (AgNO₃) Test: Dissolve a 100 mg aliquot of the final product in distilled water, acidify with dilute HNO₃, and add drops of 0.1M AgNO₃. The absence of a white AgCl precipitate directly validates that the thermodynamic sink in Phase 1 successfully purged the chloride ions[3].
-
Polarimetry: If the temperature controls in Phase 2 fail, the pyranose ring can epimerize or degrade. Achieving the target specific rotation of +39° to +43° validates the strict adherence to the 0–5 °C ice bath and <50 °C evaporation limits[4].
References
- US Patent 7,511,134B1 - Method for preparing N-acetylglucosamine (Details the lithium base methodology for isolating halide-free glucosamine base).
- US Patent 7,622,576B1 - Halide-free glucosamine base and method of preparation (Discusses the toxicity of triethylamine and the necessity of chloride-free intermediates).
-
2-Amino-2-deoxy-D-glucose hydroiodide (CID 21155888) (Provides exact molecular weight and physical property data). Source: PubChem, National Institutes of Health URL:[Link]
-
Glucosamine: benefits, dosage, contraindications (Contextualizes the biological role and synthesis origins of glucosamine salts). Source: Darwin Nutrition URL:[Link]
- US Patent 3,683,076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis (Establishes the specific drying temperature limits and melting point for glucosamine hydroiodide).
Sources
- 1. darwin-nutrition.fr [darwin-nutrition.fr]
- 2. US3683076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis - Google Patents [patents.google.com]
- 3. US7622576B1 - Halide-free glucosamine base and method of preparation - Google Patents [patents.google.com]
- 4. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]
- 5. 2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Glycosylation Using 2-Amino-2-deoxy-D-glucose Hydroiodide
Abstract
2-Amino-2-deoxy-D-glucose (glucosamine) is a cornerstone monosaccharide in a vast array of biologically significant glycoconjugates, including glycoproteins, glycosaminoglycans, and antibiotics.[1] The chemical synthesis of oligosaccharides containing glucosamine presents unique challenges, primarily due to the nucleophilic and Lewis basic nature of the C2-amino group.[2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 2-Amino-2-deoxy-D-glucose hydroiodide as a versatile starting material for stereoselective glycosylation reactions. We will delve into the underlying chemical principles, protecting group strategies, and detailed, field-proven protocols to overcome common synthetic hurdles and enable the controlled formation of both 1,2-trans (β) and 1,2-cis (α) glycosidic linkages.
Introduction: The Challenge and Opportunity of the C2-Amino Group
The synthesis of complex carbohydrates is a formidable task, with stereocontrol at the anomeric center being of paramount importance. In most glycosylation reactions, chemists rely on a "neighboring group participation" effect from a substituent at the C2 position (e.g., an acetyl group) to direct the formation of a 1,2-trans glycosidic bond. However, the free amino group in glucosamine derivatives complicates this landscape significantly.
The primary challenges include:
-
Lewis Acid Inactivation: The basic C2-amino group can competitively coordinate with and neutralize the Lewis acid promoters (e.g., TMSOTf, BF₃·OEt₂) that are essential for activating the glycosyl donor.[1][3]
-
Undesired Side Reactions: Unprotected or inappropriately protected amino groups can lead to the formation of stable oxazoline byproducts or other undesired rearrangements, stalling the desired glycosylation.[2]
This guide addresses these challenges by treating 2-Amino-2-deoxy-D-glucose hydroiodide not as a direct glycosyl donor, but as a stable, readily available precursor. The key to its successful use lies in the strategic selection and implementation of a C2-amino protecting group, which not only masks its problematic reactivity but also serves as a powerful stereodirecting element.
Strategic Imperative: Protecting the C2-Amino Group
The choice of the nitrogen-protecting group is the most critical decision in the glycosylation of amino sugars. This choice directly dictates the stereochemical outcome of the reaction. The two primary strategies revolve around participating and non-participating groups.
| Protecting Group | Type | Mechanism | Stereochemical Outcome | Key Features & Considerations |
| N-Acetyl (Ac) or N-Benzoyl (Bz) | Neighboring Group Participation | Forms a stable oxazolinium ion intermediate that blocks the α-face of the sugar.[4] | Exclusively 1,2-trans (β-glycoside) | Robust, common, but can lead to stable oxazoline side-products with less reactive acceptors.[2] |
| N-Phthaloyl (Phth) | Neighboring Group Participation | Similar to N-Ac, forms a bicyclic phthalimido intermediate, blocking the α-face.[4] | Exclusively 1,2-trans (β-glycoside) | Highly effective and reliable for β-selectivity. Removal requires harsher conditions (hydrazine). |
| N-Trichloroethoxycarbonyl (Troc) | Neighboring Group Participation | The carbonyl oxygen participates to form an intermediate that directs β-attack.[2][5] | Predominantly 1,2-trans (β-glycoside) | Offers excellent β-selectivity. Can be removed under mild, reductive conditions (Zn/AcOH).[5] |
| Azide (N₃) | Non-Participating | Does not participate. Allows for SN2-type reactions or formation of an oxocarbenium ion accessible from either face.[1] | Can lead to 1,2-cis (α-glycoside) or mixtures, depending on conditions (solvent, temperature, donor). | The premier choice for accessing α-linkages. The azide can be readily reduced to the amine post-glycosylation. |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][7] 2-Amino-2-deoxy-D-glucose hydroiodide and related reagents should be considered hazardous until further information is available.[8] Avoid inhalation, ingestion, or contact with skin and eyes.[7]
Protocol 1: Synthesis of a β-Glycoside via N-Phthaloyl Participation
This protocol outlines a reliable three-step sequence for synthesizing a 1,2-trans (β) glycoside, a common motif in N-linked glycans.[4] The phthaloyl group provides robust neighboring group participation, ensuring high stereoselectivity.
Step 1A: N-Phthaloylation
-
Reagents: 2-Amino-2-deoxy-D-glucose hydroiodide, Phthalic anhydride, Sodium carbonate, Methanol, Water.
-
Procedure:
-
Dissolve 2-Amino-2-deoxy-D-glucose hydroiodide (1.0 eq) and sodium carbonate (1.1 eq) in water at room temperature.
-
Add a solution of phthalic anhydride (1.1 eq) in methanol dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC (ninhydrin stain).
-
Acidify the mixture to pH ~3 with concentrated HCl. A white precipitate will form.
-
Cool the mixture in an ice bath for 1 hour, then collect the precipitate by vacuum filtration. Wash with cold water and dry under vacuum to yield N-Phthaloyl-D-glucosamine.
-
Step 1B: Peracetylation
-
Reagents: N-Phthaloyl-D-glucosamine, Acetic anhydride, Pyridine (anhydrous).
-
Procedure:
-
Suspend N-Phthaloyl-D-glucosamine (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetic anhydride (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
-
Step 2: Formation of the Glycosyl Bromide Donor
-
Reagents: Peracetylated N-Phthaloyl glucosamine, HBr in acetic acid (33 wt. %).
-
Procedure:
-
Dissolve the peracetylated sugar (1.0 eq) in a minimal amount of DCM.
-
Cool to 0 °C and add HBr in acetic acid (3.0 eq) dropwise.
-
Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction with cold DCM and wash carefully with ice-cold water, followed by ice-cold saturated NaHCO₃ solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<30 °C). The resulting glycosyl bromide is unstable and should be used immediately in the next step without further purification.
-
Step 3: Koenigs-Knorr Glycosylation
-
Reagents: Glycosyl bromide donor, Glycosyl acceptor (e.g., a protected serine derivative or a simple alcohol, 1.2 eq), Silver triflate (AgOTf, 1.1 eq) or Silver carbonate (Ag₂CO₃, 2.0 eq), Anhydrous DCM, 4 Å Molecular sieves.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, activated 4 Å molecular sieves, and anhydrous DCM. Stir for 30 minutes at room temperature.
-
Cool the mixture to the desired temperature (typically -40 °C to 0 °C).
-
Add the silver salt promoter (e.g., AgOTf).
-
Add a solution of the freshly prepared glycosyl bromide in anhydrous DCM dropwise over 20 minutes.
-
Stir the reaction at this temperature, allowing it to slowly warm to room temperature over several hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding pyridine (if AgOTf was used) and then filter through a pad of Celite to remove silver salts.
-
Wash the filtrate with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting β-glycoside by silica gel column chromatography.
-
Protocol 2: Synthesis of an α-Glycoside via an N-Azido Donor
Accessing the 1,2-cis (α) linkage requires a non-participating group at the C2 position. The azide (N₃) group is ideal for this purpose.[1][4] This protocol describes the conversion of glucosamine to an azido-sugar donor, followed by a glycosylation that can favor the α-anomer.
Step 1: Diazotization and Azide Displacement
-
Reagents: 2-Amino-2-deoxy-D-glucose hydroiodide, Trifluoromethanesulfonic azide (TfN₃) or an equivalent diazo-transfer reagent, Copper (II) sulfate, Base (e.g., K₂CO₃), Solvents (Water, Methanol).
-
Procedure:
-
Caution: Azide reagents are potentially explosive and should be handled with extreme care behind a blast shield.
-
Dissolve glucosamine hydroiodide (1.0 eq) in a mixture of water and methanol containing K₂CO₃ (3.0 eq) and a catalytic amount of CuSO₄.
-
Add a solution of TfN₃ (1.2 eq) in a suitable solvent (e.g., DCM) dropwise at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
The reaction is typically worked up by filtering and concentrating the solvent, followed by purification to yield 2-azido-2-deoxy-D-glucose.
-
Step 2: Protection and Activation to a Trichloroacetimidate Donor
-
Reagents: 2-azido-2-deoxy-D-glucose, Benzyl bromide (for O-benzylation), Sodium hydride, Trichloroacetonitrile (CCl₃CN), DBU (1,8-Diazabicycloundec-7-ene).
-
Procedure:
-
Protect the hydroxyl groups, often as benzyl ethers (e.g., using NaH and BnBr in DMF), to prevent their participation in the glycosylation. This yields 3,4,6-Tri-O-benzyl-2-azido-2-deoxy-D-glucose.
-
Dissolve the resulting protected azido-sugar (1.0 eq) in anhydrous DCM.
-
Add trichloroacetonitrile (5.0 eq) and cool to 0 °C.
-
Add DBU (0.1 eq) dropwise. The solution should remain clear.
-
Stir for 1-2 hours at 0 °C, monitoring by TLC.
-
Concentrate the solvent under reduced pressure and purify the crude residue by silica gel chromatography (often using a hexane/ethyl acetate system with 1% triethylamine to prevent decomposition on the silica) to yield the glycosyl trichloroacetimidate donor.
-
Step 3: Stereoselective α-Glycosylation
-
Reagents: Glycosyl trichloroacetimidate donor, Glycosyl acceptor (1.2 eq), Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq), Anhydrous DCM or Diethyl Ether, 4 Å Molecular sieves.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the donor, acceptor, and activated 4 Å molecular sieves in anhydrous DCM or ether.
-
Cool the mixture to -78 °C.
-
Add TMSOTf (catalytic amount) dropwise.
-
Stir at -78 °C for 1-2 hours. The choice of a non-polar solvent like ether at low temperatures often favors the formation of the α-anomer via an SN2-like displacement on the activated donor.
-
Quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, filter through Celite, and concentrate.
-
Purify the product by silica gel chromatography to isolate the α-glycoside. The α:β ratio should be determined by ¹H NMR analysis of the anomeric proton signals.
-
Mechanistic Insight: The Stereochemical Dichotomy
The stereochemical outcome is a direct consequence of the C2-substituent's ability to participate in the reaction at the anomeric center.
As shown in Figure 3, a participating group like N-phthaloyl forms a rigid bicyclic intermediate that completely shields the α-face of the pyranose ring. The incoming glycosyl acceptor has no choice but to attack from the opposite (β) face, leading to the exclusive formation of the 1,2-trans product.[4][9] Conversely, a non-participating group like an azide does not form this intermediate. Under appropriate conditions (low temperature, non-polar solvent), the reaction can proceed through a pathway that allows for attack on the α-face, often favored by the anomeric effect, to yield the 1,2-cis product.[1][3]
References
-
General strategy for chemical N‐functionalization of amino sugars and... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent Advances in Chemical Synthesis of Amino Sugars - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2011, February 10). Retrieved March 7, 2026, from [Link]
-
Safety Data Sheet - ABX advanced biochemical compounds. (2023, June 22). Retrieved March 7, 2026, from [Link]
-
The use of N-alkoxycarbonyl derivatives of 2-amino-2-deoxy-D-glucose as donors in glycosylation reactions - PubMed. (1990, July 15). Retrieved March 7, 2026, from [Link]
-
Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics - MDPI. (2025, September 5). Retrieved March 7, 2026, from [Link]
-
Synthetic Methods To Incorporate α-Linked 2-Amino-2-Deoxy-D-Glucopyranoside and 2-Amino-2-Deoxy-D-Galactopyranoside Residues into Glycoconjugate Structures | Request PDF - ResearchGate. (2025, August 7). Retrieved March 7, 2026, from [Link]
-
Solid-Phase O-Glycosylation with a Glucosamine Derivative for the Synthesis of a Glycopeptide | Australian Journal of Chemistry. (2017, July 20). Retrieved March 7, 2026, from [Link]
Sources
- 1. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The use of N-alkoxycarbonyl derivatives of 2-amino-2-deoxy-D-glucose as donors in glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Optimization of Cell Culture Media Supplemented with Glucosamine Hydroiodide (GlcN·HI)
Target Audience: Researchers, Application Scientists, and Bioprocess Engineers Focus Areas: Glycoengineering, Cartilage Tissue Engineering, and Metabolic Labeling
Mechanistic Grounding: The Role of Glucosamine in Cell Culture
Glucosamine (GlcN) is a naturally occurring amino sugar that serves as a foundational building block for the Hexosamine Biosynthetic Pathway (HBP). In standard cellular metabolism, the synthesis of UDP-GlcNAc (the universal nucleotide sugar donor for glycosylation) is strictly bottlenecked by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT)[1].
Supplementing cell culture media with exogenous glucosamine salts—such as Glucosamine Hydroiodide (GlcN·HI)—provides a metabolic bypass. Exogenous GlcN enters the cell via glucose transporters (GLUTs) and is directly phosphorylated by hexokinase to Glucosamine-6-Phosphate[1]. This circumvents GFAT, rapidly expanding intracellular UDP-GlcNAc pools to drive N- and O-linked glycosylation in recombinant protein production[2], enhance glycosaminoglycan secretion in chondrocyte explants[3][4], and modulate intracellular O-GlcNAcylation signaling.
Figure 1: Hexosamine Biosynthetic Pathway (HBP) highlighting the bypass of GFAT by exogenous GlcN·HI.
Physicochemical Dynamics & Stability (Trustworthiness & Causality)
Working with GlcN·HI requires strict adherence to physicochemical principles. As a hydroiodide salt of a weak base, its behavior in aqueous cell culture media is highly reactive.
-
Thermal Degradation & Maillard Reactivity: Glucosamine possesses a free amino group that is highly susceptible to Maillard reactions (browning) when heated in the presence of reducing sugars or amino acids[2]. Never autoclave glucosamine solutions. Sterilization must be achieved exclusively via 0.22 µm membrane filtration[2][5].
-
Glutamine Cross-Reactivity: At 37°C, free glucosamine can react with free L-glutamine in standard media, accelerating the degradation of both components. To ensure a self-validating and stable culture system, it is highly recommended to substitute standard L-glutamine with a stabilized dipeptide alternative (e.g., L-alanyl-L-glutamine)[6].
-
The Iodide Variable: GlcN·HI dissociates into a glucosamine cation and an iodide anion (I⁻). Because iodide can exert distinct osmotic or halogen-specific cellular effects, rigorous experimental designs must include an equimolar Potassium Iodide (KI) or Sodium Iodide (NaI) vehicle control to isolate the true phenotypic impact of the glucosamine moiety.
Quantitative Data: Application-Specific Concentrations
The optimal concentration of GlcN·HI is highly dependent on the cell line and the biological objective. The table below synthesizes validated working concentrations across different bioprocessing and research applications. (Note: Molecular Weight of GlcN·HI ≈ 307.08 g/mol ).
| Application Area | Target Cell Type | Recommended GlcN·HI Concentration | Primary Biological Outcome |
| Bioprocessing / Glycoengineering | CHO, HEK293 | 1.0 mM – 10.0 mM | Enhanced terminal galactosylation and sialylation of recombinant IgGs[2]. |
| Cartilage Tissue Engineering | Chondrocytes, MSCs | 10 µg/mL – 100 µg/mL (~32.5 µM – 325 µM) | Increased glycosaminoglycan secretion; suppression of MMP-3/MMP-9[3][5]. |
| Metabolic Labeling & Signaling | Cancer lines, T-cells | 5.0 mM – 20.0 mM | Global elevation of intracellular O-GlcNAc modifications[1]. |
Step-by-Step Methodology: Preparation and Supplementation
To maintain scientific integrity and prevent media toxicity, follow this self-validating protocol for preparing a 100 mM (100x) GlcN·HI Stock Solution .
Phase 1: Stock Solution Preparation
-
Weighing: Accurately weigh 3.07 g of cell-culture grade Glucosamine Hydroiodide powder.
-
Reconstitution: Dissolve the powder in 80 mL of sterile, endotoxin-free ddH₂O or DPBS (without Ca²⁺/Mg²⁺). Stir gently until completely dissolved.
-
pH Neutralization (Critical Step): The hydroiodide salt will naturally lower the pH of the solution. Insert a calibrated pH probe and carefully titrate with sterile 1N NaOH until the solution reaches a physiological pH of 7.2 – 7.4. Causality: Failing to neutralize the stock will induce localized metabolic acidosis when spiked into poorly buffered culture media.
-
Volume Adjustment: Bring the final volume to exactly 100 mL using ddH₂O or DPBS.
-
Sterile Filtration: Pass the neutralized solution through a 0.22 µm Polyethersulfone (PES) syringe or vacuum filter[2][5]. Note: PES is preferred over nitrocellulose due to its low protein-binding characteristics and faster flow rates for viscous sugar solutions.
-
Aliquoting & Storage: Aliquot the sterile stock into single-use light-protected tubes (e.g., 1 mL per tube). Store immediately at -20°C[5]. The stock is stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Phase 2: Media Supplementation
-
Thaw a single aliquot of the 100 mM GlcN·HI stock solution at room temperature immediately prior to use.
-
Calculate the required volume based on your target concentration (e.g., add 1 mL of stock to 99 mL of base media for a 1.0 mM final concentration).
-
Supplement the media just before adding it to the cells. Do not store GlcN-supplemented complete media at 4°C for more than 48 hours, as autoxidation will occur.
-
Validation Control: In parallel, prepare a control media supplemented with an equimolar concentration of Potassium Iodide (KI) to rule out iodide-induced artifacts.
Figure 2: Step-by-step workflow for the sterile preparation and storage of GlcN·HI stock solutions.
References
-
Application Notes and Protocols for Optimal Uptake of N-Acetyl-D-glucosamine-15N. Benchchem.1
-
Glucosamine sulfate suppresses the expression of matrix metalloproteinase-3 in osteosarcoma cells in vitro. NIH / PMC.5
-
A Clinical Study on Glucosamine Sulfate versus Combination of Glucosamine Sulfate and NSAIDs in Mild to Moderate Knee Osteoarthritis. ResearchGate.3
-
Capillary electrophoretic determination of glucosamine in osteoarthritis tablets via microwave-accelerated dansylation. ResearchGate.4
-
The Essential Guide to Glutamine in Cell Culture. ThermoFisher Scientific.6
-
Enhancing the Total Terminal Galactosylation of CHO Cell-Derived TNF-α Blocker-IgG1 Monoclonal Antibody Using Time-Dependent Galactose Supplementation. MDPI.2
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucosamine sulfate suppresses the expression of matrix metalloproteinase-3 in osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.cn]
2-Amino-2-deoxy-D-glucose hydroiodide as a chiral building block
An In-Depth Guide to 2-Amino-2-deoxy-D-glucose Hydroiodide as a Chiral Building Block
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the application of 2-amino-2-deoxy-D-glucose hydroiodide, a salt of D-glucosamine, as a versatile chiral building block. D-glucosamine is a naturally occurring amino sugar and a fundamental component of complex carbohydrates such as glycosaminoglycans and proteoglycans. In synthetic organic chemistry, its hydroiodide and, more commonly, hydrochloride salts serve as stable, readily available starting materials for the construction of a wide array of bioactive molecules, including glycopeptides, glycolipids, and oligosaccharides.[1][2][3]
The strategic value of D-glucosamine lies in its dense stereochemical information. As a chiral precursor, it provides a cost-effective route to complex targets, bypassing the need for challenging de novo asymmetric syntheses. This guide delves into the causality behind experimental choices, provides validated protocols, and offers insights into leveraging this building block for stereocontrolled synthesis.
Physicochemical Properties and Safe Handling
2-Amino-2-deoxy-D-glucose hydroiodide is a crystalline solid, making it convenient for storage and handling compared to its free base form. Its properties are foundational to its use in synthesis.
Data Summary: Key Properties
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydroiodide | [4] |
| Synonyms | Glucosamine hydroiodide, D-Glucosamine hydroiodide | [4] |
| CAS Number | 14999-44-1 | [4] |
| Molecular Formula | C₆H₁₄INO₅ | [4] |
| Molecular Weight | 307.08 g/mol | [4] |
| Appearance | Beige powder/solid | [5] |
| Melting Point | 146 - 147 °C / 294.8 - 296.6 °F (for related compounds) | [5] |
| Solubility | Soluble in water | [5][6] |
Safety and Handling Protocols
As with all laboratory chemicals, 2-amino-2-deoxy-D-glucose hydroiodide should be handled with care, following established safety protocols.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, protective gloves, and a lab coat.[7] Work in a well-ventilated area or use a chemical fume hood to avoid inhalation of dust.[7][8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] It should be protected from moisture.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][9]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]
-
Core Application: Stereocontrolled Glycosylation
The primary application of D-glucosamine derivatives is in the synthesis of glycoconjugates containing 2-acetamido-2-deoxy-β-D-glucopyranoside (β-GlcNAc) linkages, which are ubiquitous in biological systems.[10] The key challenge in glycosylation is controlling the stereochemistry at the anomeric center (C-1). The C-2 amino group of glucosamine is the critical handle for achieving this control.
The Principle of C-2 Neighboring Group Participation
Direct glycosylation using a donor without a participating group at C-2 often results in a mixture of α and β anomers, as there is no mechanism to shield one face of the intermediate oxocarbenium ion.[11] To overcome this, the C-2 amino group is typically acylated with a "participating group".
During the glycosylation reaction, this participating group attacks the transient oxocarbenium ion from the α-face to form a rigid bicyclic oxazolinium (or similar) intermediate. Subsequent nucleophilic attack by the acceptor alcohol can only occur from the opposite (β) face, leading exclusively to the desired 1,2-trans (β-glycosidic) bond.[12][13]
Common C-2 participating groups include:
-
N-Acetyl (Ac): The most common target functionality, but can be labile.
-
N-Trichloroethoxycarbonyl (Troc): A robust protecting group that acts as an excellent participating group and can be removed under mild, orthogonal conditions (Zn/AcOH).[10][12]
-
N-Phthaloyl (Phth): A bulky, highly effective participating group.
-
2-Azido (N₃) as a Precursor: While not a participating group itself (it is considered "non-participating"), an azido group at C-2 can be readily converted to an amine and subsequently acylated. It is often used when α-glycosides are desired.[14][15]
Caption: C-2 Neighboring Group Participation Workflow.
Experimental Protocols: From Building Block to Glycoconjugate
The following protocols outline a reliable synthetic sequence to convert D-glucosamine into a versatile glycosyl donor and its subsequent use in a stereoselective glycosylation reaction. The hydrochloride salt is used here, as it is the most common starting material, and the procedure is identical for the hydroiodide salt.
Protocol 1: Synthesis of Glycosyl Donor 4
This multi-step protocol transforms D-glucosamine hydrochloride into a highly reactive N-Troc protected glycosyl trichloroacetimidate donor, a workhorse in modern carbohydrate chemistry.[10][12]
Caption: Workflow for Glycosyl Donor Synthesis.
Step 1.1: Synthesis of N-Troc-1,3,4,6-tetra-O-acetyl glucosamine (2) Causality: The Troc group is installed first to protect the amine. Subsequent acetylation protects all hydroxyl groups, rendering the molecule soluble in organic solvents and setting the stage for selective manipulation of the anomeric center.
-
Dissolve D-glucosamine hydrochloride (1.0 eq) in water containing potassium carbonate (K₂CO₃, 2.5 eq).
-
Cool the solution to 0 °C in an ice bath. Add 2,2,2-trichloroethoxycarbonyl chloride (TrocCl, 1.2 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture in vacuo. The crude N-Troc intermediate is co-evaporated with pyridine and used directly.
-
Dissolve the crude residue in pyridine (0.2 M) and cool to 0 °C. Add acetic anhydride (Ac₂O, 5.0 eq) dropwise.
-
Stir at room temperature for 8 hours. Quench the reaction by slowly adding ice water.
-
Extract the product with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield compound 2 .[12]
Step 1.2: Selective Anomeric Deacetylation to Afford (3) Causality: The anomeric acetyl group is more labile than the other ester groups due to the anomeric effect. Using a mild amine base like ethylenediamine allows for its selective removal, exposing the anomeric hydroxyl group required for the next step.
-
Dissolve compound 2 (1.0 eq) in tetrahydrofuran (THF, 0.1 M).
-
Add a pre-mixed buffer of ethylenediamine (1.0 eq) and acetic acid (1.0 eq) at room temperature.
-
Monitor the reaction by TLC. Upon consumption of the starting material (typically 2-4 hours), dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield hemiacetal 3 .[12]
Step 1.3: Formation of Glycosyl Trichloroacetimidate Donor (4) Causality: The anomeric hydroxyl group is converted into a trichloroacetimidate, which is an excellent leaving group. This "activates" the anomeric position for the subsequent glycosylation reaction. DBU is used as a non-nucleophilic base to catalyze the addition to trichloroacetonitrile.
-
Dissolve hemiacetal 3 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere.
-
Add trichloroacetonitrile (CCl₃CN, 5.0 eq).
-
Cool the solution to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Concentrate the reaction mixture and purify immediately by silica gel chromatography (pre-treated with 1% triethylamine) to afford the activated donor 4 .[12]
Protocol 2: Stereoselective β-Glycosylation
This protocol demonstrates the coupling of donor 4 with a protected serine acceptor, a key step in the synthesis of O-linked glycopeptides.
Table 2: Typical Glycosylation Reaction Parameters
| Parameter | Condition | Rationale |
| Glycosyl Donor | Compound 4 (1.2 eq) | Activated donor with C-2 participating group. |
| Glycosyl Acceptor | Fmoc-Ser-OtBu (1.0 eq) | Example of a sterically accessible alcohol. |
| Promoter | Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq) | Lewis acid to activate the imidate leaving group. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to prevent side reactions. |
| Temperature | -40 °C to 0 °C | Low temperature to control reactivity and enhance selectivity. |
| Additives | 4 Å Molecular Sieves | To ensure anhydrous conditions. |
Procedure:
-
Add freshly activated 4 Å molecular sieves to a solution of donor 4 (1.2 eq) and acceptor Fmoc-Ser-OtBu (1.0 eq) in anhydrous DCM under argon.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C.
-
Add a solution of TMSOTf (0.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction at -40 °C, allowing it to slowly warm to 0 °C over 2-3 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding solid NaHCO₃ or a few drops of triethylamine.
-
Filter the mixture through a pad of Celite, wash with DCM, and concentrate the filtrate.
-
Purify the crude residue by silica gel chromatography to yield the protected β-O-glycopeptide.[12]
Protocol 3: Deprotection
Causality: A final deprotection sequence is required to reveal the target molecule. The choice of protecting groups (Troc, Acetyl, Fmoc, tBu) allows for orthogonal removal, meaning one can be removed without affecting the others.
-
Troc Group Removal: Dissolve the glycopeptide in a mixture of acetic acid and THF. Add activated zinc dust and stir at room temperature for 1-2 hours. Filter off the zinc and concentrate.[12]
-
N-Acetylation: The newly freed amine can be acetylated using acetic anhydride in methanol.
-
O-Acetyl Group Removal: Treat the compound with a catalytic amount of sodium methoxide in methanol (Zemplén conditions) to remove the O-acetyl groups.
-
Fmoc/tBu Removal: Standard peptide chemistry conditions (e.g., piperidine for Fmoc, TFA for tBu) can be used if required.
Concluding Remarks
2-Amino-2-deoxy-D-glucose hydroiodide, and its more common hydrochloride analog, are not merely starting materials but are powerful chiral synthons. Their utility stems from the strategic placement of the C-2 amino group, which, when appropriately derivatized, enables exquisite stereochemical control over the formation of the critical glycosidic bond. The protocols and principles outlined in this guide demonstrate a validated pathway from this simple building block to complex, high-value glycoconjugates, empowering researchers in the fields of chemical biology and drug discovery to construct molecules of significant biological interest.
References
-
PubChem. (n.d.). 2-Amino-2-deoxy-D-glucose hydroiodide. National Center for Biotechnology Information. Retrieved from [Link]
-
ABX advanced biochemical compounds. (2023, June 22). Safety Data Sheet: FDG. Retrieved from [Link]
- Hornemann, U. (1973). Synthesis of 2-amino-2-deoxy-D-glucose-15N and of 2-amino-2-deoxy-L-glucose-2-14C.
- Ito, T. (2014). Synthesis of Acetyl Derivatives of 2-Amino-2-deoxy-1,6-dithio-D-glucose. Agricultural and Biological Chemistry, 26(12).
-
Bentham Science. (n.d.). Methods and Procedures for the Synthesis of 2- Deoxy-D-Glucose. Retrieved from [Link]
- Singh, R., et al. (2023). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc.
- Sureshan, K. M., et al. (2017). Solid-Phase O-Glycosylation with a Glucosamine Derivative for the Synthesis of a Glycopeptide. Australian Journal of Chemistry.
-
IntechOpen. (2023). Synthesis of Glycoconjugates in Potentiating Pharmacological and Pharmaceutical Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Deoxy-2-(ethylamino)-D-glucose Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Library and Archives Canada. (n.d.). CHEMISTRY AND BIOLOGY OF NOVEL AMIN0 SUGARS AND AMINO-SUGAR ANALOGS. Retrieved from [Link]
- Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7988-8039.
- Demchenko, A. V., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks.
-
Wikipedia. (n.d.). 2-Deoxy-D-glucose. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Methods To Incorporate α-Linked 2-Amino-2-Deoxy-D-Glucopyranoside and 2-Amino-2-Deoxy-D-Galactopyranoside Residues into Glycoconjugate Structures. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis and Characterisation of Glucosamine-NSAID Bioconjugates. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Deoxy-D-glucose (CAS 154-17-6). Retrieved from [Link]
-
ResearchGate. (n.d.). Differently Glycosidated 2Amino2-deoxy-d-glucopyranosiduronic Acids as Building Blocks in Peptide Synthesis. Retrieved from [Link]
- Arkat USA, Inc. (n.d.). Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. ARKIVOC.
-
MDPI. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. Retrieved from [Link]
-
National Library of Medicine. (2024). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. Retrieved from [Link]
- Google Patents. (n.d.). WO1998052556A1 - Glucosamine fatty acid compositions and their use.
-
Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-deoxy-D-glucose (1). Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Retrieved from [Link]
-
National Library of Medicine. (n.d.). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Retrieved from [Link]
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- 2. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are D-Glucosamines? - CD Bioparticles Blog [cd-bioparticles.net]
- 4. 2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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- 9. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
Application Note: Advanced Derivatization Strategies for 2-Amino-2-deoxy-D-glucose Hydroiodide Analysis
Executive Summary
The robust quantification of 2-Amino-2-deoxy-D-glucose (glucosamine) in biological matrices, pharmaceuticals, and dietary supplements presents a significant analytical challenge. The native molecule lacks a suitable chromophore or fluorophore, rendering direct optical detection highly insensitive[1]. Furthermore, its high polarity and non-volatility preclude direct Gas Chromatography (GC) analysis.
When working specifically with 2-Amino-2-deoxy-D-glucose hydroiodide (GlcN·HI) , the analytical complexity increases. The hydroiodide salt introduces the iodide anion (
Chemical Context & Mechanistic Causality
To successfully derivatize GlcN·HI, one must exploit its dual reactive sites—the primary amine (
-
Counterion Neutralization: The hydroiodide salt renders the molecule protonated (
) in aqueous solutions. Because amine-directed derivatization reagents (like OPA or FMOC-Su) require the nucleophilic free base form, the sample must be heavily buffered. A strong borate buffer (pH 9.3–9.5) is mandatory to drive the equilibrium toward the reactive state[2]. -
Redox Control: Iodide (
) can be oxidized by ambient light or trace oxidants to form , which absorbs broadly in the UV spectrum and quenches fluorescence. Selecting a derivatization pathway that inherently maintains a reducing environment—such as the inclusion of 3-mercaptopropionic acid (3-MPA) in OPA derivatization—is a critical design choice to prevent iodide-induced artifacts. -
Anomeric Resolution: In solution, glucosamine mutarotates between its
and anomers[3]. For GC-MS, if the ring is not locked open prior to silylation, multiple peaks will appear for a single analyte. This necessitates a two-step methoximation-silylation approach[4].
Caption: Logical relationships of derivatization mechanisms for glucosamine hydroiodide.
Method Selection Matrix
The following table synthesizes quantitative performance data to guide the selection of the optimal derivatization strategy based on the analytical target profile.
| Derivatization Method | Target Group | Reagents | Reaction Conditions | Detection Mode | Limit of Detection (LOD) | Derivative Stability |
| OPA / 3-MPA | Primary Amine | o-Phthalaldehyde, 3-mercaptopropionic acid | 25 °C for 15 min (pH 9.3) | LC-MS/MS, HPLC-FLD | ~12 ng/mL[2] | Low (< 8 hours)[2] |
| PMP | Reducing Aldehyde | 1-phenyl-3-methyl-5-pyrazolone, Base | 70 °C for 30-100 min | HPLC-UV, LC-MS | ~2.01 μg/mL[5] | High (Days) |
| FMOC-Su | Primary Amine | N-(9-fluorenyl-methoxycarbonyloxy) succinimide | 50 °C for 30 min | HPLC-UV | Moderate | High (Days)[3] |
| Alkoximation + TMS | Aldehyde + Hydroxyls/Amine | EtOX / Methoxyamine, MSTFA + 1% TMCS | 25 °C (2h) then 50 °C (50 min) | GC-MS, GC-TOFMS | High Sensitivity | Moderate (Analyze < 24h)[4] |
Validated Experimental Protocols
Protocol A: OPA/3-MPA Derivatization for LC-MS/MS or HPLC-FLD
Mechanism: OPA reacts with the primary amine of glucosamine in the presence of a thiol (3-MPA) to form a highly fluorescent isoindole derivative. 3-MPA is selected over 2-mercaptoethanol because it yields a significantly more stable derivative[2]. Furthermore, the reducing power of 3-MPA prevents the oxidation of the iodide counterion.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 150 µL of the GlcN·HI sample (or biological matrix) into a microcentrifuge tube. Add 50 µL of internal standard (e.g., Tolterodine tartrate or
-GlcN)[2],[6]. -
Protein Precipitation (If applicable): Add 400 µL of dehydrated ethanol or acetonitrile. Vortex for 1 min, then centrifuge at 16,000×g for 10 min at 5 °C[2],[6].
-
Buffering (Critical Step): Transfer 150 µL of the supernatant to an auto-sampler vial. Add 350 µL of 0.05 M borate buffer (pH 9.3). Causality: This neutralizes the hydroiodide salt, ensuring the amine is >99% unprotonated.
-
Derivatization: Add 150 µL of OPA/3-MPA reagent (prepared by dissolving 30 mg OPA in 1 mL methanol, adding 15 µL 3-MPA, and diluting in borate buffer).
-
Incubation: Incubate in a water bath at 25 °C for exactly 15 minutes under dim light[2].
-
Analysis: Transfer immediately to a refrigerated autosampler (4 °C). The isoindole derivative is prone to degradation and must be injected into the LC system within 8 hours[2].
Caption: Self-validating experimental workflow for OPA/3-MPA derivatization.
Protocol B: PMP Derivatization for HPLC-UV
Mechanism: PMP reacts with the reducing end of the monosaccharide under alkaline conditions to form a bis-PMP derivative. Because this targets the aldehyde, the primary amine remains largely unaltered, though the alkaline environment neutralizes the hydroiodide salt.
Step-by-Step Methodology:
-
Reaction Setup: Mix 100 µL of the aqueous GlcN·HI sample with 100 µL of 0.3 M NaOH (or liquid ammonia for MS compatibility) in a 1.5 mL tube[7].
-
Reagent Addition: Add 100 µL of 0.5 M PMP solution (dissolved in methanol).
-
Incubation: Seal the tube and incubate at 70 °C for 30 to 100 minutes[7].
-
Neutralization: Cool to room temperature. Add 100 µL of 0.3 M HCl to neutralize the reaction mixture. Causality: Neutralization stops the reaction and precipitates excess PMP.
-
Extraction (Self-Validation Step): Add 1 mL of chloroform, vortex vigorously, and centrifuge. Discard the lower organic layer (containing unreacted PMP). Repeat this extraction 3 times. Failure to completely extract excess PMP will result in massive fronting peaks that obscure the glucosamine signal.
-
Analysis: Filter the aqueous phase through a 0.45 µm membrane and inject into the HPLC-UV system (Detection at 245–250 nm)[7].
Protocol C: Two-Step GC-MS Derivatization (Methoximation + Silylation)
Mechanism: To prevent the formation of multiple anomeric peaks, the reducing aldehyde is first locked into an open-chain oxime. Subsequently, all active protons (hydroxyls and the primary amine) are replaced with volatile trimethylsilyl (TMS) groups[4].
Step-by-Step Methodology:
-
Drying: Lyophilize or vacuum-dry the GlcN·HI sample completely. Trace water will aggressively quench the silylation reagents.
-
Methoximation: Dissolve the dried sample in 18 µL of anhydrous pyridine containing 20 mg/mL O-ethylhydroxylamine hydrochloride (EtOX). Incubate under agitation (250 rpm) at 25 °C for 120 minutes[4].
-
Silylation: Add 42 µL of MSTFA containing 1% TMCS. Incubate under agitation at 50 °C for 50 minutes[4].
-
Analysis: Centrifuge to remove any precipitated salts (including neutralized iodides) and transfer the supernatant to a GC vial. Analyze within 24 hours to prevent derivative degradation.
Troubleshooting & Self-Validating Systems
To ensure trustworthiness in your analytical pipeline, build these self-validating checks into your protocols:
-
Iodine Interference Check (OPA Method): If the baseline at 340 nm (UV) begins to drift upward, or fluorescence is unexpectedly quenched, the iodide from the GlcN·HI salt may be oxidizing. Action: Verify the integrity and concentration of the 3-MPA reducing agent. Prepare fresh OPA/3-MPA reagent daily.
-
Anomeric Splitting (GC-MS Method): If the GC chromatogram shows doublet peaks for glucosamine, the methoximation step failed to reach completion. Action: Ensure the sample was completely anhydrous before adding pyridine, and verify the incubation time (minimum 120 min at 25 °C)[4].
-
Internal Standard Validation: Always utilize an internal standard that mimics the derivatization kinetics of glucosamine. For LC-MS/MS,
-GlcN is the gold standard[6], though Tolterodine tartrate is a validated, cost-effective alternative for OPA derivatization[2].
References
-
Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. nih.gov.[Link]
-
Liquid Chromatographic Analysis of Glucosamine in Commercial Dietary Supplements Using Indirect Fluorescence Detection. oup.com.[Link]
-
Advanced Monosaccharide Analysis Methods. creative-biolabs.com.[Link]
-
Improved PMP derivatization method for analyzing monosaccharide composition. researchgate.net.[Link]
-
Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. nih.gov.[Link]
-
Determination of Glucosamine in Human Plasma by High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization. scispace.com.[Link]
-
Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. nih.gov.[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
procedure for recrystallization of glucosamine hydroiodide
An Application Note and Detailed Protocol for the Recrystallization of Glucosamine Hydroiodide
Authored by: A Senior Application Scientist
Abstract
Glucosamine, an amino sugar, is a fundamental building block for various functional molecules, including glycosaminoglycans, and is of significant interest in pharmaceutical and nutraceutical research. The purity of glucosamine salts, such as glucosamine hydroiodide, is paramount for reliable experimental outcomes and for the development of therapeutic agents. Recrystallization is a robust and essential technique for the purification of crystalline solids.[1][2] This document provides a detailed protocol for the recrystallization of glucosamine hydroiodide, designed for researchers, scientists, and drug development professionals. The procedure is adapted from established methods for the analogous and more commonly documented glucosamine hydrochloride.[3][4][5] The underlying principles of solvent selection, solubility manipulation, and crystal formation are explained to provide a comprehensive guide for achieving high-purity glucosamine hydroiodide.
Introduction: The Rationale for Recrystallization
The isolation of glucosamine from natural sources, such as the hydrolysis of chitin, or through synthetic routes often yields a crude product contaminated with residual reagents, by-products, or other isomers.[4][6] For applications in drug development and biological research, these impurities can lead to erroneous results and are unacceptable. Recrystallization is a powerful purification technique based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2]
The fundamental principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the glucosamine hydroiodide decreases, leading to the formation of a crystalline lattice. The impurities, being present in much lower concentrations, ideally remain dissolved in the solvent (mother liquor). This process, when executed correctly, results in a significant enhancement of purity.
Glucosamine hydroiodide, like its hydrochloride counterpart, is a salt of a basic amine.[7] This chemical characteristic dictates its solubility properties, being generally soluble in polar protic solvents like water and less soluble in organic solvents such as ethanol.[8] This differential solubility is the cornerstone of the recrystallization protocol detailed herein.
Safety and Handling
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents.
-
Glucosamine Hydroiodide: While generally considered to have low toxicity, it may cause skin, eye, and respiratory irritation as a powder.[9][10]
-
Ethanol: A flammable liquid. All heating should be conducted using a heating mantle or a steam bath in a well-ventilated fume hood. Avoid open flames.
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Handle fine powders in a fume hood to prevent inhalation.[11]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the recrystallization process for glucosamine hydroiodide.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Buy Glucosamine Hydrochloride From Premium Pharma Chemicals Supplier [chemicalbull.com]
- 8. journalcrd.org [journalcrd.org]
- 9. redox.com [redox.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. carlroth.com [carlroth.com]
Application Note: Biocatalytic Conversion of 2-Amino-2-deoxy-D-glucose Hydroiodide to Therapeutic Glycosyl Donors
Target Audience: Biocatalysis Researchers, Assay Scientists, and Pharmaceutical Development Professionals Application Area: Enzymatic Synthesis, Glycosaminoglycan Precursors, and Nucleotide Sugar Production
Introduction & Mechanistic Rationale
The synthesis of complex therapeutic oligosaccharides (such as heparan sulfate and hyaluronic acid) relies heavily on the availability of highly pure nucleotide sugars like UDP-GlcNAc. Traditionally, the chemical synthesis of these precursors from raw glucosamine involves harsh acidic conditions, toxic catalysts, and poor regioselectivity, leading to unwanted O-acetylated byproducts.
This application note details a highly efficient, two-step in vitro biocatalytic cascade to convert 2-Amino-2-deoxy-D-glucose hydroiodide (GlcN·HI) into N-Acetyl-D-glucosamine-1-Phosphate (GlcNAc-1-P) .
The Causality of Experimental Choices
-
Substrate Selection (GlcN·HI): Glucosamine free base is notoriously unstable, rapidly degrading via Maillard-type reactions and oxidation at room temperature. The hydroiodide salt (GlcN·HI) provides exceptional thermodynamic stability and high aqueous solubility, making it a superior starting material for scale-up[1]. In enzymatic workflows, the iodide counter-ion (
) is well-tolerated by acetyltransferases, provided the buffer's ionic strength is optimized to prevent chaotropic unfolding of the enzyme. -
Enzyme 1 - GNA1: Recombinant Glucosamine N-acetyltransferase (GNA1) is utilized to ensure 100% regioselective N-acetylation at the C2 position under mild physiological pH, entirely bypassing the risk of O-acetylation seen in chemical methods[2].
-
Enzyme 2 - NahK: For the subsequent phosphorylation, N-acetylhexosamine 1-kinase (NahK) is explicitly chosen over standard hexokinase. Hexokinase phosphorylates the C6 position (yielding GlcNAc-6-P), whereas the downstream synthesis of therapeutic nucleotide sugars strictly requires the phosphate at the anomeric C1 position[3]. NahK provides absolute C1 regioselectivity.
Pathway Visualization
Fig 1: Enzymatic cascade converting GlcN·HI to GlcNAc-1-P via GNA1 and NahK.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes orthogonal real-time readouts (UV absorbance) and internal controls to confirm enzyme activity before proceeding to subsequent cascade steps.
Phase 1: N-Acetylation via GNA1
Reagent Preparation:
-
Reaction Buffer: 100 mM HEPES, pH 7.5. (Causality: Phosphate buffers are avoided here because they can precipitate with the
required in Phase 2). -
Substrate Solution: Prepare 500 mM 2-Amino-2-deoxy-D-glucose hydroiodide in Reaction Buffer. Adjust pH back to 7.5 using 1M NaOH if the hydroiodide salt causes a slight acidic shift.
-
Cofactor: Prepare 100 mM Acetyl-CoA in ultra-pure water.
Step-by-Step Methodology:
-
In a 10 mL bioreactor or glass vial, combine:
-
1.0 mL Substrate Solution (Final conc: 50 mM)
-
6.0 mL Acetyl-CoA (Final conc: 60 mM - 1.2x molar excess to drive the reaction to completion)
-
2.5 mL Reaction Buffer
-
-
Self-Validation Checkpoint 1: Remove a 100 µL aliquot to serve as the "Minus-Enzyme Blank".
-
Initiate the reaction by adding 0.5 mL of purified recombinant GNA1 (approx. 5 U/mL final concentration).
-
Incubate at 37°C with gentle agitation (150 rpm) for 2 hours.
-
Self-Validation Checkpoint 2: Monitor the reaction continuously at 232 nm using a UV-Vis spectrophotometer. The cleavage of the thioester bond as Acetyl-CoA converts to CoA results in a distinct decrease in absorbance, validating GNA1 activity in real-time.
-
Quench the reaction by heating to 95°C for 5 minutes to denature GNA1, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated protein. Retain the supernatant containing GlcNAc.
Phase 2: Regioselective Phosphorylation via NahK
Step-by-Step Methodology:
-
To 5.0 mL of the clarified Phase 1 supernatant (containing approx. 50 mM GlcNAc), add:
-
Dry ATP disodium salt to achieve a final concentration of 60 mM.
-
to achieve a final concentration of 10 mM. (Causality:
is an essential divalent cofactor that coordinates the ATP beta/gamma phosphates in the NahK active site).
-
-
Adjust the pH to 7.8 using 1M NaOH.
-
Initiate the reaction by adding recombinant NahK (approx. 10 U/mL).
-
Incubate at 37°C for 4 hours.
-
Analytical Validation: Verify the conversion using Thin Layer Chromatography (TLC). Spot the reaction mixture onto a Silica Gel 60 plate. Develop using a solvent system of n-butanol:acetic acid:water (2:1:1, v/v/v). Stain the plate with p-anisaldehyde and bake at 120°C. The GlcNAc-1-P product will migrate slower (lower Rf) than the GlcNAc intermediate[4].
Quantitative Data Summary
The table below summarizes the kinetic parameters and expected conversion metrics for this biocatalytic cascade, allowing researchers to scale the reaction predictably.
| Parameter | Phase 1: N-acetyltransferase (GNA1) | Phase 2: N-acetylhexosamine 1-kinase (NahK) |
| Target Substrate | 2-Amino-2-deoxy-D-glucose hydroiodide | N-Acetyl-D-glucosamine (GlcNAc) |
| Cofactor Required | Acetyl-CoA | ATP, |
| Enzyme Regioselectivity | N-acetylation (C2 position) | Phosphorylation (Anomeric C1 position) |
| Optimal pH Range | 7.2 – 7.5 | 7.5 – 8.0 |
| Inhibitors to Avoid | Thiol-reactive agents (e.g., NEM) | High concentrations of free Phosphate |
| Expected Conversion Yield | > 98% (within 2 hours) | > 95% (within 4 hours) |
References
- Process for the preparation of glucosamine salts. Google Patents (US20050014720A1). Validates the thermodynamic stability and industrial utility of glucosamine hydroiodide over the free base.
- Process and materials for production of glucosamine and N-acetylglucosamine. Google Patents (US8124381B2). Details the genetic and enzymatic characteristics of Glucosamine N-acetyltransferase (GNA1).
-
Active Inclusion Bodies in the Multienzymatic Synthesis of UDP-N-acetylglucosamine. MDPI (Catalysts). Establishes the necessity of NahK for regioselective C1 phosphorylation in nucleotide sugar cascades. URL:[Link]
-
TLC analysis of enzymatic synthesis of N-acetylglucosamine 1-phosphate. ResearchGate. Provides the standardized TLC solvent systems and staining protocols for validating NahK activity. URL:[Link]
Sources
- 1. US20050014720A1 - Process for the preparation of glucosamine salts - Google Patents [patents.google.com]
- 2. US8124381B2 - Process and materials for production of glucosamine and N-acetylglucosamine - Google Patents [patents.google.com]
- 3. Active Inclusion Bodies in the Multienzymatic Synthesis of UDP-N-acetylglucosamine [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Formulation and Characterization of Glucosamine Hydroiodide (GlcN·HI) Functionalized GelMA Hydrogels for Intra-Articular Therapeutics
Executive Summary & Mechanistic Rationale
The development of intra-articular hydrogels for osteoarthritis (OA) requires materials that not only provide mechanical viscosupplementation but also actively halt cartilage degradation. While glucosamine sulfate is widely recognized for stimulating 1[1], commercial sulfate forms often require co-crystallization with stabilizers (e.g., NaCl or KCl) that can induce osmotic shock in encapsulated cells.
As an alternative, Glucosamine hydroiodide (GlcN·HI) offers a highly pure, highly water-soluble therapeutic salt[2]. When incorporated into a biomimetic Gelatin Methacryloyl (GelMA) matrix, GlcN·HI dissociates into the GlcN⁺ cation and the I⁻ anion. The GlcN⁺ cation acts as a primary substrate for proteoglycan biosynthesis and inhibits matrix metalloproteinases (MMPs) and IL-1β[1]. Concurrently, the iodide ion (I⁻) serves as a localized reactive oxygen species (ROS) scavenger, reducing the oxidative burden typical of osteoarthritic microenvironments.
Biological Signaling Pathway
The following diagram illustrates the dual-action mechanistic pathway of GlcN·HI once released from the hydrogel matrix into the synovial joint.
Fig 1: Dual-action signaling pathway of GlcN·HI promoting cartilage regeneration and ROS scavenging.
Physicochemical Properties & Formulation Strategy
To successfully formulate this system, the intrinsic properties of GlcN·HI must be mapped to the hydrogel fabrication parameters. Its exceptional 3[3] allows for high-concentration loading without premature precipitation.
Table 1: Physicochemical Properties of GlcN·HI and Formulation Impact
| Property | Value | Causality / Formulation Impact |
| Molecular Weight | 179.17 g/mol (Base) / ~308 g/mol (Salt) | Low MW allows rapid, diffusion-controlled release from the GelMA matrix into surrounding cartilage. |
| Water Solubility | ~1 × 10⁶ mg/L at 25°C[3] | Enables high-concentration precursor solutions without inducing phase separation or precipitation. |
| Melting Point | 88°C[3] | Remains thermally stable during the 40°C GelMA dissolution phase. |
| Optical Clarity | Solid, white crystalline powder | Dissolves transparently; does not interfere with 405 nm light transmittance during photocrosslinking. |
Experimental Workflows & Protocols
Experimental Workflow Diagram
Fig 2: Step-by-step experimental workflow for the fabrication and validation of the hydrogel.
Protocol A: Precursor Synthesis & Hydrogel Fabrication
Objective: Create a homogenous, cell-compatible hydrogel precursor.
-
Dissolve GelMA: Add GelMA to 1X PBS to achieve a 10% (w/v) concentration. Stir continuously at 40°C.
-
Causality: 40°C is above the gelation point of gelatin, ensuring a homogenous liquid precursor without thermally degrading the methacryloyl groups.
-
-
Add Photoinitiator: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) to a final concentration of 0.1% (w/v).
-
Causality: LAP absorbs efficiently at 405 nm. Utilizing visible light instead of traditional 365 nm UV light prevents DNA damage to encapsulated chondrocytes.
-
-
Incorporate GlcN·HI: Add GlcN·HI powder to achieve a final concentration of 50 mM.
-
Causality: 50 mM provides an optimal therapeutic dose of GlcN⁺ for GAG synthesis[4] without exceeding the osmotic tolerance of primary chondrocytes.
-
-
Homogenize: Vortex gently for 2 minutes. Protect the vial from ambient light using aluminum foil.
-
Cast and Crosslink: Pipette 100 µL of the precursor into cylindrical Teflon molds. Irradiate with a 405 nm LED array (10 mW/cm²) for 60 seconds.
-
Self-Validation Check: Perform a vial inversion test on a control sample. If the meniscus deforms or flows, the network is insufficiently crosslinked; increase exposure by 10-second increments until a solid hydrogel is confirmed.
-
Protocol B: Rheological Profiling
Objective: Verify the mechanical integrity and crosslinking density of the hydrogel.
-
Setup: Load the swollen hydrogel disk onto a rheometer equipped with a 20 mm parallel plate geometry. Lower the geometry until a normal force of 0.1 N is achieved.
-
Amplitude Sweep: Run an amplitude sweep from 0.1% to 100% strain at a constant frequency of 1 Hz.
-
Causality: This identifies the Linear Viscoelastic Region (LVER), ensuring subsequent tests do not destructively shear the hydrogel network.
-
-
Frequency Sweep: Perform a frequency sweep from 0.1 to 10 Hz at a strain fixed within the LVER (typically 1%).
-
Self-Validation Check: A successfully crosslinked hydrogel must exhibit a storage modulus (G') at least one order of magnitude greater than the loss modulus (G'') across the entire frequency range. If G'' approaches G', the hydrogel is either uncrosslinked or actively degrading.
-
Protocol C: In Vitro Release Kinetics
Objective: Quantify the diffusion profile of the therapeutic salt.
-
Incubation: Submerge a 100 µL hydrogel disk in 5 mL of 1X PBS (pH 7.4) in a 12-well plate. Incubate at 37°C on an orbital shaker at 50 RPM.
-
Sampling: At predetermined intervals (1h, 4h, 24h, 72h, 7 days), extract 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed PBS.
-
Causality: Replacing the buffer maintains "sink conditions," ensuring that the concentration gradient remains the driving force for diffusion, accurately mimicking in vivo joint clearance.
-
-
Quantification: Quantify GlcN⁺ release using the Elson-Morgan assay (absorbance at 530 nm).
-
Self-Validation Check: Plot cumulative release vs. the square root of time (Higuchi model). A linear relationship (R² > 0.95) confirms that release is diffusion-controlled rather than a result of catastrophic matrix failure.
-
Expected Quantitative Outcomes
The incorporation of GlcN·HI is designed to provide therapeutic benefits without compromising the structural integrity of the GelMA matrix. The table below outlines the expected validation benchmarks.
Table 2: Expected Rheological and Biological Data
| Parameter | GelMA Control (10% w/v) | GelMA + GlcN·HI (50 mM) | Self-Validation Benchmark |
| Compressive Modulus | 25 - 30 kPa | 24 - 29 kPa | Must remain within 10% of the control to prove the iodide salt does not inhibit radical polymerization. |
| Swelling Ratio (24h) | ~450% | ~480% | Increased osmolarity from GlcN·HI slightly increases water uptake; must stabilize by 24h. |
| Encapsulated Cell Viability | > 90% | > 92% | Calcein-AM/PI Live/Dead assay must show >90% viability at Day 3 to proceed to in vivo models. |
| GlcN⁺ Release (Day 7) | N/A | ~75% Cumulative | Higuchi plot R² > 0.95 confirms controlled, sustained diffusion. |
References
-
Glucosamine: benefits, dosage, contraindications. Darwin Nutrition. URL: [Link]
- US3683076A - Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis. Google Patents.
-
Glucosamine PowerPoint Presentation. SlideServe. URL:[Link]
-
Medical management of osteoarthritis in dogs. DVM360. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amino-2-deoxy-D-glucose Hydroiodide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Amino-2-deoxy-D-glucose hydroiodide (commonly known as D-glucosamine hydroiodide). Because glucosamine free base is highly hygroscopic and prone to rapid oxidative degradation, synthesizing high-yield, high-purity hydroiodide salts presents unique thermodynamic and kinetic challenges.
This guide is designed for researchers and drug development professionals to troubleshoot common yield bottlenecks, eliminate halide contamination, and implement self-validating synthesis protocols.
Process Workflows & Optimization Pathways
To understand where yield loss occurs, we must map the thermodynamic pathways of the synthesis. The traditional method relies on an unstable intermediate, whereas modern optimized methods either stabilize the intermediate via solubility differentials or bypass it entirely using electromotive force.
Fig 1: Synthesis pathways for Glucosamine Hydroiodide comparing yield and intermediate stability.
Troubleshooting Guide & FAQs
Q: Why is my yield consistently low (<60%) when using the traditional triethylamine (TEA) method? A: The traditional method relies on TEA in ethanol to neutralize Glucosamine Hydrochloride (GlcN·HCl). However, TEA is toxic, and the resulting glucosamine free base is highly unstable at ambient temperatures. Causally, TEA hydrochloride and glucosamine free base have overlapping solubility profiles in ethanol. This prevents complete precipitation without co-precipitating the chloride salt, leading to significant yield loss and residual chloride contamination. Optimization Strategy: Shift to a lithium base (e.g., LiOH) in a C₁-C₄ alcohol (like methanol) 1. Lithium chloride is highly soluble in methanol, whereas the halide-free glucosamine base is completely insoluble. This thermodynamic solubility differential drives the reaction to completion, increasing the intermediate free base yield to 85-90% before subsequent reaction with Hydroiodic Acid (HI).
Q: My isolated glucosamine free base turns brown before I can react it with hydroiodic acid. How do I prevent this? A: The browning is a direct result of Maillard-type oxidative degradation. When the amino group of the pyranose ring is not completely salified, it rapidly oxidizes upon exposure to ambient air and thermal stress. Optimization Strategy: The free base must be isolated at chilled temperatures (15-16°C) and dried under a strict vacuum (e.g., 30°C for 4 hours) to remove solvent without inducing thermal stress 1. Once dried, the addition of HI must be performed immediately, ideally under an inert argon or nitrogen atmosphere.
Q: How can I completely eliminate residual chloride contamination in the final hydroiodide product? A: Residual chloride occurs because intermediate free-base isolations physically trap Cl⁻ ions within the crystal lattice during rapid precipitation. Optimization Strategy: To bypass the unstable free base entirely, utilize electrodialysis 2. By feeding GlcN·HCl into a diluate compartment and an iodide source (like NaI) into the electrolyte system, an electric field drives the Cl⁻ anions across an anion exchange membrane, replacing them with I⁻ anions. This direct ion-exchange prevents the degradation of the glucosamine ring, yielding >95% purity with <0.004% residual chloride.
Quantitative Yield & Purity Comparison
The following table summarizes the expected outcomes based on the mechanistic pathway chosen. For drug development applications, Electrodialysis or Lithium Base Precipitation are the only viable routes to meet stringent purity requirements.
| Synthesis Method | Intermediate State | Primary Reagents | Typical Yield | Residual Chloride | Key Advantage |
| Traditional Neutralization | Glucosamine Free Base | TEA, Ethanol, HI | < 60% | > 1.0% | Low initial setup cost |
| Lithium Base Precipitation | Halide-Free Free Base | LiOH, Methanol, HI | 85 - 90% | < 0.01% (100 ppm) | High-purity intermediate isolation |
| Electrodialysis | None (Direct Exchange) | NaI / HI, Membranes | > 95% | < 0.004% | Maximum yield, no unstable intermediate |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols feature built-in self-validation steps. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Lithium Base Precipitation (High-Purity Intermediate Method)
Causality: Utilizing the differential solubility of LiCl and Glucosamine free base in methanol to force complete precipitation without co-crystallizing halides.
-
Dissolution: Dissolve 100g of GlcN·HCl in 500 mL of methanol.
-
Neutralization: Add a stoichiometric amount of LiOH while stirring at 28-30°C for 2 hours. (Causality: Maintaining <30°C prevents the thermal degradation of the forming free base).
-
Precipitation: Chill the reaction mixture to 15-16°C to fully precipitate the halide-free glucosamine base.
-
Isolation & Self-Validation: Filter, wash with 200 mL methanol, and vacuum dry at 30°C for 4 hours.
-
Self-Validation Check: Dissolve 1g of the dried product in 20 mL purified water and add 5 mL of 0.1N Silver Nitrate (AgNO₃). The absolute absence of a white precipitate confirms the intermediate is strictly halide-free (<0.01% Cl⁻) . If a precipitate forms, the wash step was insufficient.
-
-
Hydroiodide Formation: Immediately suspend the validated free base in purified water and titrate with Hydroiodic Acid (HI) until a stable pH of 4.5 is reached.
-
Recovery: Lyophilize the solution to recover pure 2-Amino-2-deoxy-D-glucose hydroiodide.
Protocol B: Electrodialysis (Direct Halide Exchange Method)
Causality: Using electromotive force and ion-selective membranes to exchange anions without ever exposing the molecule to an unstable, easily oxidized free-base state.
-
Feed Preparation: Prepare a 17% (w/v) GlcN·HCl aqueous solution for the diluate feed. Prepare a 10% (w/v) Sodium Iodide (NaI) solution for the concentrate/electrolyte feed.
-
System Assembly: Assemble a three-compartment electrodialysis stack (e.g., Eurodia TS-2-10-P) equipped with high-selectivity anion exchange membranes (e.g., Tokuyama Soda ACS) and bipolar membranes.
-
Electrodialysis: Apply the electric field to drive Cl⁻ out of the diluate and I⁻ into the diluate.
-
Self-Validation: Continuously monitor the chloride concentration in the diluate via inline conductivity and titration.
-
Self-Validation Check: The reaction is deemed complete and successful only when the diluate Cl⁻ concentration drops below 0.004% (w/w) .
-
-
Recovery: Collect the diluate and lyophilize to obtain the final white-colored solid (Yield >95%).
References
-
US Patent 7,622,576 B1 - Halide-free glucosamine base and method of preparation. Google Patents. 1
-
US Patent Application 2005/0014720 A1 - Process for the preparation of glucosamine salts. Google Patents.2
-
EP 1576106 B1 - Process and materials for production of glucosamine and N-acetylglucosamine. European Patent Office. 3
Sources
preventing oxidation of glucosamine hydroiodide in solution
Technical Support Center: Glucosamine Hydroiodide Formulation & Stability
Overview Formulating glucosamine hydroiodide (GlcN·HI) in aqueous solutions presents a unique biochemical challenge. Researchers frequently encounter rapid solution discoloration (turning yellow or brown) during storage or experimental handling. As a Senior Application Scientist, I have designed this troubleshooting guide to provide an in-depth mechanistic understanding of these degradation pathways and to offer self-validating protocols that ensure the scientific integrity of your formulations.
Mechanistic Insights & Troubleshooting FAQs
Q1: Why does my freshly prepared glucosamine hydroiodide solution turn yellow or brown within hours?
A1: The discoloration is a definitive visual indicator of iodide oxidation. In an aqueous environment, the iodide anion (
Q2: How do I prevent the photochemical degradation of the iodide counterion? A2: Iodide ions undergo rapid photochemical reactions when exposed to ultraviolet (UV) or visible light, accelerating their homolytic cleavage into elemental iodine[3]. To prevent this, all GlcN·HI solutions must be shielded from light immediately upon preparation. Storing the solutions in amber glass bottles or opaque high-density polyethylene (HDPE) containers effectively blocks the harmful UV and visible wavelengths, preserving the integrity of the salt[3].
Q3: I adjusted the pH to 7.5 to prevent iodide oxidation, but the solution still degraded and turned brown. Why? A3: You have encountered the Dual Stability Paradox of glucosamine hydroiodide. While it is true that maintaining a neutral or slightly alkaline pH retards the oxidation of iodide[2][3], it is highly detrimental to the glucosamine moiety. Pure glucosamine is highly unstable when its amine group is deprotonated, which occurs at higher pH levels[4]. In a neutral or alkaline environment, the free amine undergoes rapid oxidative deamination and Maillard-type browning reactions. To protect the glucosamine structure, the solution must be kept slightly acidic (pH 4.0–5.0). Consequently, because you must use an acidic pH to protect the amine, you cannot rely on pH to protect the iodide; you must instead rely on strict oxygen exclusion and reducing agents.
Q4: What chemical stabilizers can I add to the formulation to prevent iodine formation?
A4: The most effective approach is the addition of a compatible reducing agent. Sodium thiosulfate (
Data Presentation: Stabilization Strategies
| Stabilization Strategy | Target Degradation Pathway | Efficacy Level | Mechanistic Action |
| Nitrogen ( | Iodide Auto-oxidation | High | Displaces dissolved |
| Amber Glass / Opaque HDPE | Photochemical Cleavage | High | Blocks UV and visible light wavelengths that trigger homolytic cleavage of iodide. |
| Sodium Thiosulfate ( | Iodine Accumulation | Very High | Acts as a reducing agent, rapidly converting any formed molecular iodine ( |
| pH Control (pH 4.0 - 5.0) | Amine Degradation | Moderate | Keeps the glucosamine amine group protonated, preventing Maillard-type browning. |
| Alkaline pH (>7.0) | Iodide Auto-oxidation | Negative (Harmful) | While it stabilizes iodide, it causes rapid destruction of the glucosamine moiety. |
Visualizations of Degradation and Workflows
Mechanistic pathways of GlcN·HI degradation and corresponding stabilization interventions.
Step-by-step methodology for formulating oxidation-resistant glucosamine hydroiodide solutions.
Experimental Protocol: Preparation of Oxygen-Free, Light-Protected GlcN·HI Solution
This protocol is designed as a self-validating system . By incorporating an endpoint indicator test, you can empirically verify the success of your stabilization efforts before utilizing the solution in critical downstream assays.
Materials Required:
-
Ultrapure water (Milli-Q or equivalent)
-
Glucosamine hydroiodide (API grade)
-
Sodium thiosulfate (
) -
Nitrogen (
) or Argon gas source with a sparging stone -
Amber glass volumetric flasks and storage bottles
-
1% Starch indicator solution[1]
Step-by-Step Methodology:
-
Solvent Deoxygenation: Vigorously boil the required volume of ultrapure water for 10 minutes to drive off dissolved oxygen[1]. Allow it to cool to room temperature while continuously sparging with
gas. -
Stabilizer Addition: While maintaining the
blanket, add 0.05 g of sodium thiosulfate per 100 mL of water (0.05% w/v). Stir until completely dissolved. -
API Dissolution: Carefully weigh the required amount of GlcN·HI and add it to the deoxygenated solvent. Stir gently to avoid introducing air bubbles.
-
pH Verification: Check the pH of the solution. It should naturally fall between 4.0 and 5.0. If necessary, adjust using dilute HCl or NaOH, ensuring the pH does not exceed 5.5 to protect the glucosamine amine group.
-
Self-Validation (Starch Test): Withdraw a 1 mL aliquot of the prepared solution and add 2 drops of 1% starch indicator.
-
Storage: Transfer the validated solution into an amber glass bottle[3]. Purge the headspace of the bottle with
for 30 seconds before sealing tightly. Store at 4°C.
References
- "improving the stability and shelf-life of iodine-based reagents", Benchchem.
- "Oxidation of Potassium Iodide by Hydrogen Peroxide", Rutgers University.
- "Reactivity of Potassium Iodide Under Light", Allan Chemical Corpor
- "Shows the Data of Glucosamine Stability Study and in-vitro Release...
Sources
Technical Support Center: Purification of 2-Amino-2-deoxy-D-glucose hydroiodide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-2-deoxy-D-glucose hydroiodide (Glucosamine HI). It provides in-depth troubleshooting advice and frequently asked questions to address common purity issues, with a focus on the removal of iodine and other color-forming impurities.
Introduction
2-Amino-2-deoxy-D-glucose, commonly known as glucosamine, is a widely used amino sugar in various research and pharmaceutical applications. The hydroiodide salt is one of its available forms. A common challenge encountered during its use and storage is the development of a yellow to brownish discoloration, which is often indicative of iodine-related impurities. This guide will walk you through the causes of this discoloration and provide validated protocols to restore the purity of your material.
Troubleshooting Guide: Discoloration and Impurities
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Issue 1: My solid 2-Amino-2-deoxy-D-glucose hydroiodide has turned yellow/brown.
Question: What is causing the discoloration of my solid glucosamine hydroiodide, and how can I fix it?
Answer:
The yellow to brown color is most likely due to the presence of elemental iodine (I₂). The iodide ion (I⁻) from the hydroiodide salt is susceptible to oxidation to elemental iodine, which has a characteristic yellow-brown color in the solid state or in solution. This oxidation can be initiated by:
-
Exposure to Air (Oxygen): Over time, atmospheric oxygen can slowly oxidize the iodide ions.
-
Exposure to Light: Light, particularly UV light, can accelerate the oxidation process.
-
Presence of Oxidizing Impurities: Trace amounts of oxidizing agents in your sample or storage container can also lead to the formation of iodine.
Solution:
The recommended method to remove elemental iodine is through a chemical reduction followed by recrystallization. A dilute solution of sodium thiosulfate (Na₂S₂O₃) is an effective reducing agent that converts the colored elemental iodine back to colorless iodide ions.
Issue 2: After dissolving my glucosamine hydroiodide in water, the solution is colored.
Question: I dissolved my seemingly off-white glucosamine hydroiodide in water, and the solution has a distinct yellow tint. What should I do?
Answer:
This confirms the presence of elemental iodine as the primary color impurity. The purification can be effectively carried out in the solution phase before recrystallization.
Immediate Action:
-
Chemical Reduction: Add a few drops of a dilute (e.g., 0.1 M) sodium thiosulfate solution to your aqueous glucosamine hydroiodide solution. Stir the solution. The yellow color should disappear as the iodine (I₂) is reduced to colorless iodide (I⁻). Add the sodium thiosulfate solution dropwise until the color is completely discharged. Avoid adding a large excess of the reagent.
-
Decolorization with Activated Charcoal: If a faint residual color persists after the thiosulfate treatment, it may be due to organic degradation products. In such cases, activated charcoal can be used. Add a small amount of activated charcoal to the solution, heat gently with stirring, and then perform a hot filtration to remove the charcoal.[1][2]
Following these steps, you can proceed with the recrystallization of the purified 2-Amino-2-deoxy-D-glucose hydroiodide.
Issue 3: I've tried recrystallization, but my product is still not pure white.
Question: Even after recrystallization, my glucosamine hydroiodide has a persistent off-white or yellowish hue. What other impurities could be present?
Answer:
If the discoloration is not due to iodine (i.e., it is not removed by sodium thiosulfate), it could be due to the presence of organic impurities formed from the degradation of the glucosamine molecule itself. These can include:
-
Furfurals: Such as 5-hydroxymethylfurfural (HMF), which can form from the dehydration of hexoses under acidic conditions and heat.[3][4]
-
Melanoidins: Brown, polymeric compounds formed via the Maillard reaction, which can occur during the processing and storage of glucosamine.[5]
Solution:
-
Activated Charcoal Treatment: This is the most effective method for removing colored organic impurities.[6][7][8] A detailed protocol is provided in the Experimental Protocols section.
-
Solvent System for Recrystallization: The choice of solvent for recrystallization is critical. For glucosamine salts, mixtures of ethanol and water are commonly used.[1][9] Experimenting with the solvent ratio can help in selectively precipitating the desired product while leaving impurities in the mother liquor.
-
pH control: Glucosamine is more stable in acidic conditions. Ensuring the pH of your solution is in the acidic range (pH 3-5) during processing can help minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction between sodium thiosulfate and iodine?
A1: Sodium thiosulfate reduces elemental iodine (I₂) to iodide ions (I⁻), while the thiosulfate itself is oxidized to tetrathionate ions (S₄O₆²⁻). The balanced chemical equation is:
2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)[3][9][10]
Q2: How should I properly store 2-Amino-2-deoxy-D-glucose hydroiodide to prevent discoloration?
A2: To minimize oxidation and degradation, store the compound in a tightly sealed, amber-colored glass container to protect it from air and light. Storage in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator, is recommended.
Q3: Can I use other reducing agents besides sodium thiosulfate?
A3: While other reducing agents like sodium bisulfite or sodium metabisulfite could also reduce iodine, sodium thiosulfate is generally preferred because it is mild, effective, and the reaction byproducts are typically soluble and easily removed during recrystallization.
Q4: What are the expected purity levels for glucosamine salts in pharmaceutical applications?
A4: Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), provide detailed monographs for glucosamine salts (typically hydrochloride and sulfate) that specify limits for impurities.[11][12] These are valuable resources for understanding the expected quality attributes of high-purity glucosamine products. Common impurities that are monitored include related substances like fructosazine and degradation products.[3]
Q5: How can I confirm the purity of my recrystallized product?
A5: Several analytical techniques can be used to assess the purity of your 2-Amino-2-deoxy-D-glucose hydroiodide:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and any impurities.[4][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the identity of the compound by comparing its spectrum to a reference standard.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity.
Experimental Protocols
Protocol 1: Removal of Iodine Impurities and Recrystallization
This protocol describes the removal of elemental iodine discoloration followed by purification via recrystallization.
Materials:
-
Discolored 2-Amino-2-deoxy-D-glucose hydroiodide
-
Deionized water
-
0.1 M Sodium thiosulfate solution
-
Activated charcoal (pharmaceutical grade)
-
Ethanol (95% or absolute)
-
Celatom® or filter aid
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Heating and stirring plate
-
Vacuum filtration setup
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the discolored 2-Amino-2-deoxy-D-glucose hydroiodide in a minimum amount of hot deionized water (e.g., start with 2-3 mL of water per gram of solid) with stirring. Heat the mixture gently to facilitate dissolution.
-
Decolorization with Sodium Thiosulfate: While stirring the warm solution, add the 0.1 M sodium thiosulfate solution dropwise until the yellow-brown color of iodine completely disappears. The solution should become colorless.
-
(Optional) Activated Charcoal Treatment: If a residual color remains, cool the solution slightly and add a small amount of activated charcoal (approximately 1-2% of the solute weight). Heat the mixture to near boiling for 10-15 minutes with continuous stirring.
-
Hot Filtration: If activated charcoal was used, perform a hot gravity filtration to remove it. Preheat a funnel and a receiving flask. Use fluted filter paper or a filter paper with a thin layer of Celatom® to prevent the charcoal from passing through. Pour the hot solution through the filter. Wash the filter paper with a small amount of hot deionized water to recover any remaining product.
-
Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Slowly add ethanol (typically 3-5 volumes of ethanol per volume of water) to the hot solution with stirring until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot water to redissolve the precipitate.
-
Cooling and Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
| Parameter | Recommendation | Rationale |
| Initial Solvent | Minimum hot deionized water | Maximizes product recovery during recrystallization. |
| Decolorizing Agent | 0.1 M Sodium Thiosulfate | Selectively reduces colored I₂ to colorless I⁻. |
| Adsorbent (Optional) | Activated Charcoal (1-2% w/w) | Removes colored organic degradation products. |
| Recrystallization Solvent | Ethanol-Water Mixture | Provides good solubility at high temperatures and poor solubility at low temperatures for glucosamine salts. |
| Cooling Method | Slow cooling to room temperature, then ice bath | Promotes the formation of pure, well-defined crystals. |
Visual Diagrams
Caption: Experimental workflow for the purification of 2-Amino-2-deoxy-D-glucose hydroiodide.
Caption: Logical relationships between impurities, causes, and solutions.
References
- Process for the preparation of glucosamine salts. (2005). Google Patents (US20050014720A1).
-
Iodine-Sodium Thiosulfate Titrations. (2023, November 24). Study Rocket. Retrieved from [Link]
-
Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). (2022, April 18). Study Mind. Retrieved from [Link]
- Halide-free glucosamine base and method of preparation. (2009). Google Patents (US7622576B1).
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
- Method for preparing N-acetylglucosamine. (2009). Google Patents (US7511134B1).
-
THE SEPARATION, DETERMINATION, AND CHARACTERIZATION OF 2-AMINO-2-DEOXY-D-GLUCOSE (D-GLUCOSAMINE) AND 2-AMINO-2-DEOXY-D-GALACTOSE. Journal of Biological Chemistry. Retrieved from [Link]
-
d-GLUCOSAMINE HYDROCHLORIDE. Organic Syntheses. Retrieved from [Link]
-
Evaluation of stability of an aqueous glucosamine hydrochloride solution in skin extract. (2019). ResearchGate. Retrieved from [Link]
-
Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Purification: Impurity Aspects. (2023). ResearchGate. Retrieved from [Link]
-
Glucosamine Sulfate Potassium Chloride. (2011). USP. Retrieved from [Link]
-
HPLC Separation of Glucosamine from Chondroitin Sulfate. SIELC Technologies. Retrieved from [Link]
-
Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization. (2014). Journal of AOAC International. Retrieved from [Link]
-
Ion exchange chromatography of glucosamine and galactosamine in microgram amounts with quantitative determination and specific radioactivity assay. (1972). Biochimica et Biophysica Acta. Retrieved from [Link]
-
A green analytical method for the determination of glucosamine using FTIR spectrophotometry. (2021). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus. Retrieved from [Link]
-
Development and validation of a HILIC-HPLC- ELSD method for simultaneous determination of glucosamine hydrochloride and chondroi. SciELO. Retrieved from [Link]
-
Ion Exchange Chromatography. Ecolab. Retrieved from [Link]
-
A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. (2004). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Determination of glucosamine in food supplements by HILIC-ESI-MS. (2017). Journal of Food and Drug Analysis. Retrieved from [Link]
-
General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. (2019). ChemistrySelect. Retrieved from [Link]
-
ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column. SIELC Technologies. Retrieved from [Link]
-
GLUCOSAMINE HYDROCHLORIDE ORAL LIQUID SOLUTION. (2025). Computer Research and Development. Retrieved from [Link]
-
Stability Study for Determining the Shelf Life of Glucosamine Hydrochloride Laboratory Reference Standard. (2025). Eruditio. Retrieved from [Link]
-
Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. (2023). Molecules. Retrieved from [Link]
-
Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. (2025). ResearchGate. Retrieved from [Link]
-
2 O Chem Recrystallization Procedure. (2012, August 7). YouTube. Retrieved from [Link]
-
Stability Study for Determining the Shelf Life of Glucosamine Hydrochloride Laboratory Reference Standard. (2025). ResearchGate. Retrieved from [Link]
-
Solubility and thermodynamics of D-glucosamine 2-sulfate sodium salt in water and binary solvent mixtures with methanol, ethanol and n-propanol. (2021). Loughborough University Research Repository. Retrieved from [Link]
-
To enhance dissolution rate of poorly water-soluble drugs: glucosamine hydrochloride as a potential carrier in solid dispersion formulations. (2010). Colloids and Surfaces B: Biointerfaces. Retrieved from [Link]
-
N-Alkyl derivatives of 2-amino-2-deoxy-D-glucose. ResearchGate. Retrieved from [Link]
Sources
- 1. Glucosamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. journalcrd.org [journalcrd.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. drugfuture.com [drugfuture.com]
- 11. scielo.br [scielo.br]
- 12. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Purification of 2-Amino-2-deoxy-D-glucose Hydroiodide
Welcome to the Technical Support Center for the purification of 2-Amino-2-deoxy-D-glucose hydroiodide (Glucosamine hydroiodide, CAS: 14999-44-1). As a highly polar, water-soluble amino sugar salt[1], this compound presents unique purification challenges, primarily due to its susceptibility to Maillard-type browning, photo-oxidation of the iodide ion, and high aqueous solubility.
This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting logic, and self-validating protocols to ensure high-yield recovery of pharmaceutical-grade material.
Core Purification Workflows
The purification of crude glucosamine hydroiodide generally relies on antisolvent crystallization to isolate the product from aqueous solutions, often coupled with activated carbon treatment to remove polymeric color bodies[2]. For syntheses originating from glucosamine hydrochloride, electrodialysis is employed for halide exchange[3].
Workflow for the purification of crude glucosamine hydroiodide via antisolvent crystallization.
Protocol A: Decolorization & Antisolvent Crystallization
Mechanistic Rationale: Glucosamine hydroiodide possesses extremely high aqueous solubility due to its polyhydroxyl backbone and ionic nature. Ethanol acts as a miscible antisolvent that drastically lowers the dielectric constant of the medium, forcing the supersaturation and selective precipitation of the salt while leaving less polar organic impurities in solution[4].
-
Dissolution: Dissolve 100 g of crude glucosamine hydroiodide in 150 mL of deionized water at 50°C. Adjust the pH to 3.0–4.0 using dilute HI. Causality: Maintaining an acidic pH protonates the primary amine, preventing it from acting as a nucleophile and initiating Maillard degradation with the reducing aldehyde group[5].
-
Decolorization: Add 3.0 g of activated carbon (3% w/w). Stir vigorously at 50°C for 30 minutes.
-
Hot Filtration: Filter the suspension through a heated 0.22 µm PTFE membrane to remove the carbon.
-
Validation Checkpoint: Measure the UV-Vis absorbance of the filtrate at 420 nm. An absorbance of <0.05 AU validates the complete removal of Maillard-type polymeric impurities. If >0.05 AU, repeat Step 2.
-
-
Antisolvent Addition: Transfer the clear filtrate to a crystallizer equipped with an overhead stirrer. Slowly add 600 mL of absolute ethanol (4:1 v/v ratio) dropwise over 2 hours at 40°C.
-
Cooling & Isolation: Cool the mixture to 4°C at a controlled rate of 0.2°C/min. Stir for 12 hours. Filter the resulting white needle-like crystals and wash with 50 mL of cold absolute ethanol.
-
Drying: Dry under vacuum (10 mbar) at 30°C for 24 hours.
-
Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD). A sharp diffraction pattern without an amorphous halo validates the crystallinity and purity of the isolated α-anomer[2].
-
Protocol B: Halide Exchange via Electrodialysis (Chloride to Iodide)
Mechanistic Rationale: When starting from cheaper glucosamine hydrochloride, traditional ion-exchange resins can cause product degradation. Electrodialysis utilizes ion-selective membranes and an electrical potential to cleanly swap Cl⁻ for I⁻ without isolating the unstable free glucosamine base[3].
-
System Setup: Configure an electrodialysis cell with alternating anion and cation exchange membranes.
-
Solution Preparation: Feed the diluate compartment with a 20% (w/v) aqueous solution of glucosamine hydrochloride. Feed the electrolyte compartment with a 1.5% (w/w) solution of sodium iodide (NaI) or hydroiodic acid (HI)[3].
-
Electrodialysis: Apply a constant current (e.g., 14 A) with a potential difference of 50 V across the electrodes. Maintain recirculation.
-
Monitoring: Draw aliquots from the diluate every 30 minutes.
-
Validation Checkpoint: Titrate the diluate for chloride ions using the Mohr method. The process is self-validated as complete when the chloride concentration falls below 0.01% w/w, confirming quantitative halide exchange[3].
-
-
Recovery: Subject the diluate to lyophilization or Protocol A to recover the pure glucosamine hydroiodide.
Quantitative Process Parameters
The following table summarizes the critical parameters required to maintain the thermodynamic and kinetic stability of the purification system.
| Parameter | Target Value | Mechanistic Causality |
| Dissolution Temp | 40°C – 50°C | Maximizes solubility while minimizing the kinetic rate of Maillard degradation. |
| Solution pH | 3.0 – 4.0 | Fully protonates the amine group, preventing nucleophilic attack on the anomeric carbon. |
| Antisolvent Ratio | 4:1 (EtOH:H₂O) | Drastically lowers the dielectric constant, forcing supersaturation of the ionic salt[2]. |
| Carbon Loading | 2% – 5% w/w | Provides sufficient surface area for adsorbing polymeric color bodies without causing excessive product loss via adsorption. |
| Cooling Rate | 0.2 °C/min | Promotes controlled crystal growth over rapid primary nucleation, yielding larger, easily filterable bipyramidal crystals[4]. |
Troubleshooting Guide
Troubleshooting logic for discoloration in glucosamine hydroiodide solutions.
Q: My crystallized glucosamine hydroiodide has a yellowish tint instead of being pure white. How do I resolve this? A: Discoloration in hydroiodide salts stems from two distinct pathways: Maillard degradation or iodide oxidation.
-
Maillard Degradation: If the pH of your aqueous solution drifted above 5.0, the free amine reacted with the reducing sugar end. Fix: Ensure the pH is strictly maintained between 3.0 and 4.0 during dissolution.
-
Iodide Oxidation: Iodide (I⁻) easily photo-oxidizes to elemental iodine (I₂), which is yellow/brown. Fix: Add a trace amount of a mild reducing agent (e.g., 0.1% sodium thiosulfate) to the aqueous phase before crystallization to reduce I₂ back to I⁻. Validation: A drop of starch indicator will turn blue-black if I₂ is present; the solution is validated as I₂-free when the starch test remains clear.
Q: I am experiencing low yields (<60%) during ethanol antisolvent crystallization. What is the mechanistic cause and fix? A: Glucosamine hydroiodide is highly soluble in water (>100 mg/mL)[1]. If the antisolvent ratio is too low, the thermodynamic driving force (supersaturation) is insufficient to crash out the salt. Fix: Increase the ethanol-to-water ratio to at least 4:1 (v/v) and lower the final cooling temperature to 0–4°C. Validation: Evaporate a 10 mL aliquot of the post-filtration mother liquor to dryness. A residue mass of <5% of your initial solute confirms optimal recovery.
Q: How can I verify that my synthesized glucosamine hydroiodide does not contain residual chloride from the glucosamine HCl starting material? A: When synthesizing via electrodialysis or ion exchange[3], incomplete exchange leaves Cl⁻ impurities. Validation Checkpoint: Perform a differential silver nitrate precipitation test. Dissolve 100 mg of the product in 10 mL of water and add 1 mL of 0.1 M AgNO₃. Both AgCl and AgI will precipitate. Add 5 mL of dilute ammonia (NH₄OH). AgCl will dissolve to form a soluble diamine complex, while the pale yellow AgI precipitate remains strictly insoluble. If the precipitate partially dissolves, residual chloride is present, and the electrodialysis step must be repeated.
Q: The crystals obtained are extremely fine, trap impurities, and clog the filtration frits. How can I improve the crystal habit? A: Rapid addition of the antisolvent causes a massive spike in supersaturation, leading to spontaneous primary nucleation (crashing out) rather than orderly crystal growth[4]. This yields amorphous aggregates. Fix: Add the ethanol dropwise over a minimum of 2 hours at an elevated temperature (40°C), followed by a slow cooling ramp (0.2°C/min). This keeps the system in the metastable zone, promoting the growth of larger, highly pure bipyramidal crystals[4].
Frequently Asked Questions (FAQs)
Q: What is the optimal storage condition for purified 2-Amino-2-deoxy-D-glucose hydroiodide? A: The purified compound must be stored in amber glass vials to prevent UV-induced photo-oxidation of the iodide ion. It should be kept under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Because the salt is highly hygroscopic, include a desiccant pack in the secondary container to prevent moisture-induced mutarotation and degradation.
Q: Does the α/β anomeric ratio of the purified crystal affect its chemical stability? A: Yes. In aqueous solution, glucosamine undergoes mutarotation, existing as an equilibrium of α and β anomers[5]. However, crystallization from ethanol/water systems selectively isolates the α-anomer as white needle-like crystals[5]. The solid crystalline α-anomer is significantly more stable against degradation than the amorphous mixture. Upon redissolution in water, the pure α-anomer will mutarotate back to its equilibrium state (typically ~60% α, 40% β) over several hours[6].
References
-
[1] 2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888 - PubChem. National Institutes of Health (NIH). Available at:
-
[3] US20050014720A1 - Process for the preparation of glucosamine salts. Google Patents. Available at:
-
[2] Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. MDPI. Available at:
-
[5] General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. PMC / National Institutes of Health. Available at:
-
[4] Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. MDPI. Available at:
-
[6] D-Glucosamine hydrochloride | 66-84-2. ChemicalBook. Available at:
Sources
- 1. 2-Amino-2-deoxy-D-glucose hydroiodide | C6H14INO5 | CID 21155888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives | MDPI [mdpi.com]
- 3. US20050014720A1 - Process for the preparation of glucosamine salts - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Glucosamine hydrochloride | 66-84-2 [chemicalbook.com]
Technical Support Center: Controlling Particle Size Distribution of Glucosamine Hydroiodide
Welcome to the Technical Support Center for Glucosamine Hydroiodide (GlcN·HI) powder engineering. Achieving a precise Particle Size Distribution (PSD) is a Critical Quality Attribute (CQA) in pharmaceutical manufacturing, directly impacting powder flowability, compressibility, and in vivo bioavailability[1].
Because GlcN·HI contains the reactive iodide counterion and exhibits unique solubility profiles, controlling its PSD requires a delicate balance of bottom-up (crystallization) and top-down (milling/sieving) methodologies. This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative FAQs to help you achieve target specifications.
Core Methodologies & Self-Validating Protocols
To control the PSD of GlcN·HI, scientists must manipulate the competition between nucleation (formation of new crystals) and crystal growth (deposition of solute onto existing lattices)[1].
Protocol A: Bottom-Up PSD Control via Seeded Antisolvent Crystallization
Objective: Produce monodisperse, large-particle GlcN·HI (D50 > 300 μm) while avoiding agglomeration.
-
Preparation & Dissolution: Dissolve crude GlcN·HI in deionized water at 40 °C to achieve a near-saturated solution (approx. 0.35 g/g H₂O). Causality: Starting below maximum solubility prevents premature spontaneous nucleation.
-
Inline Monitoring Setup: Insert a Focused Beam Reflectance Measurement (FBRM) probe into the reactor to monitor chord length distribution in real-time. This makes the system self-validating by allowing you to detect the exact onset of nucleation[1].
-
Antisolvent Addition (Phase 1): Slowly dose isopropanol (IPA) at a rate of 0.5 mL/min until the FBRM detects a slight increase in particle counts, indicating the boundary of the Metastable Zone Width (MSZW).
-
Seeding: Introduce 1-2% (w/w) of pre-milled GlcN·HI seeds (D50 ~50 μm). Causality: Seeding consumes the supersaturation energy exclusively for crystal growth, effectively bypassing primary nucleation and preventing the generation of uncontrollable fines[1].
-
Antisolvent Addition (Phase 2) & Cooling: Resume IPA addition while linearly cooling the reactor to 10 °C at 0.1 °C/min.
-
Filtration & Washing: Filter the slurry under a nitrogen blanket and wash with cold IPA. Causality: Nitrogen prevents the oxidation of the iodide ion (I⁻ to I₂), which would otherwise cause the powder to yellow.
Protocol B: Top-Down PSD Control via Conical Milling
Objective: Reduce oversized crystals to a narrow, fine distribution (D50 ~75-100 μm) for direct compression tableting.
-
Equipment Selection: Equip a conical mill with a grated screen (e.g., 0.032" hole size) and a round-bar impeller. Causality: Round-bar impellers impart shear and impact forces gently, reducing the generation of excessive fines compared to aggressive hammer milling[2].
-
Feed Rate Control: Choke-feed the GlcN·HI powder at a constant rate using a volumetric feeder. Inconsistent feeding leads to variable residence times and a bimodal PSD.
-
Classification: Pass the milled powder through a vibratory sieve stack (e.g., 80-mesh and 200-mesh). Causality: Sieving removes oversized particles (recycled to the mill) and ultra-fine dust, ensuring a uniform distribution that enhances dissolution rates[3].
Quantitative Data: Parameter Impact on PSD
The following table synthesizes the mechanistic effects of various process parameters on the final D50 and morphology of glucosamine salts during crystallization[4][5].
| Process Parameter | Experimental Condition | Mechanistic Effect on Crystallization | Resulting D50 (μm) | Crystal Morphology |
| Antisolvent Ratio (H₂O:IPA) | 1:2 (Low IPA) | Low supersaturation limits secondary nucleation; favors face-specific growth. | ~350 - 400 | Platelet / Leaf-like |
| Antisolvent Ratio (H₂O:IPA) | 1:7 (High IPA) | High supersaturation drives rapid primary nucleation and dendritic branching. | ~150 - 200 | Highly Branched |
| Cooling Rate | 0.1 °C/min | Keeps system within the metastable zone; promotes steady lattice deposition. | ~400 - 450 | Monodisperse |
| Cooling Rate | 1.0 °C/min | Exceeds metastable limit; triggers massive spontaneous nucleation. | ~100 - 150 | Agglomerated Fines |
| Additives (e.g., KCl) | 0.05 mol fraction | Adsorbs to specific crystal faces, inhibiting growth in certain axes. | ~350 - 360 | Bipyramidal |
Workflow Visualization
The following logical diagram illustrates the decision tree for engineering the PSD of GlcN·HI, highlighting the integration of bottom-up and top-down strategies.
Workflow for controlling GlcN·HI particle size via crystallization and mechanical sizing.
Troubleshooting Guides (Q&A)
Q: My GlcN·HI powder is exhibiting severe agglomeration and a bimodal PSD. How do I fix this? A: Agglomeration is typically caused by a high supersaturation generation rate (e.g., dumping the antisolvent too quickly or cooling too fast). This forces the system out of the metastable zone, causing massive primary nucleation. These highly energetic, ultra-fine particles then collide and fuse (agglomerate) to reduce their surface free energy[1]. Troubleshooting Step: Reduce your cooling rate to < 0.2 °C/min, implement a seeding strategy at the cloud point, and increase the impeller agitation rate to improve bulk mixing and shear apart weak agglomerates[1].
Q: After milling, my powder has poor flowability and causes capping during tableting, even though the D50 is correct. Why? A: You have likely generated excessive "fines" (shifting the D10 drastically lower). While the median size (D50) might meet specifications, a wide span with too many fines increases inter-particle friction and traps air during compression, leading to capping[2]. Troubleshooting Step: Switch from a high-impact hammer mill to a low-RPM conical mill. Follow up with a strict vibratory sieving step to classify and remove particles below 45 μm[3].
Q: During the drying phase of my crystallization, the white GlcN·HI powder turns slightly yellow. Does PSD affect this? A: Yes, indirectly. Smaller particles have an exponentially larger specific surface area. Glucosamine Hydroiodide contains the iodide ion (I⁻), which is highly susceptible to thermal and photo-oxidation, converting to iodine (I₂), which is yellow/brown. High surface area powders oxidize much faster. Troubleshooting Step: Target a larger D50 during crystallization to reduce surface area. Always dry GlcN·HI under a strict vacuum (to remove oxygen) and at lower temperatures (< 40 °C).
Frequently Asked Questions (FAQs)
Q: Why do different antisolvents produce different crystal shapes in Glucosamine salts? A: The choice of antisolvent alters the interaction energy between the solvent mixture and specific crystal faces. For instance, high concentrations of isopropanol can cause localized supersaturation spikes that favor rapid growth along multiple axes, leading to highly branched, dendritic, or "asterisk-like" hierarchical structures rather than flat platelets[5].
Q: How should I accurately measure the PSD of GlcN·HI? A: Laser diffraction (offline) and FBRM (inline) are the industry standards. However, because GlcN·HI is highly soluble in water, offline laser diffraction must be performed using a non-polar dispersant (like hexane or mineral oil) to prevent the particles from dissolving during the measurement[1].
Q: Can I use additives to control the particle size without milling? A: Yes. Structurally similar additives or specific ionic salts (like KCl or NaCl) can selectively adsorb onto growing crystal faces (e.g., the 110 or 011 faces). This steric hindrance slows down growth in that specific vector, altering the crystal habit (e.g., from tetrahedral to bipyramidal) and allowing you to tune the final D50 chemically rather than mechanically[4].
References
-
Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization Source: Crystals (MDPI) URL:[Link]
-
Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives Source: Molecules (MDPI) URL:[Link]
-
The Importance of Particle Size Distribution in Pharmaceuticals Source: Quadro Engineering URL:[Link]
-
Optimizing Particle Size Distribution through Powder Sieving Source: BulkInside URL:[Link]
Sources
Validation & Comparative
H-NMR spectrum analysis of 2-Amino-2-deoxy-D-glucose hydroiodide
[shape=rect, style="rounded,filled", font
Workflow for 1H-NMR analysis and mutarotation equilibration of glucosamine salts.While the GlcN+ cation dictates the chemical shifts, the choice of counterion (I⁻, Cl⁻, or SO4²⁻) fundamentally alters the sample's physicochemical stability and the required handling procedures during NMR preparation.
The Counterion Effect on NMR Integrity
The iodide anion (I⁻) in GlcN·HI is NMR-silent. However, unlike the highly stable chloride and sulfate anions, iodide is susceptible to photo-oxidation when exposed to light and dissolved oxygen, forming iodine (I2) or triiodide (I3⁻).
Causality in Experimental Artifacts: If a GlcN·HI sample is left on the benchtop without light protection during the 440-minute mutarotation period, the generated iodine species can create paramagnetic-like microenvironments in the solution. This leads to a shortening of the transverse relaxation time (T2), which manifests in the NMR spectrum as peak broadening and baseline distortion —artifacts rarely seen with GlcN·HCl or GlcN·SO4.
Dissociation of GlcN·HI in D2O and the potential NMR interference pathway via iodide oxidation.
Data Presentation: Spectral and Physical Comparisons
Table 1: 1H-NMR Chemical Shifts of the Glucosamine Cation in D2O (298 K) [2][3] Note: Shifts are identical across GlcN·HI, GlcN·HCl, and GlcN·SO4 due to full dissociation.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Structural Rationale (Karplus Equation) |
| H1α (Anomeric) | 5.45 | Doublet (d) | ~3.5 | Axial-equatorial coupling (dihedral angle ~60°) |
| H1β (Anomeric) | 4.94 | Doublet (d) | ~8.0 | Trans-diaxial coupling (dihedral angle ~180°) |
| H2 (Ring) | 3.30 - 3.45 | Multiplet (m) | N/A | Adjacent to the protonated amine group (-NH3+) |
| H3, H4, H5, H6 | 3.65 - 4.05 | Multiplets (m) | N/A | Overlapping signals due to adjacent hydroxyl groups |
Table 2: Comparative Handling Properties for NMR Analysis
| Property | Glucosamine Hydroiodide (GlcN·HI) | Glucosamine Hydrochloride (GlcN·HCl) | Glucosamine Sulfate (GlcN·SO4) |
| Counterion | I⁻ | Cl⁻ | SO4²⁻ |
| Solution Stability | Low (Prone to photo-oxidation) | High | Moderate (Hygroscopic solid phase) |
| NMR Sample Prep | Requires amber tubes / dark incubation | Standard clear NMR tubes acceptable | Standard clear NMR tubes acceptable |
| Baseline Fidelity | Risk of distortion if oxidized | Excellent | Excellent |
Standardized Experimental Protocol for Quantitative NMR (qNMR)
To ensure a self-validating system , the following protocol utilizes an internal standard and tracks the mutarotation ratio to verify that the sample has reached thermodynamic equilibrium prior to quantification [4].
Materials Required
-
2-Amino-2-deoxy-D-glucose hydroiodide (Target analyte)
-
Deuterium oxide (D2O, 99.9% D)
-
3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as internal standard
-
Amber or foil-wrapped 5 mm NMR tubes (Critical for GlcN·HI)
Step-by-Step Methodology
-
Internal Standard Preparation: Prepare a stock solution of D2O containing 1.0 mM TSP. The TSP will serve as both the chemical shift reference (δ = 0.00 ppm) and the quantitative internal standard.
-
Sample Weighing: Accurately weigh 10.0 mg of GlcN·HI using a microbalance.
-
Dissolution: Dissolve the GlcN·HI in 0.6 mL of the D2O/TSP stock solution. Transfer the solution immediately into an amber NMR tube to prevent iodide photo-oxidation.
-
Mutarotation Equilibration (The Validation Step):
-
Incubate the NMR tube at 25°C (298 K) in the dark for a minimum of 8 hours (or overnight).
-
Causality: Integrating the peaks before 440 minutes will yield inconsistent α/β ratios, ruining the reproducibility of the quantitative assay. Reaching the ~60:40 equilibrium validates that the system is thermodynamically stable.
-
-
Data Acquisition:
-
Acquire the 1H-NMR spectrum at 400 MHz or 600 MHz at 298 K.
-
Use a standard single-pulse sequence (e.g., zg or zgpr if residual water suppression at ~4.7 ppm is required).
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (typically D1 ≥ 10 seconds for qNMR) to ensure complete magnetization recovery.
-
-
Processing & Integration:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the TSP singlet to 0.00 ppm.
-
Integrate the H1α doublet at 5.45 ppm and the H1β doublet at 4.94 ppm.
-
Sum the integrals of H1α and H1β to determine the total molar concentration of the GlcN+ cation against the known TSP integral.
-
References
- Process for the preparation of glucosamine salts. Google Patents (US20050014720A1).
-
1 H NMR data (400 MHz, 298 K) of glucosamine hydrochloride in D2O. ResearchGate. Available at:[Link]
-
Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study. National Center for Biotechnology Information (PMC). Available at:[Link]
-
1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry (ACS Publications). Available at:[Link]
Mass Spectrometry Fragmentation Patterns of Glucosamine Hydroiodide: A Comparative Analytical Guide
The analytical characterization of glucosamine (GlcN) salts is a critical workflow in pharmaceutical development and dietary supplement quality control. While glucosamine sulfate (GlcN·SO₄) and glucosamine hydrochloride (GlcN·HCl) dominate the market, glucosamine hydroiodide (GlcN·HI) presents a unique analytical profile.
As a Senior Application Scientist, I have designed this guide to deconstruct the mass spectrometry (MS) fragmentation patterns of GlcN·HI, objectively compare its ionization behavior against alternative salts, and provide a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.
Mechanistic Insights: ESI-MS/MS Fragmentation of Glucosamine
To understand the behavior of the hydroiodide salt, we must first establish the baseline fragmentation causality of the glucosamine base. In positive Electrospray Ionization (ESI+), glucosamine readily protonates at the primary amine group, yielding a stable precursor ion at m/z 180.1
When subjected to Collision-Induced Dissociation (CID), the molecule undergoes two distinct classes of fragmentation [1]:
-
Low-Energy Neutral Losses: At lower collision energies (CE ~10-15 eV), the molecule sheds water molecules from its hydroxyl groups, producing fragments at m/z 162.1
and m/z 144.1 . Because water loss is ubiquitous in carbohydrate MS, these transitions lack the specificity required for complex matrix analysis. -
High-Energy Cross-Ring Cleavages: At higher collision energies (CE ~20-25 eV), the pyranose ring ruptures. The cleavage of the C1-C2 and C3-C4 bonds (a
cross-ring cleavage) yields highly specific product ions at m/z 84.1 and m/z 72.1 . Because these fragments retain the protonated amine group, they are highly abundant and serve as the definitive quantifier and qualifier ions in Multiple Reaction Monitoring (MRM) workflows [2].
The Counterion Effect: GlcN·HI vs. Alternatives
The counterion attached to the glucosamine base fundamentally alters the sample's behavior in the ESI source. The table below provides a quantitative and mechanistic comparison of the three primary salts.
Quantitative Comparison of Glucosamine Salts
| Property | Glucosamine Hydroiodide (GlcN·HI) | Glucosamine Hydrochloride (GlcN·HCl) | Glucosamine Sulfate (GlcN·SO₄·2KCl) |
| Molecular Weight | 307.1 g/mol | 215.6 g/mol | 573.3 g/mol (Stabilized) |
| GlcN Base Purity | ~58.3% | 83% - 88% | 59% - 65% |
| ESI Ion Suppression Risk | Moderate: Large, polarizable | Low: | High: Non-volatile |
| Primary MS Adducts | |||
| Counterion Detection | ESI(-): m/z 126.9 ( | ESI(-): m/z 35.0 ( | ESI(-): m/z 97.0 ( |
Causality of Ionization Differences
-
Glucosamine Hydroiodide: Iodide (
) is a "soft," highly polarizable anion. During the ESI droplet desolvation process, iodide's high surface activity means it migrates to the droplet exterior. While this can cause localized ion suppression in positive mode, it provides a distinct advantage: Dual-Polarity Verification . By rapidly switching to negative ESI, analysts can monitor m/z 126.9 to stoichiometrically validate the intact GlcN·HI salt[4]. -
Glucosamine Sulfate: Because sulfate salts are inherently unstable, they are co-crystallized with potassium chloride (KCl) or sodium chloride (NaCl) [3]. The introduction of alkali metals into the MS source is highly detrimental. It splits the ion current into multiple adducts (
, ), drastically reducing the intensity of the target peak and complicating quantification. -
Glucosamine Hydrochloride: Represents the cleanest analytical baseline, as the chloride ion easily volatilizes, leaving a pristine
signal.
Workflow Visualization
The following diagram maps the analytical logic, demonstrating how the hydroiodide salt is separated, ionized, and fragmented.
ESI-MS/MS Workflow and CID Fragmentation Pathway of Glucosamine Hydroiodide.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). Standard reversed-phase LC fails to retain the highly polar glucosamine molecule unless ion-pairing reagents are used—which must be strictly avoided as they cause catastrophic MS signal suppression.
Step 1: Sample Preparation & System Suitability
-
Extraction: Dissolve the GlcN·HI sample in 50% Acetonitrile / 50% Water.
-
Internal Standard (IS) Addition: Spike the sample with
of -Glucosamine. This creates a self-validating system; any matrix effects caused by the iodide counterion will equally suppress the IS, allowing the ratio to remain accurate. -
Dilution: Dilute the final mixture in 80% Acetonitrile to match the HILIC initial mobile phase conditions, preventing peak broadening.
Step 2: HILIC LC Conditions
-
Column: ZIC-HILIC (Zwitterionic),
, . -
Mobile Phase A:
Ammonium Formate in Water (pH adjusted to 3.0 with formic acid). Causality: Low pH ensures the amine group remains fully protonated prior to ESI. -
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Isocratic elution at 75% B for 5 minutes. Flow rate:
.
Step 3: MS/MS Parameters & MRM Transitions
Operate the triple quadrupole mass spectrometer with rapid polarity switching.
-
Capillary Voltage:
(Pos) / (Neg). -
Desolvation Temperature:
.
Targeted MRM Channels:
-
GlcN Quantifier: m/z 180.1
72.1 (CE: 25 eV, Pos Mode) -
GlcN Qualifier: m/z 180.1
84.1 (CE: 20 eV, Pos Mode) -
IS Quantifier: m/z 186.1
76.1 (CE: 25 eV, Pos Mode) -
Iodide Verification: m/z 126.9
126.9 (CE: 0 eV, Neg Mode, SIM/MRM)
By monitoring the iodide channel concurrently, analysts can definitively differentiate GlcN·HI formulations from GlcN·HCl or GlcN·SO₄ alternatives in a single chromatographic run.
References
-
Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry Applied in the Quantitative Analysis of Chitin-Derived Glucosamine. ResearchGate. Available at:[Link]
-
Determination of Glucosamine in Human Plasma by High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Source-Tandem Mass Spectrometry. ResearchGate. Available at:[Link]
-
Glucosamine HCL vs. sulfate: a formulator's analysis of purity, stability, and source. Nutripartners. Available at:[Link]
-
Solid-Phase Synthesis of α-Glucosamine Sulfoforms with Fragmentation Analysis by Tandem Mass Spectrometry. ACS Publications - The Journal of Organic Chemistry. Available at:[Link]
A Comparative Guide to the Bioavailability of Glucosamine Salts: A Deep Dive into Sulfate vs. Hydroiodide Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucosamine, an amino monosaccharide, is a cornerstone in the development of therapies for osteoarthritis and other joint-related disorders. Its efficacy is intrinsically linked to its bioavailability—the extent and rate at which the active substance is absorbed and becomes available at the site of action. The salt form of glucosamine is a critical determinant of its physicochemical properties, including stability, solubility, and, consequently, its pharmacokinetic profile. While glucosamine sulfate is the most extensively studied and prescribed form, other salts, such as hydroiodide, are also available. This guide provides an in-depth, objective comparison of the bioavailability of 2-Amino-2-deoxy-D-glucose (glucosamine) hydroiodide and sulfate salts, grounded in available scientific evidence. Due to a notable scarcity of direct comparative studies for the hydroiodide salt, this guide will leverage the extensive data on the closely related hydrochloride salt as a primary comparator to the sulfate form, while providing a theoretical and mechanistic discussion on the potential attributes of the hydroiodide salt.
The Critical Role of the Salt Form in Glucosamine Bioavailability
The selection of a salt form for an active pharmaceutical ingredient (API) is a pivotal decision in drug development. It can significantly influence a drug's manufacturability, stability, and clinical performance. In the case of glucosamine, which is inherently unstable as a free base, salt formation is essential for creating a viable oral dosage form. The counter-ion (sulfate, hydroiodide, or hydrochloride) can affect:
-
Stability: Pure glucosamine is hygroscopic and prone to degradation. Salts offer improved stability, with crystalline forms being particularly robust.
-
Solubility: The dissolution rate in the gastrointestinal fluid is a prerequisite for absorption. Different salts exhibit varying solubility profiles.
-
Absorption: While all glucosamine salts are expected to dissociate in the acidic environment of the stomach to release the glucosamine cation for absorption, the properties of the counter-ion could theoretically influence the local environment of the intestinal lumen and impact transport mechanisms.
Comparative Pharmacokinetics: Glucosamine Sulfate vs. Hydrochloride
Upon oral administration, both glucosamine sulfate and hydrochloride salts are believed to dissociate into the glucosamine cation and their respective counter-ions. The glucosamine cation is then available for absorption.
Table 1: Summary of Pharmacokinetic Parameters for Glucosamine Sulfate and Hydrochloride
| Parameter | Glucosamine Sulfate | Glucosamine Hydrochloride | Key Observations & Causality |
| Oral Bioavailability | ~9% in some human studies, with other reports suggesting it could be higher. | Reported to be lower than the sulfate form in some comparative animal studies, around 5-6%. However, other sources suggest bioequivalence. | The discrepancy in reported bioavailability may stem from differences in study design, analytical methods, and the specific formulations used (e.g., crystalline vs. non-crystalline sulfate). The sulfate ion itself is not believed to be a primary driver of absorption. |
| Cmax (Maximum Plasma Concentration) | Variable, depends on dosage and formulation. | Can be comparable to sulfate, but some studies show lower Cmax. | Differences may be attributable to formulation-dependent dissolution rates. A faster dissolving form would be expected to yield a higher Cmax. |
| Tmax (Time to Maximum Plasma Concentration) | Typically 2-4 hours post-administration.[1] | Similar to sulfate, though some studies suggest a slightly faster Tmax. | This parameter is also heavily influenced by the formulation's dissolution characteristics. |
| AUC (Area Under the Curve) | Generally considered the gold standard for bioavailability assessment. | Some comparative studies report a lower AUC for the hydrochloride salt compared to the sulfate salt. | A lower AUC would indicate a lower overall systemic exposure to glucosamine. |
Note: The values presented are compiled from various sources and can vary between studies. Direct comparison is best achieved within a single, well-controlled crossover study.
The Enigma of Glucosamine Hydroiodide: A Mechanistic Perspective
In the absence of direct experimental data for glucosamine hydroiodide, we must turn to a mechanistic analysis based on the known properties of glucosamine and the iodide ion.
-
Dissociation and Absorption: Like other salts, glucosamine hydroiodide would be expected to dissociate in the stomach, releasing the glucosamine cation for absorption. The fundamental absorption pathway for glucosamine itself would remain unchanged.
-
Potential Influence of the Iodide Ion: The iodide counter-ion's effect on bioavailability is not established. However, it is a pharmacologically active ion, primarily utilized by the thyroid gland. High doses of iodide can lead to adverse effects, a phenomenon known as "iodism".[2] This toxicological consideration may be a reason for its limited use as a glucosamine salt.[2]
Experimental Design for a Definitive Bioavailability Study
To definitively compare the bioavailability of glucosamine hydroiodide and sulfate salts, a robust clinical trial is necessary. The following protocol outlines a standard and self-validating approach.
Protocol: A Randomized, Double-Blind, Crossover Bioavailability Study
-
Study Design: A randomized, double-blind, two-treatment, two-period crossover design is the gold standard. This design minimizes inter-subject variability as each participant serves as their own control.
-
Subject Population: A cohort of healthy adult volunteers (n≥12) to ensure statistical power.
-
Treatment Arms:
-
Test Product: A single oral dose of 2-Amino-2-deoxy-D-glucose hydroiodide (e.g., 1500 mg).
-
Reference Product: A single oral dose of 2-Amino-2-deoxy-D-glucose sulfate (e.g., 1500 mg of a well-characterized, crystalline formulation).
-
-
Washout Period: A sufficient washout period (typically 7 days) between treatment periods to ensure complete elimination of the drug from the previous phase.
-
Blood Sampling: Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Bioanalytical Method: Quantification of glucosamine concentrations in plasma using a validated, sensitive, and specific method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters: Cmax, Tmax, and AUC(0-t) and AUC(0-∞).
-
Statistical Analysis: Bioequivalence is typically assessed by comparing the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC.
Diagram: Experimental Workflow for a Crossover Bioavailability Study
Caption: Workflow for a randomized crossover bioavailability study.
The Underlying Science: Absorption Pathways and Counter-Ion Effects
Glucosamine is a hydrophilic molecule, and its absorption from the gastrointestinal tract is thought to be mediated by active transport mechanisms, likely involving glucose transporters. Once the salt form dissociates, the bioavailability is primarily dependent on the absorption and first-pass metabolism of the glucosamine molecule itself.
Diagram: Glucosamine Absorption and Metabolism
Caption: Simplified pathway of glucosamine absorption and metabolism.
Conclusion and Future Directions
The existing body of scientific literature provides a robust framework for understanding the bioavailability of glucosamine sulfate, with extensive comparative data available for the hydrochloride salt. This evidence suggests that while both forms deliver glucosamine to the systemic circulation, the sulfate salt, particularly in its crystalline form, is more consistently supported by clinical evidence for both symptomatic relief and structural benefits in osteoarthritis.
The bioavailability of glucosamine hydroiodide remains an open question due to the lack of published pharmacokinetic studies. While it can be mechanistically inferred that it would deliver the glucosamine cation for absorption, its relative performance against the sulfate salt in terms of Cmax, Tmax, and AUC is unknown. Furthermore, the potential for long-term toxicity from the iodide counter-ion warrants careful consideration.
For drug development professionals, the choice of a glucosamine salt should be guided by the extensive clinical data supporting the crystalline sulfate form. Future research, should it be undertaken, must involve a well-controlled, randomized crossover bioavailability study to definitively establish the pharmacokinetic profile of the hydroiodide salt and determine its bioequivalence, if any, to the established sulfate standard.
References
-
Persiani, S., et al. (2005). Glucosamine oral bioavailability and plasma pharmacokinetics after increasing doses of crystalline glucosamine sulfate in man. Osteoarthritis and Cartilage, 13(12), 1041-1049. [Link]
-
Meulyzer, M., et al. (2008). Comparison of pharmacokinetics of glucosamine and synovial fluid levels following administration of glucosamine sulphate or glucosamine hydrochloride. Osteoarthritis and Cartilage, 16(9), 973-979. [Link]
-
Aghazadeh-Habashi, A., & Jamali, F. (2011). The glucosamine controversy; a pharmacokinetic perspective. Journal of Pharmacy & Pharmaceutical Sciences, 14(2), 264-273. [Link]
-
TCI Gene. (2023). Glucosamine Sulfate vs Glucosamine Hydrochloride: Which Works Better? TCI Gene. [Link]
-
Ibrahim, I. A., et al. (2014). Bioavailability enhancement of glucosamine hydrochloride by chitosan. Drug Delivery, 21(8), 618-625. [Link]
-
Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. [Link]
-
Adebowale, A., et al. (2002). The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs. Biopharmaceutics & Drug Disposition, 23(6), 217-225. [Link]
-
Jackson, C. G., et al. (2010). The human pharmacokinetics of oral ingestion of glucosamine and chondroitin sulfate taken separately and in combination. Osteoarthritis and Cartilage, 18(3), 297-302. [Link]
Sources
Thermal Profiling of 2-Amino-2-deoxy-D-glucose Hydroiodide: A Comparative TGA/DSC Guide for Formulation Scientists
As a Senior Application Scientist navigating the complexities of Active Pharmaceutical Ingredient (API) characterization, I frequently encounter formulation challenges regarding amino sugar stability. 2-Amino-2-deoxy-D-glucose (D-glucosamine) is a critical precursor in glycosylated protein synthesis and a widely utilized therapeutic agent. While glucosamine hydrochloride (HCl) and glucosamine sulfate are the industry standards, 2-Amino-2-deoxy-D-glucose hydroiodide (glucosamine HI) offers unique solubility and pharmacological profiles, particularly in specialized joint-health formulations and metabolic labeling studies.
However, substituting a chloride ion with a larger, more polarizable iodide ion fundamentally alters the crystal lattice energy. This directly impacts the compound's thermal stability, melting point, and hygroscopicity. To successfully formulate with glucosamine HI, researchers must deeply understand its thermal behavior. This guide provides an objective, data-driven comparison of glucosamine HI against its common alternatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [1].
Mechanistic Insights: The Causality of Thermal Behavior
Thermal analysis methods like DSC and TGA are indispensable tools for identifying APIs and mapping their degradation pathways [2]. When comparing glucosamine salts, the thermal variations are not random; they are dictated by halogen electronegativity and ionic radii.
-
Glucosamine Hydrochloride (HCl): The chloride ion is relatively small and highly electronegative, creating a tightly packed, high-energy crystal lattice. Consequently, glucosamine HCl is chemically stable in the solid state [3], exhibiting a high melting point (typically 190–210 °C), which often coincides directly with its thermal decomposition.
-
Glucosamine Hydroiodide (HI): The iodide ion is significantly larger and more polarizable than chloride. This increased ionic radius decreases the overall electrostatic attraction within the crystal lattice. As a result, glucosamine HI exhibits a substantially lower melting point—recorded at approximately 116 °C [4]. This lower melting point is advantageous for low-temperature melt-extrusion processes but requires strict thermal control during milling.
-
Glucosamine Sulfate: Pure glucosamine sulfate is notoriously unstable and highly hygroscopic, rapidly degrading upon exposure to ambient moisture [5]. To achieve thermal and shelf stability, it must be co-crystallized as a mixed salt (e.g., with potassium chloride, KCl), which artificially inflates its melting point to >300 °C due to the dominant inorganic lattice.
Fig 1: Thermally induced phase transition and degradation pathway of glucosamine hydroiodide.
Comparative Thermal Performance Data
To objectively evaluate glucosamine HI for your formulation pipeline, it must be benchmarked against the HCl and Sulfate (stabilized) forms. The table below synthesizes the quantitative thermal parameters critical for pre-formulation screening.
| API / Salt Form | Melting Point (DSC Endotherm) | Degradation Onset (TGA) | Hygroscopicity | Primary Formulation Application |
| 2-Amino-2-deoxy-D-glucose Hydroiodide | ~116 °C | ~150 °C | Moderate | Specialized joint therapies, metabolic labeling |
| D-Glucosamine Hydrochloride | 190 – 210 °C | ~200 °C | Low | Standard solid oral dosage forms (tablets/capsules) |
| D-Glucosamine Sulfate (Pure) | N/A (Degrades) | <100 °C (Moisture driven) | Extremely High | Rarely used in pure form due to instability |
| D-Glucosamine Sulfate (KCl Stabilized) | >300 °C | ~250 °C | Low | Commercial osteoarthritis dietary supplements |
Self-Validating Experimental Protocol for TGA/DSC
Because amino sugars are prone to Maillard-type browning and oxidative degradation at elevated temperatures, your analytical protocol must be designed to isolate thermal phase transitions (melting) from chemical degradation. The following step-by-step methodology is a self-validating system; it incorporates baseline subtractions and specific crucible designs to ensure data integrity.
Phase 1: Instrument Calibration & Baseline Validation
-
Thermal Equilibration: Purge both the TGA and DSC furnaces with high-purity anhydrous Nitrogen (N₂) at a flow rate of 50 mL/min for 30 minutes prior to analysis. Causality: N₂ displaces oxygen, preventing oxidative degradation from masking the true thermal degradation onset.
-
Baseline Subtraction: Run an empty crucible/pan through the entire temperature program (25 °C to 400 °C). Subtract this baseline from the sample run to eliminate buoyancy effects in TGA and heat capacity artifacts in DSC.
Phase 2: Sample Preparation
-
Desiccation: Store the 2-Amino-2-deoxy-D-glucose hydroiodide sample over phosphorus pentoxide (P₂O₅) in a vacuum desiccator for 24 hours prior to testing to remove surface moisture.
-
DSC Encapsulation: Weigh exactly 2.0 – 5.0 mg of the sample into an aluminum DSC pan. Crucial Step: Hermetically seal the pan, but pierce a microscopic pinhole in the lid. Causality: The pinhole allows volatile degradation products (like liberated ammonia or water) to escape without bursting the pan, which would cause massive artifactual endotherms on the thermogram.
-
TGA Loading: Weigh 10.0 mg of the sample into an open alumina (Al₂O₃) or platinum crucible.
Phase 3: Thermal Execution
-
Heating Rate: Program a dynamic heating rate of 10 °C/min from 25 °C to 400 °C. Causality: 10 °C/min provides the optimal balance between thermal resolution (separating the 116 °C melt from the >150 °C degradation) and signal sensitivity.
-
Data Synthesis: Overlay the DSC heat flow curve with the TGA mass loss curve.
-
A sharp DSC endotherm at ~116 °C with zero corresponding mass loss on the TGA confirms the true melting point of glucosamine HI.
-
Subsequent endothermic or exothermic DSC peaks accompanied by rapid TGA mass loss indicate the onset of deamination and thermal decomposition.
-
Fig 2: Self-validating TGA/DSC analytical workflow for hygroscopic amino sugar salts.
Conclusion for Drug Development Professionals
When formulating with 2-Amino-2-deoxy-D-glucose hydroiodide, its distinct thermal profile must dictate your manufacturing parameters. The ~116 °C melting point makes it highly susceptible to localized melting during high-shear blending or aggressive milling compared to the robust glucosamine hydrochloride. By strictly controlling environmental moisture and utilizing the TGA/DSC methodologies outlined above, formulation scientists can accurately map the thermal boundaries of this unique API, ensuring both stability and efficacy in the final dosage form.
References
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.[Link]
-
Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. National Institutes of Health (NIH) / PMC.[Link]
- Pharmaceutically active glucosamine salts useful in the treatment of osteoarthritis and rheumatoid arthritis (US3683076A).
-
Glucosamine Salts: Resolving Ambiguities over the Market-Based Compositions. ResearchGate.[Link]
validation of assay purity for 2-Amino-2-deoxy-D-glucose hydroiodide
Comprehensive Guide to Assay Purity Validation for 2-Amino-2-deoxy-D-glucose Hydroiodide: A Comparative Analytical Evaluation
The Photometric Deficit: The Challenge with Glucosamine Hydroiodide
2-Amino-2-deoxy-D-glucose hydroiodide (D-Glucosamine hydroiodide) presents a unique analytical challenge in pharmaceutical quality control. As a highly polar amino sugar lacking a conjugated π-electron system, the glucosamine moiety exhibits negligible ultraviolet (UV) absorbance above 200 nm.
Historically, the United States Pharmacopeia (USP) has relied on low-wavelength UV detection (195 nm) or pre-column derivatization for glucosamine assays[1]. However, analyzing the hydroiodide salt at 195 nm introduces a critical failure point: the iodide counter-ion is intensely UV-active. If not perfectly resolved chromatographically, the massive iodide peak will mask the glucosamine signal. Furthermore, low-wavelength UV suffers from severe baseline drift due to the absorbance of mobile phase buffers and dissolved oxygen. While pre-column derivatization (e.g., using ortho-phthalaldehyde) adds a chromophore, it introduces reaction yield variability, compromising the robustness required for a highly reproducible assay.
Orthogonal Detection: The Mechanistic Superiority of Aerosol Detectors
To establish a fundamentally sound assay, we must abandon UV detection in favor of universal, mass-based aerosol detectors: Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) .
The Causality of HILIC Selection: Because glucosamine is extremely hydrophilic, it elutes in the void volume of traditional C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% acetonitrile)[2]. This high-organic mobile phase is the perfect mechanistic partner for ELSD and CAD, as the volatile acetonitrile evaporates rapidly and completely in the detector, leaving only the non-volatile glucosamine particles for detection.
ELSD vs. CAD: While ELSD measures the light scattered by dried analyte particles, its response is inherently non-linear (following a log-log relationship) and heavily dependent on particle size[2]. CAD, conversely, utilizes a corona discharge to transfer a uniform electrical charge to the particles, which is then measured by an electrometer[3]. This fundamental difference in physics grants CAD a broader linear dynamic range, superior sensitivity, and a response that is independent of the analyte's chemical structure.
Logical decision tree for selecting glucosamine purity assay detectors.
Comparative Performance Data
The following table synthesizes the quantitative validation parameters of the primary analytical modalities used for glucosamine purity testing, demonstrating the objective superiority of HILIC-CAD.
| Analytical Modality | Detection Principle | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) | Operational Reliability |
| HPLC-UV (195 nm) | Low-wavelength absorbance | 25.0 - 30.0 | 80.0 - 85.0 | >0.990 | Low (High baseline noise, Iodide interference) |
| HPLC-UV (Derivatized) | Pre-column chemical tagging | 1.0 - 5.0 | 5.0 - 15.0 | >0.995 | Medium (Reaction yield variability) |
| HILIC-ELSD | Light scattering of particles | 15.0 - 20.0 | 50.0 - 80.0 | >0.995* | High (Requires log-log calibration) |
| HILIC-CAD | Charge transfer to particles | 1.0 - 2.0 | 3.0 - 5.0 | >0.999 | Optimal (High sensitivity, linear response) |
*ELSD linearity is typically achieved via logarithmic transformation of both concentration and area.
Architecting a Self-Validating HILIC-CAD Protocol
To ensure scientific integrity, an assay must not just measure a sample; it must continuously prove its own validity. The following HILIC-CAD protocol is designed as a closed, self-validating system.
Reagent & Mobile Phase Preparation
-
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: The low pH ensures the primary amine of glucosamine remains fully protonated, preventing peak tailing and ensuring consistent retention on the HILIC stationary phase.
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
Isocratic Elution: 75% B / 25% A.
Chromatographic & Detector Conditions
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
CAD Evaporation Temperature: 35°C (Glucosamine is thermally stable, but lower temperatures reduce baseline noise from semi-volatile buffer impurities).
The Self-Validation Engine (System Suitability Testing)
Before any sample data is accepted, the sequence must pass these automated gates:
-
Blank Injection (Specificity): Must show no peaks >0.1% of the target analyte area at the retention time of glucosamine. This validates the absence of carryover.
-
Resolution Standard: An injection containing both Glucosamine and Potassium Iodide. The resolution (
) between the early-eluting iodide peak and the retained glucosamine peak must be > 3.0. This proves the method has successfully isolated the analyte from its counter-ion. -
Precision Standard: Five replicate injections of the 100 µg/mL Glucosamine Hydroiodide standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%. This validates the injection mechanics and CAD corona discharge stability.
-
Accuracy Spike: A known quantity of reference standard spiked into the sample matrix must yield a recovery of 98.0% - 102.0%.
Step-by-step mechanistic workflow of HILIC-CAD for glucosamine hydroiodide.
References
-
Glucosamine Hydrochloride - USP Monograph. DrugFuture.[Link]
-
Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. SciELO. [Link]
-
Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements. PubMed Central (PMC).[Link]
Sources
Comparative Reactivity of Amino Sugar Hydroiodides in Organic Synthesis: A Senior Application Scientist's Guide
Amino sugars, such as D-glucosamine and D-galactosamine, are indispensable building blocks for the synthesis of tumor-associated carbohydrate antigens (TACAs) and immunogenic glycolipids[1]. While amino sugar hydrochlorides (·HCl) are commercially ubiquitous, their poor solubility and sluggish reactivity in organic solvents present significant synthetic bottlenecks. Converting them to a free base often requires toxic reagents (like triethylamine) and results in unstable intermediates with residual halides[2].
As a strategic alternative, amino sugar hydroiodides (·HI) leverage the unique stereoelectronic properties of the iodide counterion to streamline N-protection and downstream glycosylation. This guide objectively compares the reactivity profiles of these two salt forms and provides field-proven, self-validating protocols for their application.
Mechanistic Causality: Why the Counterion Dictates Reactivity
The Solvation and Lattice Energy Paradigm
The chloride ion is a hard, small anion that forms a tight, high-energy crystal lattice with the protonated amine. Consequently, Glucosamine·HCl is practically insoluble in polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) at room temperature. In contrast, the iodide ion is a large, highly polarizable "soft" anion. Its diffuse electron cloud significantly lowers the lattice energy of the salt, allowing Glucosamine·HI to readily dissolve in organic solvents.
Hydrogen Bonding and N-Protection Kinetics
During standard N-acylation (e.g., synthesizing N-acetylglucosamine), the amine must be liberated by a base. The N–H···Cl hydrogen bond in hydrochloride salts is strong, often necessitating harsh bases or biphasic conditions that can trigger unwanted O-acylation or C-2 epimerization. The N–H···I bond in hydroiodide salts is substantially weaker. Mild, sterically hindered bases can easily access the amine lone pair, ensuring rapid and strictly chemoselective N-acylation.
Downstream Synergy: The Glycosyl Iodide Advantage
Beyond solubility, the iodide counterion offers unique downstream utility. When synthesizing complex oligosaccharides, the anomeric center must be activated. As demonstrated by, glycosyl iodides are exceptionally reactive donors that facilitate stereoselective α-glycosidation without the need for heavy metal promoters[3]. By integrating regioselective silyl exchange technology (ReSET) with glycosyl iodide chemistry, the highly reactive β-iodide undergoes rapid in situ anomerization, driving the step-economic formation of α-linked glycoconjugates[3],[1].
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between the two salt forms during standard synthetic workflows.
| Parameter | Glucosamine Hydrochloride (·HCl) | Glucosamine Hydroiodide (·HI) | Mechanistic Causality |
| Solubility (DMF/MeCN, 20°C) | < 0.1 mg/mL (Requires heating/H₂O) | > 50 mg/mL (Readily soluble) | Iodide's larger atomic radius diffuses charge, reducing ionic crystal packing forces. |
| N-Acylation Kinetics | Slow (>24h); often requires biphasic conditions. | Rapid (<2h); proceeds smoothly in homogenous organic media. | Weaker N–H···I hydrogen bonding makes the amine lone pair more kinetically accessible. |
| Risk of O-Acylation | High (due to prolonged reaction times and harsh bases). | Low (fast N-acylation outcompetes O-acylation). | Kinetic control strictly favors the more nucleophilic amine when fully solvated. |
| Downstream Halide Utility | Chloride is a poor leaving group; inert in mild glycosylation. | Iodide acts as an in-situ precursor for α-selective glycosylation. | Iodide promotes the formation of highly reactive glycosyl iodide intermediates[3]. |
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent reaction pathways dictated by the choice of amino sugar salt.
Comparative reaction pathways of amino sugar hydrochlorides vs. hydroiodides in organic synthesis.
Self-Validating Experimental Protocol
Chemoselective N-Acetylation of Glucosamine Hydroiodide
Objective: To achieve quantitative, chemoselective N-acetylation of D-glucosamine·HI without O-acylation, preparing the scaffold for downstream glycosylation.
Step 1: Solvation and Amine Liberation
-
Action: Suspend D-glucosamine·HI (10.0 mmol) in anhydrous acetonitrile (50 mL) at 20°C under an argon atmosphere. Add sym-collidine (11.0 mmol) dropwise via syringe.
-
Causality: sym-Collidine is a sterically hindered, mild base that selectively deprotonates the weakly hydrogen-bonded ammonium iodide without triggering base-catalyzed epimerization at the C-2 position.
-
Self-Validation: The initially opaque, white suspension will rapidly clarify into a pale yellow, completely homogeneous solution within 3 to 5 minutes. This visual transition is the primary indicator that the crystal lattice has been disrupted and the free nucleophilic amine has been successfully released.
Step 2: Chemoselective N-Acylation
-
Action: Cool the homogeneous solution to 0°C using an ice bath. Add acetic anhydride (10.5 mmol) dropwise over 10 minutes. Remove the ice bath and stir for 2 hours.
-
Causality: The strict stoichiometric control (1.05 eq) and low temperature exploit the kinetic nucleophilicity of the free amine over the secondary hydroxyl groups. The iodide counterion remains a benign spectator during this step, avoiding the formation of highly reactive acyl iodides that could lead to over-acylation.
-
Self-Validation: Perform Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH (8:2). The ninhydrin-positive baseline spot (representing the free amine) must be completely consumed. It should be replaced by a single UV-inactive, charrable spot (N-acetylglucosamine) at Rf ~0.4. The absence of higher-Rf spots confirms that zero O-acetylation has occurred.
Step 3: In-Situ Activation for Glycosylation (Optional Downstream Integration)
-
Action: For direct glycosylation, the N-acetylated intermediate can be subjected to regioselective silyl exchange technology (ReSET) followed by treatment with trimethylsilyl iodide (TMSI) and a target acceptor[1].
-
Causality: The addition of TMSI converts the anomeric center to a highly reactive glycosyl iodide. The presence of proximal acetate protecting groups helps suppress undesirable side reactions like silyl migration[1]. The highly reactive β-iodide undergoes rapid in situ anomerization, driving stereoselective α-glycosidation[3].
-
Self-Validation: The reaction mixture will transiently darken (indicating trace I₂ formation) before yielding the coupled glycoconjugate. Completion is verified via ESI-MS, looking for the exact mass of the α-linked product without heavy-metal contamination.
References
-
Gervay-Hague, J. "Taming the Reactivity of Glycosyl Iodides To Achieve Stereoselective Glycosidation." Accounts of Chemical Research, 2016.[Link]
-
Hsieh, H.-W., Schombs, M. W., & Gervay-Hague, J. "Integrating ReSET with Glycosyl Iodide Glycosylation in Step-Economy Syntheses of Tumor-Associated Carbohydrate Antigens and Immunogenic Glycolipids." The Journal of Organic Chemistry, 2014.[Link]
- US Patent 7622576B1. "Halide-free glucosamine base and method of preparation.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Amino-2-deoxy-D-glucose hydroiodide
Comprehensive Safety and Operational Guide: Handling 2-Amino-2-deoxy-D-glucose hydroiodide
2-Amino-2-deoxy-D-glucose hydroiodide (also known as D-Glucosamine hydroiodide) is a highly specialized amino sugar derivative. While it is an invaluable precursor for studying glycoproteins and conducting in vivo metabolic labeling 1[1], the presence of the hydroiodide salt introduces unique stability and safety challenges that require strict operational controls.
This guide provides researchers with the mechanistic reasoning behind required safety protocols, ensuring a self-validating workflow that protects both the scientist and the integrity of the reagent.
Chemical Profile & Hazard Assessment
Unlike standard hydrochloride salts, hydroiodide salts are highly sensitive to environmental factors. The primary hazard does not stem from the glucosamine core, but rather from the iodide ion (
When exposed to ambient light, heat, or atmospheric oxygen, iodide undergoes rapid photo-oxidation, degrading into elemental iodine (
Quantitative Chemical Profile
| Property | Value / Description |
|---|---|
| Chemical Name | 2-Amino-2-deoxy-D-glucose hydroiodide |
| CAS Number | 14999-44-1 |
| Molecular Formula |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE without understanding the chemical interactions at play. The following matrix outlines the required gear and the mechanistic causality behind each choice.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile Gloves (≥5 mil) | Latex is highly permeable to halogens. Nitrile provides a superior chemical barrier against both the hydroiodide salt and potential sublimated |
| Eye Protection | Unvented Chemical Splash Goggles | Protects against fine crystalline dust and prevents volatile iodine vapor from contacting the eyes, which causes severe ocular irritation. |
| Respiratory | N95 or P100 Particulate Respirator | Prevents inhalation of aerosolized hydroiodide dust during weighing. Inhalation of iodide salts causes acute mucosal tissue damage and systemic iodism. |
| Body Protection | Flame-retardant Lab Coat & Closed-toe Shoes | Prevents dermal contact with the reactive salt, which can cause localized skin staining and irritation upon contact with skin moisture. |
Operational Plan: Step-by-Step Handling Protocol
To maintain scientific integrity, every handling step must be treated as a self-validating system.
Step 1: Environmental Setup
-
Action: Conduct all operations inside a certified chemical fume hood.
-
Causality: Continuous negative airflow prevents the accumulation of aerosolized hydroiodide dust and captures any localized iodine vapor before it reaches the operator's breathing zone.
Step 2: Reagent Integrity Verification (Self-Validation)
-
Action: Visually inspect the powder inside the sealed container before opening.
-
Validation Check: Pure 2-Amino-2-deoxy-D-glucose hydroiodide is a white to off-white powder. If the powder exhibits a yellow, brown, or faint violet tint, photo-oxidation has occurred, and toxic
has been released. Do not use. Abort the procedure and quarantine the vial for halogenated waste disposal.
Step 3: Weighing and Transfer
-
Action: Weigh the required mass using anti-static weigh boats. Use PTFE (Teflon) or ceramic spatulas instead of metal.
-
Causality: Halide salts can corrode standard stainless steel over time, introducing trace metal impurities that act as catalysts for further oxidative degradation of the reagent.
Step 4: Solution Preparation & Storage
-
Action: Dissolve the powder in degassed, deionized water or buffer. Immediately aliquot the solution into amber glass vials and blanket the headspace with Argon or Nitrogen gas before sealing.
-
Causality: Degassed solvents lack the dissolved oxygen required to drive the oxidation of
. Amber vials block UV/Vis photons, and the inert gas blanket prevents atmospheric oxygen from entering the system, ensuring the long-term stability of your stock solutions.
Workflow Visualization
Workflow for the safe handling and solution preparation of 2-Amino-2-deoxy-D-glucose hydroiodide.
Spill Response & Waste Management
If a spill occurs, standard sweeping is insufficient, especially if the powder has degraded and released iodine.
Decontamination Protocol:
-
Isolate & Ventilate: Evacuate unnecessary personnel and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Chemical Neutralization: Cover the spill area with an excess of a reducing agent, specifically a 5% sodium thiosulfate solution.
-
Causality: Sodium thiosulfate stoichiometrically reduces toxic, volatile elemental iodine (
) back into benign, water-soluble iodide ( ), immediately neutralizing the inhalation hazard and preventing surface staining 2[2]. -
Collection: Collect the resulting neutralized slurry using absorbent pads.
Disposal Plan:
Never mix hydroiodide salts or their solutions with acidic waste streams, as low pH can catalyze the liberation of hydroiodic acid (HI) or
References
-
Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
IODINE Safety Data & Accidental Release Measures Source: Techno PharmChem URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
